molecular formula C7H5ClN2S B1346463 4-Chloro-5-methylthieno[2,3-d]pyrimidine CAS No. 43088-67-1

4-Chloro-5-methylthieno[2,3-d]pyrimidine

Cat. No.: B1346463
CAS No.: 43088-67-1
M. Wt: 184.65 g/mol
InChI Key: UAIXPCWTEUFSNI-UHFFFAOYSA-N
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Description

4-Chloro-5-methylthieno[2,3-d]pyrimidine (CAS 43088-67-1) is a high-value heterocyclic building block extensively used in medicinal chemistry and pharmaceutical research. This compound serves as a versatile precursor for the synthesis of diverse pyrimidine derivatives. Its molecular formula is C7H5ClN2S, with a molecular weight of 184.65 g/mol . The compound is a solid with a melting point of 137-138 °C . The chloro group at the 4-position of the pyrimidine ring makes it a particularly reactive site for nucleophilic substitution, enabling researchers to functionalize the core structure and create libraries of novel compounds for biological evaluation. Thienopyrimidine scaffolds are of significant interest in drug discovery, and related analogs have been investigated for various therapeutic areas. For instance, a closely related nitro-substituted analog has been identified in patent literature as possessing anti-tubercular activity . This highlights the potential of this chemical class in developing agents for infectious diseases. As a fine chemical intermediate, it is strictly for professional laboratory research and development purposes. Handling should be conducted in accordance with established laboratory safety protocols. The compound is classified as an irritant, with hazard codes indicating it can cause skin and eye irritation (H315, H319) and may cause specific target organ toxicity or respiratory irritation upon single exposure (H335) . Researchers are advised to wear suitable protective equipment, including gloves and eye/face protection .

Properties

IUPAC Name

4-chloro-5-methylthieno[2,3-d]pyrimidine
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InChI

InChI=1S/C7H5ClN2S/c1-4-2-11-7-5(4)6(8)9-3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UAIXPCWTEUFSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70302745
Record name 4-chloro-5-methylthieno[2,3-d]pyrimidine
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Molecular Weight

184.65 g/mol
Source PubChem
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CAS No.

43088-67-1
Record name 4-Chloro-5-methylthieno[2,3-d]pyrimidine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the synthetic pathway for 4-Chloro-5-methylthieno[2,3-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is prevalent in a variety of pharmacologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2][3] This document outlines a robust three-step synthetic route, commencing with the well-established Gewald reaction, followed by pyrimidine ring formation, and concluding with a high-efficiency chlorination step. Detailed experimental protocols, quantitative data summaries, and procedural flow diagrams are provided to facilitate replication and further development by researchers in the field of drug discovery and organic synthesis.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step sequence. The process begins with the construction of a substituted 2-aminothiophene ring via the Gewald reaction. This intermediate subsequently undergoes cyclization to form the thieno[2,3-d]pyrimidine core with a hydroxyl group at the 4-position. The final step involves the conversion of this hydroxyl group to the target chloro-substituent using a suitable chlorinating agent.

Overall_Synthesis_Pathway start Acetone + Ethyl Cyanoacetate + Sulfur intermediate1 2-Amino-4-methyl-5-carbethoxy- thiophene start->intermediate1 Step 1: Gewald Reaction intermediate2 4-Hydroxy-5-methyl- thieno[2,3-d]pyrimidine intermediate1->intermediate2 Step 2: Cyclization product 4-Chloro-5-methyl- thieno[2,3-d]pyrimidine intermediate2->product Step 3: Chlorination

Figure 1: High-level overview of the synthetic route to this compound.

Step 1: Synthesis of 2-Aminothiophene Intermediate via Gewald Reaction

The initial step employs the Gewald reaction, a multicomponent condensation that efficiently produces a polysubstituted 2-aminothiophene from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[4][5] This reaction is fundamental for creating the core thiophene structure.

Experimental Protocol

A detailed procedure for the synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate is as follows:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add ethanol (80 mL).

  • Reactant Addition: Introduce acetone (0.1 mol, 5.81 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and elemental sulfur (0.1 mol, 3.21 g) to the flask.

  • Base Addition: While stirring the mixture at room temperature, add morpholine (0.2 mol, 17.42 g) dropwise over 30 minutes. An exothermic reaction is typically observed.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 50-60°C) and maintain for 2-3 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL) with vigorous stirring. The crude product will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to yield pure Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Quantitative Data

The Gewald reaction is known for its efficiency and good yields. The conditions can be optimized for various substrates.

ParameterValue / ConditionTypical Yield (%)Reference
Starting Materials Acetone, Ethyl Cyanoacetate, Sulfur80 - 95[7]
Base Morpholine or Piperidine[6]
Solvent Ethanol[6]
Temperature 50 - 60°C (Reflux)[6]
Reaction Time 2 - 3 hours[6]

Workflow Diagram

Gewald_Reaction_Workflow A Combine Acetone, Ethyl Cyanoacetate, and Sulfur in Ethanol B Add Morpholine Dropwise (30 min) A->B C Heat to Reflux (50-60°C) for 2-3 hours B->C D Monitor by TLC C->D During Reaction E Cool to Room Temperature D->E Reaction Complete F Pour into Ice-Water (Precipitation) E->F G Filter and Wash Solid F->G H Recrystallize from Ethanol G->H I Pure 2-Aminothiophene Intermediate H->I

Figure 2: Step-by-step workflow for the Gewald reaction.

Step 2: Cyclization to 4-Hydroxy-5-methylthieno[2,3-d]pyrimidine

The second step involves the cyclization of the 2-aminothiophene intermediate to form the fused pyrimidine ring. This is commonly achieved by heating the aminothiophene with formamide, which serves as the source for the additional carbon and nitrogen atoms required for the pyrimidine ring.[1]

Experimental Protocol
  • Reaction Setup: Place the synthesized Ethyl 2-amino-4-methylthiophene-3-carboxylate (0.1 mol) into a round-bottom flask.

  • Reagent Addition: Add an excess of formamide (e.g., 5-10 equivalents).

  • Reaction Execution: Heat the mixture to a high temperature, typically between 150-180°C, for 4-6 hours.[1] Use a distillation setup to remove any low-boiling byproducts.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Add water to the reaction mass to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude 4-Hydroxy-5-methylthieno[2,3-d]pyrimidine can be purified by recrystallization from a suitable solvent like acetic acid or ethanol.

Quantitative Data

This high-temperature cyclization can have variable yields depending on the precise conditions and substrate.

ParameterValue / ConditionTypical Yield (%)Reference
Starting Material 2-Aminothiophene derivative60 - 75[1]
Reagent Formamide[1]
Temperature 150 - 180°C[1]
Reaction Time 4 - 6 hours[1]

Step 3: Chlorination to this compound

The final step is the conversion of the 4-hydroxy group to a chloro group. This is a critical transformation, often accomplished using phosphorus oxychloride (POCl₃). The reaction can be performed with excess POCl₃ as the solvent or using an equimolar amount in a high-boiling solvent or under solvent-free conditions for a greener process.[8][9]

Experimental Protocol
  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), place 4-Hydroxy-5-methylthieno[2,3-d]pyrimidine (0.1 mol).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) in excess (e.g., 5-10 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a base like pyridine can be added to facilitate the reaction.[8][10]

  • Reaction Execution: Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Work-up and Isolation: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

  • Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution or aqueous ammonia) until the pH is approximately 7-8. The product will precipitate or can be extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data

Chlorination of hydroxypyrimidines with POCl₃ is generally a high-yielding reaction.

ParameterValue / ConditionTypical Yield (%)Reference
Starting Material 4-Hydroxypyrimidine derivative> 90[8]
Chlorinating Agent Phosphorus Oxychloride (POCl₃)[8][11]
Additive (Optional) Pyridine or DMF[8][10]
Temperature 105 - 110°C (Reflux)[10]
Reaction Time 2 - 4 hours[10]

Logical Relationship Diagram

Chlorination_Logic cluster_reactants Inputs start 4-Hydroxy Intermediate condition Heat to Reflux (105-110°C, 2-4h) start->condition reagent POCl₃ (Chlorinating Agent) reagent->condition mechanism Phosphorylation of Hydroxyl Group condition->mechanism Initiates mechanism2 Nucleophilic Attack by Cl⁻ mechanism->mechanism2 Followed by product 4-Chloro Product mechanism2->product

Figure 3: Key relationships in the POCl₃-mediated chlorination step.

References

An In-depth Technical Guide on the Physicochemical Properties and Potential Biological Activity of 4-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-5-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. The document details available data on its molecular structure, stability, and solubility. Furthermore, it explores the potential biological activity of this compound, drawing on the established role of the thieno[2,3-d]pyrimidine scaffold as a privileged structure in the development of kinase inhibitors. This guide also includes detailed experimental protocols for relevant assays and visual representations of key signaling pathways to support further research and drug development efforts.

Physicochemical Properties

This compound is a solid, heterocyclic compound with the chemical formula C₇H₅ClN₂S. Its core structure consists of a thiophene ring fused to a pyrimidine ring, with a chlorine atom at position 4 and a methyl group at position 5.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Weight 184.65 g/mol [1]
Melting Point 137 °C[1]
Boiling Point 301.3 °C at 760 mmHg[1]
Predicted pKa 0.71 ± 0.40
Predicted logP 1.9
CAS Number 43088-67-1[1]
IUPAC Name This compound[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a common route involves the chlorination of the corresponding 5-methylthieno[2,3-d]pyrimidin-4(3H)-one precursor. This transformation is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃). The synthesis of the thieno[2,3-d]pyrimidine core can be accomplished through various methods, often starting from a substituted thiophene. One common approach is the Gewald reaction to form a 2-aminothiophene, followed by cyclization with a suitable reagent to construct the pyrimidine ring[1][3][4].

General Experimental Workflow for Synthesis:

G cluster_0 Synthesis of Thieno[2,3-d]pyrimidine Core cluster_1 Chlorination start Starting Materials (e.g., Substituted Thiophene) gewald Gewald Reaction start->gewald aminothiophene 2-Aminothiophene Derivative gewald->aminothiophene cyclization Cyclization (e.g., with Formamide) aminothiophene->cyclization thienopyrimidinone 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one cyclization->thienopyrimidinone chlorination_step Chlorination (e.g., POCl3) thienopyrimidinone->chlorination_step product This compound chlorination_step->product EGFR_Her2_Signaling cluster_downstream Downstream Signaling Cascades ligand Growth Factor (e.g., EGF) EGFR EGFR/Her2 Receptor ligand->EGFR dimer Dimerization & Autophosphorylation EGFR->dimer ras_raf Ras/Raf/MEK/ERK (MAPK Pathway) dimer->ras_raf pi3k_akt PI3K/Akt/mTOR Pathway dimer->pi3k_akt nucleus Nucleus ras_raf->nucleus pi3k_akt->nucleus proliferation Cell Proliferation, Survival, Angiogenesis nucleus->proliferation VEGFR2_Signaling cluster_downstream_vegfr Downstream Signaling vegf VEGF-A VEGFR2 VEGFR-2 Receptor vegf->VEGFR2 dimer_vegfr Dimerization & Autophosphorylation VEGFR2->dimer_vegfr plc_gamma PLCγ Pathway dimer_vegfr->plc_gamma pi3k_akt_vegfr PI3K/Akt Pathway dimer_vegfr->pi3k_akt_vegfr endothelial Endothelial Cell plc_gamma->endothelial pi3k_akt_vegfr->endothelial angiogenesis Proliferation, Migration, Survival (Angiogenesis) endothelial->angiogenesis CDK2_Signaling cyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex cyclinD_CDK46->Rb_E2F Phosphorylates pRb Phosphorylated Rb Rb_E2F->pRb E2F Free E2F pRb->E2F Releases cyclinE Cyclin E E2F->cyclinE Promotes Transcription CDK2_cyclinE CDK2 / Cyclin E cyclinE->CDK2_cyclinE Activates S_phase S-Phase Entry & DNA Replication CDK2_cyclinE->S_phase Drives Kinase_Assay_Workflow compound_prep Prepare serial dilutions of test compound plate_prep Add compound, kinase, and substrate to microwell plate compound_prep->plate_prep reaction Initiate reaction with ATP plate_prep->reaction incubation Incubate at room temperature reaction->incubation detection Add detection reagent (measures remaining ATP) incubation->detection readout Measure luminescence detection->readout analysis Calculate % inhibition and IC50 value readout->analysis MTT_Assay_Workflow cell_seeding Seed cancer cells in 96-well plate treatment Treat cells with serial dilutions of test compound cell_seeding->treatment incubation_cells Incubate for 48-72 hours treatment->incubation_cells mtt_addition Add MTT reagent to each well incubation_cells->mtt_addition incubation_mtt Incubate to allow formazan formation mtt_addition->incubation_mtt solubilization Add solubilization solution (e.g., DMSO) incubation_mtt->solubilization readout_mtt Measure absorbance at ~570 nm solubilization->readout_mtt analysis_mtt Calculate % viability and IC50 value readout_mtt->analysis_mtt

References

An In-depth Technical Guide to 4-Chloro-5-methylthieno[2,3-d]pyrimidine: Molecular Structure, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, characterization, and potential biological significance of 4-Chloro-5-methylthieno[2,3-d]pyrimidine. This compound belongs to the thienopyrimidine class of heterocyclic molecules, which are of significant interest in medicinal chemistry due to their structural similarity to purine bases and their demonstrated potential as inhibitors of key cellular signaling pathways.

Molecular Structure and Properties

This compound is a bicyclic heteroaromatic compound. Its core structure consists of a thiophene ring fused to a pyrimidine ring. The molecule is further substituted with a chlorine atom at the 4-position and a methyl group at the 5-position.

Molecular Formula: C₇H₅ClN₂S

IUPAC Name: this compound

CAS Number: 43088-67-1

Molecular Weight: 184.65 g/mol

Canonical SMILES: CC1=CSC2=C1C(=NC=N2)Cl

The structural features of this compound, particularly the presence of the chloro and methyl groups, are expected to influence its physicochemical properties and biological activity. The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution, which allows for the synthesis of a wide array of derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight184.65 g/mol
XLogP32.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass183.98619 Da
Monoisotopic Mass183.98619 Da

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Cyclization cluster_2 Step 3: Chlorination A Propionaldehyde + Malononitrile + Sulfur B 2-Amino-5-methylthiophene-3-carbonitrile A->B Triethylamine, Ethanol, Reflux C 2-Amino-5-methylthiophene-3-carbonitrile D 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one C->D Formic Acid, Reflux E 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one F This compound E->F POCl3, Reflux

Caption: Hypothetical three-step synthesis of this compound.

Experimental Protocol (Representative)

  • Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile. To a solution of propionaldehyde (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, triethylamine (1.5 equivalents) is added. The mixture is heated at reflux for 2-4 hours. After cooling, the product is isolated by filtration and purified by recrystallization.

  • Step 2: Synthesis of 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one. 2-Amino-5-methylthiophene-3-carbonitrile (1 equivalent) is heated at reflux in an excess of formic acid for 4-6 hours. The reaction mixture is then cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Step 3: Synthesis of this compound. 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one (1 equivalent) is heated at reflux in an excess of phosphorus oxychloride (POCl₃) for 2-3 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a suitable base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the final product, which can be further purified by column chromatography.

Molecular Characterization

The structural elucidation of this compound would be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the specific spectral data for this compound is not publicly available, the following tables provide expected chemical shifts and fragmentation patterns based on the analysis of closely related thieno[2,3-d]pyrimidine derivatives.[1][2]

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.7SingletH2 (pyrimidine ring)
~7.4SingletH6 (thiophene ring)
~2.6Singlet-CH₃ (methyl group)

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~160C4 (C-Cl)
~155C7a
~152C2
~135C5 (C-CH₃)
~125C6
~118C4a
~15-CH₃

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 184, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would also be expected.

Biological Activity and Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives have been extensively investigated for their potential as anticancer agents, primarily due to their ability to act as kinase inhibitors.[3][4][5][6][7][8][9][10][11][12] Specifically, this scaffold has been shown to be effective in targeting key kinases involved in cancer cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

The 4-chloro substituent on the pyrimidine ring is a crucial feature, as it often serves as a handle for introducing various side chains that can interact with the ATP-binding pocket of these kinases. The methyl group at the 5-position can also influence the binding affinity and selectivity.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K PLCg PLCγ VEGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis mTOR->Proliferation PKC PKC PLCg->PKC PKC->RAF PKC->Angiogenesis Compound 4-Chloro-5-methyl- thieno[2,3-d]pyrimidine Compound->EGFR Inhibition Compound->VEGFR Inhibition

Caption: Inhibition of EGFR and VEGFR signaling pathways by this compound.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. Its synthesis is achievable through established methodologies for thieno[2,3-d]pyrimidine ring systems. The characterization of this molecule would rely on standard spectroscopic techniques. Based on the extensive research into its structural class, this compound holds significant promise as a precursor for the development of novel kinase inhibitors targeting critical pathways in cancer and other diseases. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic and Structural Elucidation of 4-Chloro-5-methylthieno[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Chloro-5-methylthieno[2,3-d]pyrimidine. Due to the limited availability of experimentally verified spectra in public databases, this document presents a predicted dataset based on the analysis of analogous compounds and established spectroscopic principles. This guide also outlines detailed experimental protocols for acquiring such data and a general workflow for the synthesis and characterization of novel thieno[2,3-d]pyrimidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known chemical shifts and fragmentation patterns of similar heterocyclic systems and functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.7Singlet1HH-2 (pyrimidine ring)
~7.4Singlet1HH-6 (thiophene ring)
~2.6Singlet3H-CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~170C-7a
~155C-4
~153C-2
~133C-5
~125C-6
~118C-4a
~15-CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₃)
~1600-1550StrongC=N stretch (pyrimidine ring)
~1500-1400StrongC=C stretch (aromatic rings)
~1200-1000StrongC-N stretch
~800-700StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z RatioPredicted Identity
184/186[M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
149[M-Cl]⁺
122[M-Cl-HCN]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of solid this compound.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3]

    • Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[2][3]

    • Cap the NMR tube securely.

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at a proton frequency of 500 MHz.

      • Set the spectral width to 0-12 ppm.

      • Use a 30-degree pulse angle.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum at a carbon frequency of 125 MHz.

      • Set the spectral width to 0-200 ppm.

      • Use a 45-degree pulse angle with proton decoupling.

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample in a clean, dry agate mortar and pestle.[4]

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[4]

    • Gently mix the sample and KBr by trituration until a homogenous mixture is obtained.[4]

    • Transfer the mixture to a pellet-forming die.

    • Press the mixture under high pressure (approximately 8-10 tons) for several minutes to form a transparent or translucent pellet.[4][5]

  • Instrument Parameters (for a Fourier Transform IR Spectrometer):

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction and Ionization (using Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.[6]

    • The sample is vaporized and separated on a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase).

    • As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

    • Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Processing:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the isotopic pattern, particularly for the presence of chlorine (a characteristic M/M+2 ratio of approximately 3:1).

    • Identify the major fragment ions and propose fragmentation pathways.

Synthesis and Characterization Workflow

The development of novel thieno[2,3-d]pyrimidine derivatives for applications in drug discovery typically follows a structured workflow from synthesis to biological evaluation. The following diagram illustrates this general process.

Caption: General workflow for the synthesis, characterization, and biological evaluation of thieno[2,3-d]pyrimidine derivatives.

References

An In-Depth Technical Guide to the 4-Anilino-6,7-Dimethoxyquinazoline Core and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and handling of compounds based on a core structure of significant interest in oncological drug development. While the inquiry specified CAS number 43088-67-1, this document will first clarify the identity of this specific compound and then focus on the highly related and pharmacologically significant 4-anilino-6,7-dimethoxyquinazoline scaffold, which aligns with the core requirements of an in-depth guide for drug development professionals.

Clarification of CAS Number 43088-67-1

CAS number 43088-67-1 identifies the compound 4-Chloro-5-methylthieno[2,3-d]pyrimidine . This molecule is primarily regarded as a fragment or scaffold used in medicinal chemistry for the synthesis of more complex, biologically active compounds.[1][2] Its properties are summarized below.

Chemical and Physical Properties of this compound
PropertyValue
Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
Melting Point 137 °C
InChI Key UAIXPCWTEUFSNI-UHFFFAOYSA-N
SMILES CC1=CSC2=C1C(Cl)=NC=N2
Handling and Safety Information for this compound

This compound should be handled with care in a laboratory setting.[3]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • First Aid Measures:

    • Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

    • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

The 4-Anilino-6,7-Dimethoxyquinazoline Core: A Cornerstone in Targeted Cancer Therapy

While this compound is a useful synthetic building block, the core structure of greater pharmacological importance for researchers in oncology is the 4-anilino-6,7-dimethoxyquinazoline scaffold.[4][5] This core is the foundation for numerous potent inhibitors of receptor tyrosine kinases (RTKs), which are critical drivers of tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[4][6]

The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5] This inhibition blocks downstream signaling cascades essential for cancer cell survival.

Quantitative Data on Inhibitory Activity

The following table summarizes the inhibitory activities of representative 4-anilino-6,7-dimethoxyquinazoline derivatives against key molecular targets and cancer cell lines.

Compound/DerivativeTarget(s)IC50 Value (Kinase)Cell LineIC50 Value (Cell Proliferation)
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035) EGFR0.025 nM[4]--
Vandetanib (ZD6474) VEGFR240 nM[4]HUVEC (VEGF-stimulated)60 nM[4]
VEGFR3110 nM[4]PC-990 nM[4]
EGFR500 nM[4]A549-
Compound 33 EGFR-A4313 µM[2]
Compound 11d VEGFR25.49 µMCNE-2, PC-3, SMMC-7721Potent cytotoxicity reported

Key Signaling Pathways Targeted by 4-Anilinoquinazoline Derivatives

The anticancer effects of these compounds stem from their ability to disrupt the EGFR and VEGFR signaling pathways.

EGFR Signaling Pathway

Activation of EGFR by ligands such as EGF leads to receptor dimerization and autophosphorylation, initiating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways drive cell proliferation, survival, and differentiation. 4-Anilinoquinazoline derivatives block the initial phosphorylation step, thereby inhibiting these downstream signals.

EGFR_Pathway cluster_downstream Downstream Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation ADP ADP P_EGFR->ADP RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K ATP ATP ATP->P_EGFR Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation VEGFR_Pathway cluster_downstream Downstream Signaling Ligand VEGF-A VEGFR2 VEGFR-2 Ligand->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation ADP ADP P_VEGFR2->ADP PI3K PI3K P_VEGFR2->PI3K PLCg PLCγ P_VEGFR2->PLCg ATP ATP ATP->P_VEGFR2 Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->VEGFR2 Blocks ATP Binding Site AKT AKT PI3K->AKT Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) AKT->Angiogenesis PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK MAPK->Angiogenesis Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions Quinazoline 4-Chloro-6,7-dimethoxy -quinazoline Heat Heat/Reflux Quinazoline->Heat Aniline Substituted Aniline Aniline->Heat Solvent Solvent (e.g., Isopropanol) Solvent->Heat Base Base (optional) (e.g., Triethylamine) Base->Heat Product 4-Anilino-6,7-dimethoxy -quinazoline Derivative Heat->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Characterization Characterization (NMR, LC-MS, FT-IR) Purification->Characterization

References

An In-depth Technical Guide to the Solubility of 4-Chloro-5-methylthieno[2,3-d]pyrimidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-Chloro-5-methylthieno[2,3-d]pyrimidine. Due to a lack of extensive experimentally determined solubility data in the public domain for this specific compound in various organic solvents, this document presents the available calculated aqueous solubility data. Furthermore, it offers a detailed, generalized experimental protocol for determining the thermodynamic solubility of this and similar compounds in a laboratory setting. This guide also includes visualizations to illustrate the experimental workflow and the key factors influencing solubility.

Quantitative Solubility Data

Table 1: Calculated Aqueous Solubility of this compound

ParameterValueSource
Aqueous Solubility (calc.)0.0727 mg/mLAmbeed
Aqueous Solubility (calc.)0.0463 mg/mLBide Pharmatech

Note: These values are computationally derived and have not been experimentally verified in the cited sources.

A comprehensive literature search did not yield quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). To obtain this critical data for applications in drug development, process chemistry, and formulation, experimental determination is necessary.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid compound like this compound in various organic solvents using the shake-flask method. This method is considered the gold standard for obtaining accurate solubility data.

2.1. Principle

An excess amount of the solid solute is equilibrated with a solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically. This concentration represents the thermodynamic solubility.

2.2. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

2.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible at the bottom of the vial.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

  • Data Calculation:

    • Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

    • Repeat the experiment at different temperatures as required.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A Add excess solid solute to vial B Add known volume of solvent A->B C Seal vial and place in shaker bath at constant temperature B->C D Equilibrate for 24-72 hours C->D E Allow excess solid to settle D->E F Withdraw and filter supernatant E->F G Dilute sample for analysis F->G H Analyze concentration (e.g., by HPLC) G->H I Calculate solubility H->I

Generalized workflow for solubility determination.

3.2. Factors Influencing Solubility

The solubility of this compound in an organic solvent is governed by the physicochemical properties of both the solute and the solvent. The following diagram illustrates these relationships.

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties SolutePolarity Molecular Polarity Solubility Solubility SolutePolarity->Solubility 'Like dissolves like' HDonors Hydrogen Bond Donors (Limited) HDonors->Solubility Favorable interaction HAcceptors Hydrogen Bond Acceptors (N atoms) HAcceptors->Solubility Favorable interaction MW Molecular Weight MW->Solubility Inverse relationship (generally) CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Inverse relationship SolventPolarity Polarity (Polar/Nonpolar) SolventPolarity->Solubility 'Like dissolves like' HDonating Hydrogen Bond Donating Ability HDonating->Solubility Favorable interaction HAccepting Hydrogen Bond Accepting Ability HAccepting->Solubility Favorable interaction

Key factors influencing solubility.

Chemical reactivity of the chlorine atom in thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of the Chlorine Atom in Thienopyrimidines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thienopyrimidines, bioisosteres of purines, represent a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties.[1][2][3] The functionalization of the thienopyrimidine core is crucial for modulating biological activity and optimizing pharmacokinetic properties. Among the various functional groups used for derivatization, the chlorine atom stands out for its exceptional versatility. Typically installed at the C4 position, the chlorine atom serves as an excellent leaving group, enabling a diverse array of chemical transformations.

This technical guide provides a comprehensive overview of the key reactions involving the chlorine atom on the thienopyrimidine scaffold. It covers fundamental transformations such as nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for researchers in drug discovery and organic synthesis.

Synthesis of Chlorothienopyrimidines

The most common precursor for reactive chlorothienopyrimidines is the corresponding thienopyrimidin-4-one. This intermediate is readily synthesized from aminothiophene derivatives through cyclization with various one-carbon sources like formamide.[1][3][4] The subsequent chlorination is typically achieved by treatment with phosphoryl chloride (POCl₃), often with a catalytic amount of a tertiary amine such as N,N-dimethylaniline.[5]

G cluster_synthesis Synthesis of 4-Chlorothienopyrimidine start 2-Aminothiophene -3-carboxamide/carboxylate step1 Thienopyrimidin-4-one start->step1 Formamide Reflux end_product 4-Chlorothienopyrimidine step1->end_product POCl₃ N,N-dimethylaniline Reflux

Caption: General workflow for the synthesis of 4-chlorothienopyrimidines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, further activated by the fused thiophene, makes the chlorine atom at the C4 position highly susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate in an addition-elimination mechanism.[6] This transformation is robust and tolerates a wide variety of nitrogen, oxygen, and sulfur-based nucleophiles.

G cluster_snar SNAr Mechanism at C4 Position reactant 4-Chlorothienopyrimidine intermediate Meisenheimer-like Intermediate (Anionic) reactant->intermediate + Nu⁻ (Addition) product 4-Substituted Thienopyrimidine intermediate->product - Cl⁻ (Elimination)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Reactivity with N-Nucleophiles

The substitution of chlorine with various amines is one of the most widely used methods to generate libraries of thienopyrimidine derivatives for biological screening.[7] The reaction accommodates primary and secondary aliphatic and aromatic amines.

EntryNucleophileConditionsYield (%)Reference
1AnilineFusion, 5 min, then EtOH reflux, 4h75[7]
2p-ToluidineFusion, 5 min, then EtOH reflux, 4h80[7]
3MorpholineEtOH reflux, 6h78[7]
4L-PhenylalanineK₂CO₃, ACN, 80 °C, 24h65[8]
5(R)-1-amino-2-propanolEtOH, 150 °C, MW, 1h89[5]
Experimental Protocol: Synthesis of 4-(Anilino)thienopyrimidine

A mixture of a 4-chlorothienopyrimidine derivative (e.g., 4-chloro-9-phenyl-7-(p-tolylamino)pyrimido[5',4':4,5]thieno[3,2-d][4][5][8]triazine, 1.0 mmol) and aniline (2.0 mmol) is gently fused by heating for 5 minutes.[7] After cooling, ethanol (15 mL) is added to the mixture. The reaction is then heated to reflux for 4 hours. The solid precipitate that forms during the reaction is collected by filtration, washed with cold ethanol, and dried. The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure N-substituted product.[7]

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is effective for many nucleophiles, palladium-catalyzed cross-coupling reactions have emerged as powerful and often milder alternatives, significantly expanding the scope of accessible structures. These methods are indispensable for creating C-C and C-N bonds, which are fundamental in modern drug design.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a premier method for forming carbon-carbon bonds by reacting the chlorothienopyrimidine with an organoboron species (boronic acid or ester). This reaction is catalyzed by a palladium(0) complex and requires a base. It is highly valued for its functional group tolerance and readily available starting materials.[9][10][11] The reactivity of chloro-substituted pyrimidines in Suzuki couplings is generally higher than that of analogous benzene halides due to the electron-deficient nature of the ring.[11]

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Cl trans Transmetalation ox_add->trans [Ar-Pd(II)-Cl]L₂ red_elim Reductive Elimination trans->red_elim R-B(OR)₂ Base red_elim->pd0 [Ar-Pd(II)-R]L₂ product_out Ar-R red_elim->product_out

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

EntryBoronic AcidCatalystBaseSolventYield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (0.5 mol%)Na₂CO₃Dioxane/H₂O96[11]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5 mol%)Na₂CO₃Dioxane/H₂O98[11]
3Thiophene-2-boronic acidPd(PPh₃)₄ (0.5 mol%)Na₂CO₃Dioxane/H₂O85[11]
44-Formylphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-85[12]
Experimental Protocol: Microwave-Assisted Suzuki Coupling

In a microwave process vial, 2,4-dichloropyrimidine (as a model for a chlorothienopyrimidine, 1.0 mmol), the respective arylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol) are mixed in a 4:1 mixture of dioxane and water (2.5 mL).[11] The vial is purged with argon, and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%) is added. The vial is sealed and subjected to microwave irradiation at 150 °C for 15 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[11]

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, particularly with weakly nucleophilic or sterically hindered amines, the Buchwald-Hartwig amination is often superior to the SNAr reaction.[13] This palladium-catalyzed cross-coupling provides a general and efficient route to a wide range of N-aryl and N-heteroaryl amines under relatively mild conditions.[14][15] The reaction involves a palladium catalyst, a suitable phosphine ligand, and a base.

G cluster_bh Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add Ar-Cl amine_bind Amine Coordination ox_add->amine_bind [Ar-Pd(II)-Cl]L red_elim Reductive Elimination amine_bind->red_elim R₂NH Base red_elim->pd0 [Ar-Pd(II)-NR₂]L product_out Ar-NR₂ red_elim->product_out

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

EntryAmineCatalyst / LigandBaseSolventConditionsReference
1Primary/Secondary AminesPd(OAc)₂ / BINAPNaOt-BuToluene80-100 °C[13]
2Aryl AminesPd₂(dba)₃ / XPhosK₃PO₄t-BuOH110 °CGeneral Method
3Ammonia equivalentPd(OAc)₂ / JosiphosNaOt-BuDioxane100 °C[14]
4Hindered Primary AminesPd₂(dba)₃ / RuPhosLiHMDSTHFRoom Temp[14]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., K₃PO₄, 1.4 mmol). The tube is evacuated and backfilled with argon. The chlorothienopyrimidine (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene or dioxane, 3-5 mL) are added via syringe. The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and concentrated. The residue is purified by column chromatography to yield the desired arylamine product.

Conclusion

The chlorine atom on the thienopyrimidine scaffold is a linchpin for chemical diversification. Its reactivity through classical SNAr and modern palladium-catalyzed cross-coupling reactions provides chemists with a powerful and flexible toolkit. The ability to easily form C-N, C-O, C-S, and C-C bonds from a common chloro-intermediate allows for the systematic exploration of chemical space, which is fundamental to the process of drug discovery and the development of novel functional materials. The methods outlined in this guide—nucleophilic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—represent the core strategies employed to leverage the reactivity of chlorothienopyrimidines, enabling the synthesis of complex molecules with tailored properties.

References

Stability and Storage of 4-Chloro-5-methylthieno[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for the stability and storage of 4-Chloro-5-methylthieno[2,3-d]pyrimidine. Due to the limited availability of specific stability data for this compound in the public domain, this document focuses on providing a framework based on supplier recommendations, general knowledge of heterocyclic compounds, and established regulatory guidelines for stability testing.

Compound Profile

This compound is a heterocyclic compound belonging to the thienopyrimidine class, which is of significant interest in medicinal chemistry due to its structural analogy to purine bases.[1] Thienopyrimidine derivatives are foundational scaffolds in the development of various therapeutic agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 43088-67-1Vendor Data
Molecular Formula C₇H₅ClN₂SVendor Data
Molecular Weight 198.65 g/mol Vendor Data
Appearance SolidVendor Data
Melting Point 137 °CVendor Data
Boiling Point 301.3 °C at 760 mmHgVendor Data

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of this compound. The following recommendations are based on supplier safety data sheets and general best practices for chlorinated heterocyclic compounds.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Store at 2-8°C (Refrigerated)To minimize the rate of potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen). Keep container tightly sealed.The compound may be sensitive to air and moisture. A dry, inert atmosphere prevents hydrolytic and oxidative degradation.
Light Protect from light.Thienopyrimidine structures can be susceptible to photodegradation. Amber vials or storage in the dark is recommended.
Moisture Store in a dry place. Avoid humidity.The chloro substituent can be susceptible to hydrolysis.
Handling Use in a well-ventilated area. Avoid dust formation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.The compound is classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.
Incompatibilities Strong oxidizing agents.To prevent vigorous and potentially hazardous reactions.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation routes for thienopyrimidines and chlorinated heterocyclic compounds can be inferred. These include:

  • Hydrolysis: The chlorine atom at the 4-position is susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions, leading to the formation of the corresponding hydroxy derivative.

  • Oxidation: The thiophene and pyrimidine rings may be susceptible to oxidation, potentially leading to the formation of N-oxides, sulfoxides, or ring-opened products.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur, the course of which is dependent on the atmosphere (inert or oxidative).[2]

The following diagram illustrates the key considerations for maintaining the stability of this compound.

G cluster_storage Storage Conditions cluster_handling Handling Procedures Store at 2-8°C Store at 2-8°C Protect from Light Protect from Light Store in Dry Environment Store in Dry Environment Inert Atmosphere Inert Atmosphere Use in Well-Ventilated Area Use in Well-Ventilated Area Wear Appropriate PPE Wear Appropriate PPE Avoid Dust Formation Avoid Dust Formation Avoid Strong Oxidizing Agents Avoid Strong Oxidizing Agents This compound This compound This compound->Store at 2-8°C Prevents Thermal Degradation This compound->Protect from Light Prevents Photodegradation This compound->Store in Dry Environment Prevents Hydrolysis This compound->Inert Atmosphere Prevents Oxidation & Hydrolysis This compound->Use in Well-Ventilated Area Ensures Safe Handling This compound->Wear Appropriate PPE Ensures Safe Handling This compound->Avoid Dust Formation Ensures Safe Handling This compound->Avoid Strong Oxidizing Agents Prevents Hazardous Reactions G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Forced Degradation Studies Forced Degradation Studies Prepare Stock Solution->Forced Degradation Studies Hydrolytic (pH 4, 7, 9) Hydrolytic (pH 4, 7, 9) Forced Degradation Studies->Hydrolytic (pH 4, 7, 9) Oxidative (H2O2) Oxidative (H2O2) Forced Degradation Studies->Oxidative (H2O2) Thermal (Solid & Solution) Thermal (Solid & Solution) Forced Degradation Studies->Thermal (Solid & Solution) Photolytic (UV/Vis) Photolytic (UV/Vis) Forced Degradation Studies->Photolytic (UV/Vis) Analyze by HPLC Analyze by HPLC Hydrolytic (pH 4, 7, 9)->Analyze by HPLC Oxidative (H2O2)->Analyze by HPLC Thermal (Solid & Solution)->Analyze by HPLC Photolytic (UV/Vis)->Analyze by HPLC Identify Degradants Identify Degradants Analyze by HPLC->Identify Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradants->Develop Stability-Indicating Method End End Develop Stability-Indicating Method->End

References

The Thieno[2,3-d]pyrimidine Core: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold, a heterocyclic ring system isosteric to purine, has emerged as a privileged structure in medicinal chemistry.[1] Its versatile biological activities have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of the thieno[2,3-d]pyrimidine core, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

The thieno[2,3-d]pyrimidine core is a prominent scaffold in the design of anticancer agents, with derivatives exhibiting potent activity against a range of human cancer cell lines.[2][3] These compounds have been shown to inhibit key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

A primary mechanism of the anticancer activity of thieno[2,3-d]pyrimidine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[2] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[2]

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds ADP ADP VEGFR2->ADP Downstream Downstream Signaling (Proliferation, Angiogenesis) VEGFR2->Downstream Activates Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->VEGFR2 Inhibits (ATP competitive) ATP ATP ATP->VEGFR2

VEGFR-2 Inhibition by Thieno[2,3-d]pyrimidines

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy, and its aberrant activation can lead to uncontrolled cell growth. Thieno[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors, including against mutant forms like EGFRT790M which confers resistance to some first-generation inhibitors.[4][5]

EGFR_Inhibition_Pathway EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->EGFR Inhibits ATP ATP ATP->EGFR Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival

EGFR Signaling Pathway Inhibition
Histone Deacetylase (HDAC) Inhibition

Thieno[2,3-d]pyrimidine-based hydroxamic acid derivatives have been developed as inhibitors of histone deacetylases (HDACs).[6][7] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[8] Some derivatives have been designed as dual inhibitors, targeting both kinases and HDACs.[6][7]

HDAC_Inhibition_Mechanism Thieno_pyrimidine Thieno[2,3-d]pyrimidine -Hydroxamic Acid HDAC HDAC Thieno_pyrimidine->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis

Mechanism of HDAC Inhibition
Other Anticancer Mechanisms

Thieno[2,3-d]pyrimidine derivatives have also been shown to induce apoptosis and autophagy in cancer cells.[1] The induction of programmed cell death is a key strategy in cancer therapy. Furthermore, some compounds have demonstrated the ability to inhibit other important cancer-related targets like PARP and PI3K.[9]

Antimicrobial Activity

The thieno[2,3-d]pyrimidine core has been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[8][10]

Gram-Positive Bacteria: Certain thieno[2,3-d]pyrimidinedione derivatives have displayed potent activity against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE).[8]

Gram-Negative Bacteria: While generally less potent against Gram-negative bacteria, some derivatives have shown moderate activity.[8]

Antifungal Activity: Some thieno[2,3-d]pyrimidine derivatives have also exhibited antifungal properties against various fungal species.[11]

Anti-inflammatory Activity

Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[12][13][14] A key mechanism for their anti-inflammatory effect is the reduction of prostaglandin E2 (PGE2) levels, a key mediator of inflammation.[13]

Anti_Inflammatory_Workflow Carrageenan Carrageenan Injection (in paw) Inflammation Inflammation (Edema, PGE2 production) Carrageenan->Inflammation Measurement Measure Paw Edema & PGE2 Levels Inflammation->Measurement Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Treatment Thieno_pyrimidine->Inflammation Inhibits Result Reduced Inflammation Measurement->Result

Evaluation of Anti-inflammatory Activity

Antiviral Activity

The thieno[2,3-d]pyrimidine scaffold has also shown promise as a source of antiviral agents.[15] Derivatives have been synthesized and tested against various viruses, including Herpes Simplex Virus and Influenza A virus (H5N1).[8][16] The structural similarity to purine nucleosides suggests that these compounds may act as inhibitors of viral replication.

Other Biological Activities

Beyond the major areas described above, the thieno[2,3-d]pyrimidine core has been investigated for other therapeutic applications, including as CNS protective agents.[15]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative thieno[2,3-d]pyrimidine derivatives.

Table 1: Anticancer Activity (IC50 values in µM)

CompoundTarget/Cell LineIC50 (µM)Reference
17fVEGFR-20.23[2]
17fHCT-1162.80[2]
17fHepG24.10[2]
5bEGFRWT0.037[4]
5bEGFRT790M0.204[4]
7aHepG2-[5]
7aPC3-[5]
12cVEGFR-20.185[6]
12cEGFR1.14[6]
15cEGFR0.019[6]
15cVEGFR-25.58[6]
14MCF-722.12[17]
13MCF-722.52[17]
9MCF-727.83[17]
12MCF-729.22[17]
2aA54913.40[18]
4dPC314.13[18]
17cBRD4- (nM)[19]
17cHDAC- (nM)[19]
6aPI3K- (nM)[9]
7aPI3K- (nM)[9]

Table 2: Antimicrobial Activity (MIC values in mg/L)

CompoundOrganismMIC (mg/L)Reference
2MRSA2-16[8]
2VRSA2-16[8]
2VISA2-16[8]
2VRE2-16[8]

Experimental Protocols

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Gewald Reaction: This is a common method for synthesizing the initial 2-aminothiophene precursor.[20]

  • Procedure: A mixture of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur are reacted in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like ethanol. The reaction is typically stirred at room temperature or heated to reflux. The resulting 2-aminothiophene can then be cyclized to form the thieno[2,3-d]pyrimidine core.

Dimroth Rearrangement: This rearrangement is used to synthesize certain substituted thieno[2,3-d]pyrimidines.[21]

Biological Assays

MTT Assay for Cytotoxicity: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[22]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay: This assay determines the ability of a compound to inhibit the activity of a specific kinase.[13]

  • Reaction Setup: In a microplate well, combine the kinase, a specific substrate (often a peptide), and the thieno[2,3-d]pyrimidine inhibitor at various concentrations.

  • Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP, or in a system with a fluorescent readout).

  • Incubation: Incubate the reaction mixture for a defined period to allow for substrate phosphorylation.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection depends on the assay format (e.g., filter binding for radiolabeled ATP, fluorescence resonance energy transfer (FRET), or antibody-based detection).

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is determined from a dose-response curve.

Carrageenan-Induced Paw Edema in Rats: This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.[13][23]

  • Animal Dosing: Administer the thieno[2,3-d]pyrimidine derivative to rats (e.g., orally or intraperitoneally).

  • Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to a control group that received only the vehicle.

Conclusion

The thieno[2,3-d]pyrimidine core structure represents a highly versatile and promising scaffold in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly strong evidence for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The ability to modify the core at various positions allows for the fine-tuning of activity and selectivity towards specific biological targets. The mechanisms of action are diverse, ranging from the inhibition of key enzymes like kinases and HDACs to the induction of programmed cell death. The continued exploration of this scaffold is likely to yield novel and effective therapeutic agents for a variety of diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of the thieno[2,3-d]pyrimidine core.

References

Potential Therapeutic Targets of 4-Chloro-5-methylthieno[2,3-d]pyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, structurally analogous to the native purine bases. This structural similarity allows compounds based on this scaffold to interact with a wide range of biological targets, particularly protein kinases. The 4-chloro-5-methylthieno[2,3-d]pyrimidine core, in particular, serves as a versatile starting point for the synthesis of a diverse library of derivatives with significant therapeutic potential. These derivatives have demonstrated promising activity against a variety of diseases, most notably cancer, through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound derivatives, with a focus on their anticancer properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Key Therapeutic Targets and Quantitative Data

Derivatives of this compound have been extensively investigated as inhibitors of several protein kinases implicated in cancer progression. The following tables summarize the in vitro inhibitory activities of selected derivatives against their primary targets and their anti-proliferative effects on various cancer cell lines.

Table 1: Inhibitory Activity against Protein Kinases
Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Series A: VEGFR-2 Inhibitors
17fVEGFR-20.23 ± 0.03Sorafenib0.23 ± 0.04
18VEGFR-20.084SorafenibNot specified
21eVEGFR-20.021Not specifiedNot specified
21bVEGFR-20.0334Not specifiedNot specified
8bVEGFR-20.073SorafenibNot specified
Series B: MNK Inhibitors
MNK-7gMNK1PotentNot specifiedNot specified
MNK-7gMNK2Substantially more potent than against MNK1Not specifiedNot specified
Series C: c-Met Inhibitors
6bc-Met0.0357Not specifiedNot specified
Series D: Aurora Kinase Inhibitors
Compound XAurora B0.0002Not specifiedNot specified
Compound YAurora B0.0038Not specifiedNot specified
Table 2: Anti-proliferative Activity against Cancer Cell Lines
Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Series A: VEGFR-2 Inhibitors
17fHCT-116Colon Carcinoma2.80 ± 0.16SorafenibNot specified
17fHepG2Hepatocellular Carcinoma4.10 ± 0.45SorafenibNot specified
18MCF-7Breast Adenocarcinoma10.17Not specifiedNot specified
18HepG2Hepatocellular Carcinoma24.47Not specifiedNot specified
8bPC3Prostate Adenocarcinoma16.35SorafenibNot specified
8bHepG2Hepatocellular Carcinoma8.24SorafenibNot specified
Series B: General Thienopyrimidines
3bHepG2Hepatocellular Carcinoma3.105 ± 0.14DoxorubicinNot specified
3bPC-3Prostate Adenocarcinoma2.15 ± 0.12DoxorubicinNot specified
10aT-47DBreast Ductal CarcinomaNot specified (85.5% inhibition)Not specifiedNot specified
10aA498Kidney CarcinomaNot specified (77.65% inhibition)Not specifiedNot specified
12aA549Lung Carcinoma12.05 ± 0.45Not specifiedNot specified
12aHCT-116Colon Carcinoma1.31 ± 0.41Not specifiedNot specified
12aMCF-7Breast Adenocarcinoma20.53 ± 6.13Not specifiedNot specified
2MCF-7Breast Adenocarcinoma0.013Not specifiedNot specified
3MCF-7Breast Adenocarcinoma0.023Not specifiedNot specified

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of this compound derivatives stems from their ability to inhibit key kinases in oncogenic signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

VEGFR2_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway Inhibition.

MNK_signaling MAPK MAPK (ERK, p38) MNK MNK1/2 MAPK->MNK eIF4E eIF4E MNK->eIF4E Translation Protein Translation (Oncogenic Proteins) eIF4E->Translation Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->MNK

MNK Signaling Pathway Inhibition.

cMet_signaling HGF HGF cMet c-Met HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->cMet

c-Met Signaling Pathway Inhibition.

Aurora_signaling Aurora Aurora Kinases (A, B, C) Mitosis Mitotic Events: - Centrosome Separation - Spindle Assembly - Cytokinesis Aurora->Mitosis CellCycle Cell Cycle Progression Mitosis->CellCycle Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->Aurora

Aurora Kinase Signaling in Mitosis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound derivatives and the evaluation of their anticancer activity.

General Synthesis of 4-Substituted-5-methylthieno[2,3-d]pyrimidine Derivatives

The synthesis of the thieno[2,3-d]pyrimidine core is often achieved through the Gewald reaction, followed by cyclization and subsequent functionalization.

synthesis_workflow Start Starting Materials: - Aldehyde/Ketone - Active Methylene Nitrile - Elemental Sulfur Gewald Gewald Reaction Start->Gewald Aminothiophene 2-Aminothiophene Derivative Gewald->Aminothiophene Cyclization Cyclization Aminothiophene->Cyclization Thienopyrimidine Thieno[2,3-d]pyrimidine Core Cyclization->Thienopyrimidine Chlorination Chlorination (e.g., POCl3) Thienopyrimidine->Chlorination ChloroDerivative 4-Chloro-5-methyl- thieno[2,3-d]pyrimidine Chlorination->ChloroDerivative Substitution Nucleophilic Substitution ChloroDerivative->Substitution FinalProduct Final Derivative Substitution->FinalProduct

General Synthetic Workflow.

Step 1: Synthesis of 2-Amino-3-cyano-4-methylthiophene

  • To a stirred solution of elemental sulfur (0.01 mol) and malononitrile (0.01 mol) in ethanol (20 mL), add triethylamine (0.01 mol).

  • Add propanal (0.01 mol) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford the 2-aminothiophene derivative.

Step 2: Synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one

  • Reflux a mixture of the 2-amino-3-cyano-4-methylthiophene (0.01 mol) and formic acid (15 mL) for 6-8 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting solid by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Synthesis of this compound

  • Reflux a mixture of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (0.01 mol) in phosphorus oxychloride (POCl3, 10 mL) for 4-6 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the 4-chloro derivative.

Step 4: Synthesis of 4-Substituted-5-methylthieno[2,3-d]pyrimidine Derivatives

  • To a solution of this compound (1 mmol) in a suitable solvent (e.g., isopropanol, DMF), add the desired amine or other nucleophile (1.1 mmol) and a base (e.g., triethylamine or diisopropylethylamine, 1.5 mmol).

  • Heat the reaction mixture at reflux for 2-12 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the final product.

MTT Assay for Anti-proliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

mtt_assay_workflow CellSeeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h CellSeeding->Incubation1 Treatment 3. Treat cells with - Test Compounds - Vehicle Control - Positive Control Incubation1->Treatment Incubation2 4. Incubate for 48-72h Treatment->Incubation2 AddMTT 5. Add MTT solution Incubation2->AddMTT Incubation3 6. Incubate for 2-4h AddMTT->Incubation3 Solubilize 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilize Measure 8. Measure absorbance (e.g., at 570 nm) Solubilize->Measure Analyze 9. Calculate % viability and IC50 values Measure->Analyze

MTT Assay Workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound derivatives represent a highly promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to selectively inhibit key protein kinases involved in cancer cell proliferation, survival, and angiogenesis makes them attractive candidates for further preclinical and clinical investigation. The synthetic accessibility of the thieno[2,3-d]pyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and signaling pathway visualizations provided in this guide offer a foundational resource for researchers dedicated to advancing the discovery and development of this important class of therapeutic agents.

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 4-Chloro-5-methylthieno[2,3-d]pyrimidine and its derivatives. This scaffold is a valuable starting material in medicinal chemistry for the synthesis of potent kinase inhibitors and other biologically active molecules.

Introduction

The thieno[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, serving as a bioisostere of purines and quinazolines. The chlorine atom at the C4 position of this compound is highly susceptible to nucleophilic displacement, allowing for the introduction of a wide array of functional groups. This reactivity is central to the synthesis of diverse compound libraries for screening and lead optimization. One notable application is the development of potent inhibitors of Mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), which are implicated in oncogenesis.

General Workflow for Synthesis and Substitution

The overall synthetic strategy involves a two-step process. First, the synthesis of the key intermediate, this compound, is achieved through cyclization followed by chlorination. The second step is the nucleophilic aromatic substitution reaction with a desired nucleophile.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nucleophilic Substitution (SNAr) start Starting Materials (e.g., 2-aminothiophene derivative) cyclization Cyclization start->cyclization hydroxypyrimidine 5-Methyl-3H-thieno[2,3-d]pyrimidin-4-one cyclization->hydroxypyrimidine chlorination Chlorination (POCl3) hydroxypyrimidine->chlorination chloro_intermediate This compound chlorination->chloro_intermediate snar_reaction SNAr Reaction chloro_intermediate->snar_reaction nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->snar_reaction final_product 4-Substituted-5-methyl- thieno[2,3-d]pyrimidine snar_reaction->final_product Mnk_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Mnk Axis cluster_downstream Downstream Effects Ras Oncogenic Signals (e.g., Ras) MAPK_pathway MAPK Pathway (ERK, p38) Ras->MAPK_pathway Mnk Mnk1/2 MAPK_pathway->Mnk eIF4E eIF4E Mnk->eIF4E Phosphorylation P_eIF4E p-eIF4E Translation mRNA Translation P_eIF4E->Translation Proteins Oncogenic Proteins (Cyclin D1, Mcl-1) Translation->Proteins Cell_Effects Cell Proliferation & Survival Proteins->Cell_Effects Apoptosis Apoptosis Cell_Effects->Apoptosis Inhibition leads to Inhibitor 4-Amino-5-methyl- thieno[2,3-d]pyrimidine Derivative Inhibitor->Mnk Inhibition

Application Notes: Synthesis and Utility of 4-amino-5-methylthieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thieno[2,3-d]pyrimidine scaffold is a heterocyclic structure of significant interest in medicinal chemistry and drug development. As a bioisostere of purine, this scaffold is a key component in a variety of compounds with a broad spectrum of biological activities.[1] Derivatives of 4-amino-5-methylthieno[2,3-d]pyrimidine have demonstrated notable potential as anticancer agents, kinase inhibitors, and modulators of key cellular signaling pathways.[1][2] Their mechanism of action often involves the inhibition of protein tyrosine kinases (PTKs) such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed in various cancers.[1][3] This document provides detailed protocols for the synthesis of these derivatives and summarizes their biological activities, offering valuable insights for researchers in oncology and drug discovery.

Synthetic Protocols & Methodologies

The most common and efficient route for synthesizing 4-amino-5-methylthieno[2,3-d]pyrimidine derivatives involves the acid-catalyzed cyclocondensation of a substituted 2-aminothiophene-3-carbonitrile precursor with various nitriles.

Protocol 1: General Synthesis via Cyclocondensation

This protocol outlines the synthesis of 2-substituted-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylates. The initial precursor, ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate, is typically synthesized via the Gewald reaction.[4]

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_thiophene Ethyl 2-amino-4-methyl- 3-cyanothiophene-5-carboxylate dissolve Dissolve thiophene precursor and nitrile in dry dioxane start_thiophene->dissolve start_nitrile R-CN (Alkyl or Aryl Nitrile) start_nitrile->dissolve hcl Pass dry HCl gas through the mixture with stirring (6h) dissolve->hcl stand Let stand at room temperature (12h) hcl->stand quench Pour mixture onto ice stand->quench neutralize Neutralize with 10% NaHCO3 or other suitable base quench->neutralize purify Collect solid and recrystallize (e.g., from EtOAc) neutralize->purify final_product Final Product: Ethyl 4-amino-5-methyl-2-R- thieno[2,3-d]pyrimidine-6-carboxylate purify->final_product

Caption: General workflow for the synthesis of 4-amino-thieno[2,3-d]pyrimidines.

Methodology:

  • Preparation: To a solution of the appropriate 2-amino-thiophene-3-carbonitrile derivative (1.0 eq.) in dry dioxane, add the corresponding alkyl or aryl nitrile (RCN) (1.0 eq.).[4]

  • Reaction: Pass dry hydrogen chloride (HCl) gas through the stirred reaction mixture at room temperature for approximately 6 hours.[4]

  • Incubation: Seal the reaction vessel and allow it to stand at room temperature for 12 hours.[4]

  • Work-up: Pour the reaction mixture onto crushed ice.

  • Neutralization: Carefully neutralize the solution with a 10% (v/v) aqueous sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.[4]

  • Purification: Collect the resulting solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield the final product.[4]

Quantitative Data Summary

The synthesized derivatives of 4-amino-5-methylthieno[2,3-d]pyrimidine have been evaluated for their antiproliferative activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Table 1: Antiproliferative Activity (IC₅₀) of Selected Derivatives

Compound IDR² SubstituentTarget Cell LineIC₅₀ (µM)Reference
1 BenzylMCF-70.013[3][5]
2 4-ChlorobenzylMCF-7>50[3]
3 2-ChloroethylMCF-70.045[4]
4 PropylMCF-70.11[4]
5 BenzylMDA-MB-231>50[3]
6 EthylMDA-MB-2310.24[4]
7 CyanomethylMDA-MB-2310.16[4]

Note: MCF-7 is an estrogen receptor-positive (ER+) human breast cancer cell line. MDA-MB-231 is a triple-negative human breast cancer cell line.

Application Notes: Biological Activity and Mechanism of Action

Derivatives of this scaffold are primarily investigated for their potential as anticancer agents, often functioning as kinase inhibitors.

Anticancer and Antiproliferative Effects

Numerous studies have confirmed the cytotoxic effects of 4-amino-thieno[2,3-d]pyrimidines against breast cancer cell lines.[3][4] For instance, the 2-benzyl substituted derivative showed a potent antiproliferative effect on the MCF-7 cell line with an IC₅₀ value of 0.013 µM.[3][5] The selectivity of these compounds is also a critical factor; studies comparing their toxicity in cancer cells versus normal cell lines (e.g., MCF-10A) are used to calculate a selective index (SI), indicating the compound's potential as a therapeutic agent.[3][6] The mechanism for this activity is often attributed to the inhibition of receptor tyrosine kinases like EGFR and HER2.[3]

Inhibition of the Mnk-eIF4E Signaling Pathway

A key mechanism for the anticancer activity of some 4-amino-5-methylthieno[2,3-d]pyrimidine derivatives is the inhibition of MAPK-interacting kinases (Mnk1/2).[2] Mnk kinases phosphorylate the eukaryotic initiation factor 4E (eIF4E), a critical step for oncogenesis.[2] Pharmacological inhibition of Mnk presents an effective and potentially non-toxic therapeutic strategy.[2] By blocking Mnk, these compounds prevent the phosphorylation of eIF4E, which in turn down-regulates the translation of key proteins involved in cell survival and proliferation (e.g., Mcl-1, cyclin D1), ultimately leading to apoptosis in cancer cells.[2]

Signaling Pathway Diagram

G cluster_pathway Mnk/eIF4E Signaling Axis cluster_outcome Cellular Outcome mapk MAPK Pathway (Upstream Signals) mnk Mnk1/2 Kinase mapk->mnk Activates eif4e eIF4E mnk->eif4e Phosphorylates apoptosis Apoptosis peif4e p-eIF4E (Phosphorylated) eif4e->peif4e translation Protein Translation (e.g., Cyclin D1, Mcl-1) peif4e->translation Promotes proliferation Cancer Cell Proliferation & Survival translation->proliferation proliferation->apoptosis Inhibited leads to inhibitor 4-Amino-5-methyl- thieno[2,3-d]pyrimidine Derivative inhibitor->mnk Inhibits

Caption: Inhibition of the Mnk-eIF4E pathway by thieno[2,3-d]pyrimidine derivatives.

References

Application Notes and Protocols: 4-Chloro-5-methylthieno[2,3-d]pyrimidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Chloro-5-methylthieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile core for the design and synthesis of potent inhibitors targeting a range of clinically relevant protein kinases. Its inherent structural features, including the fused thiophene and pyrimidine rings, provide a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for the ATP-binding sites of various kinases. This document provides detailed application notes and experimental protocols for utilizing this scaffold in the development of novel kinase inhibitors, with a focus on anticancer and anti-inflammatory applications.

Overview of Biological Applications

Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer and inflammatory diseases. These include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently mutated or overexpressed in various cancers.

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase involved in cell motility, invasion, and proliferation, with its dysregulation linked to numerous malignancies.

  • Aurora Kinases (A and B): Serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in cancer, making them attractive therapeutic targets.

The thieno[2,3-d]pyrimidine core acts as a bioisostere of purine, enabling it to effectively compete with ATP for binding to the kinase active site. The chlorine atom at the 4-position serves as a convenient handle for introducing various substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against key kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound IDTarget KinaseIC50 (nM)Reference
Thieno[2,3-d]pyrimidine 6b c-Met35.7[1]
Compound 17f VEGFR-2230[2]
Compound 8b VEGFR-25[3]
Compound 8e VEGFR-23.9[3]
Compound 6e EGFR133
Compound 10e EGFR151
Compound 5b EGFR (Wild-Type)37.19[4]
Compound 5b EGFR (T790M Mutant)204.1[4]
Thienopyrimidine Urea Derivative 26 Aurora B2[5]

Table 2: In Vitro Anti-proliferative Activity (IC50)

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 17f HCT-116Colon Carcinoma2.80[2]
Compound 17f HepG2Hepatocellular Carcinoma4.10[2]
Compound 8d MCF-7Breast Adenocarcinoma8.3[6]
Compound 8d HUH-7Hepatocellular Carcinoma5.8[6]
Compound 5b A549Lung Carcinoma17.79[7]
Compound 5b MCF-7Breast Adenocarcinoma22.66[7]
Compound 15 A549Lung Carcinoma0.94[8]
Compound l MDA-MB-231Breast Adenocarcinoma27.6

Experimental Protocols

Chemical Synthesis

Protocol 3.1.1: General Procedure for the Synthesis of 4-Substituted-5-methylthieno[2,3-d]pyrimidine Derivatives

This protocol outlines a general method for the synthesis of various derivatives from the this compound scaffold via nucleophilic aromatic substitution.

Workflow Diagram:

G start Start: 4-Chloro-5-methyl- thieno[2,3-d]pyrimidine reaction Nucleophilic Aromatic Substitution Reaction (Heat) start->reaction reagents Amine (R-NH2) Solvent (e.g., Isopropanol) Base (e.g., Triethylamine) reagents->reaction workup Reaction Work-up (e.g., Cooling, Filtration) reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product Final Product: 4-(Substituted-amino)-5-methyl- thieno[2,3-d]pyrimidine purification->product

Caption: General workflow for the synthesis of 4-substituted thieno[2,3-d]pyrimidines.

Materials:

  • This compound

  • Appropriate amine (R-NH₂)

  • Anhydrous isopropanol

  • Triethylamine

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous isopropanol, add the desired amine (1.2 eq) and triethylamine (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Kinase Inhibition Assays

Protocol 3.2.1: General Protocol for In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Workflow Diagram:

G start Start: Prepare Reagents plate_setup Plate Setup: - Test Compound Dilutions - Controls (No Inhibitor, No Enzyme) start->plate_setup enzyme_add Add Kinase Enzyme plate_setup->enzyme_add reaction_init Initiate Reaction: Add Substrate/ATP Mixture enzyme_add->reaction_init incubation Incubate at 30°C reaction_init->incubation stop_detect Stop Reaction & Detect Signal: Add ADP-Glo™ Reagent incubation->stop_detect luminescence Measure Luminescence stop_detect->luminescence analysis Data Analysis: Calculate % Inhibition and IC50 luminescence->analysis

Caption: General workflow for an in vitro luminescence-based kinase assay.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR, c-Met, Aurora A/B)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases, Kemptide for serine/threonine kinases)

  • Test compounds dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Test wells: 5 µL of diluted test compound.

    • Positive control (no inhibitor): 5 µL of kinase assay buffer with DMSO.

    • Blank (no enzyme): 5 µL of kinase assay buffer with DMSO.

  • Enzyme Addition: Add 10 µL of diluted kinase enzyme to the "Test wells" and "Positive Control" wells. Add 10 µL of kinase assay buffer to the "Blank" wells.

  • Reaction Initiation: Add 10 µL of the substrate/ATP mixture to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assays

Protocol 3.3.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

G start Start: Seed Cells in 96-well Plate treatment Treat Cells with Test Compounds start->treatment incubation1 Incubate (e.g., 72 hours) treatment->incubation1 mtt_add Add MTT Reagent incubation1->mtt_add incubation2 Incubate (e.g., 4 hours) mtt_add->incubation2 solubilize Solubilize Formazan Crystals (Add DMSO) incubation2->solubilize readout Measure Absorbance (570 nm) solubilize->readout analysis Data Analysis: Calculate % Viability and IC50 readout->analysis

Caption: General workflow for an MTT cell viability assay.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by this compound-based inhibitors.

G cluster_aurora Aurora Kinase Signaling in Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Simplified Aurora Kinase signaling pathway and inhibition.

G cluster_vegfr VEGFR-2 Signaling in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Endothelial Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

G cluster_egfr EGFR Signaling in Cell Proliferation EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and inhibition.

G cluster_cmet c-Met Signaling in Cell Motility and Invasion HGF HGF cMet c-Met HGF->cMet Gab1 Gab1 cMet->Gab1 PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras Akt Akt PI3K->Akt Motility Cell Motility, Invasion, & Proliferation Akt->Motility MAPK MAPK Pathway Ras->MAPK MAPK->Motility Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->cMet Inhibition

Caption: Simplified c-Met signaling pathway and inhibition.

References

Application Notes and Protocols for In Vitro Kinase Inhibitory Assays of Thienopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyrimidine derivatives have emerged as a promising class of heterocyclic compounds in drug discovery, demonstrating significant potential as inhibitors of various protein kinases.[1] Their structural similarity to the native purine core allows them to effectively compete for the ATP-binding site of these enzymes.[1] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. This document provides detailed application notes and protocols for conducting in vitro kinase inhibitory assays for thienopyrimidine compounds against four key oncogenic kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fms-like Tyrosine Kinase 3 (FLT3), Phosphoinositide 3-kinase alpha (PI3Kα), and Aurora Kinases.

Target Kinases and Signaling Pathways

Thienopyrimidine compounds have been shown to inhibit a range of kinases involved in critical cellular processes such as cell proliferation, survival, and angiogenesis. Understanding the signaling pathways in which these kinases operate is crucial for interpreting the biological effects of their inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels.[2] Its activation by VEGF triggers downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are essential for endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 is a well-established anti-angiogenic strategy in cancer therapy.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival Thienopyrimidine Thienopyrimidine Compound Thienopyrimidine->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition Point.
Fms-like Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells.[3] Mutations, particularly internal tandem duplications (ITD), lead to constitutive activation of FLT3, promoting the survival and proliferation of leukemia cells in Acute Myeloid Leukemia (AML).[3] Downstream signaling involves the PI3K/AKT and MAPK pathways.

FLT3_Signaling_Pathway FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Binds STAT5 STAT5 FLT3->STAT5 Activates PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival MAPK MAPK RAS->MAPK MAPK->Proliferation Thienopyrimidine Thienopyrimidine Compound Thienopyrimidine->FLT3 Inhibits

FLT3 Signaling Pathway and Point of Inhibition.
Phosphoinositide 3-kinase alpha (PI3Kα)

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] The p110α catalytic subunit of PI3K (PI3Kα) is frequently mutated and activated in various cancers. Thienopyrimidine derivatives have been developed as potent inhibitors of this pathway.[4]

PI3K_Signaling_Pathway GF Growth Factor RTK RTK GF->RTK Binds PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Thienopyrimidine Thienopyrimidine Compound Thienopyrimidine->PI3K Inhibits

PI3K/AKT/mTOR Pathway and Inhibition Point.
Aurora Kinases

Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[5] Their overexpression is common in many cancers and is associated with genomic instability. Thienopyrimidines have been identified as potent inhibitors of Aurora kinases.[5]

Aurora_Kinase_Signaling_Pathway AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Thienopyrimidine Thienopyrimidine Compound Thienopyrimidine->AuroraA Inhibits Thienopyrimidine->AuroraB Inhibits

Role of Aurora Kinases in Mitosis and Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative thienopyrimidine compounds against the target kinases.

Table 1: VEGFR-2 Inhibitory Activity of Thienopyrimidine Compounds

Compound IDIC50 (nM)Reference
21b 33.4[2]
21c 47.0[2]
21e 21[2]
Compound 6b 53.63 ± 3.14[6]
Compound 5f 1230[7]
Compound 17f 230 ± 30[8]

Table 2: FLT3 Inhibitory Activity of Thienopyrimidine Compounds

Compound IDIC50 (µM)Reference
Compound 5 32.435 ± 5.5[3]
Compound 8 40.55 ± 6.3[3]
Compound 9b 39.61 ± 4.6[3]
Compound 10 40.04 ± 5.5[3]
Compound 44a 17.83 ± 3.8[9]
Compound 44b 20.4 ± 2.8[9]
Compound 45 27.22 ± 5.6[9]

Table 3: PI3Kα Inhibitory Activity of Thienopyrimidine Compounds

Compound IDIC50 (µM)Reference
Compound 9a 9.47 ± 0.63[4]
Compound IIIa >10 (62% inhib. at 10µM vs PI3Kβ)[10]
Compound VIb >10 (72% inhib. at 10µM vs PI3Kβ)[10]

Table 4: Aurora Kinase Inhibitory Activity of Thienopyrimidine Compounds

KinaseCompound IDIC50 (nM)Reference
Aurora A Compound 12a309[11]
Aurora B Compound 12a293[11]
Aurora B Compound 262[12]

Experimental Protocols

Detailed methodologies for key in vitro kinase inhibitory assays are provided below. These protocols are adaptable and can be modified based on specific laboratory equipment and reagent availability.

General Experimental Workflow for In Vitro Kinase Assays

The general workflow for an in vitro kinase assay involves the preparation of reagents, setting up the kinase reaction, stopping the reaction, and detecting the signal.

Kinase_Assay_Workflow ReagentPrep Reagent Preparation ReactionSetup Kinase Reaction Setup ReagentPrep->ReactionSetup Incubation Incubation ReactionSetup->Incubation StopReaction Stop Reaction Incubation->StopReaction Detection Signal Detection StopReaction->Detection DataAnalysis Data Analysis (IC50 Calculation) Detection->DataAnalysis

General workflow for in vitro kinase assays.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is suitable for measuring the activity of a wide range of kinases by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Thienopyrimidine compounds

  • Recombinant kinase (VEGFR-2, FLT3, PI3Kα, or Aurora Kinase)

  • Kinase-specific substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the thienopyrimidine compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of Kinase Assay Buffer to each well.

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of a mixture of the kinase and its substrate to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are homogeneous assays that measure the phosphorylation of a substrate by a kinase. This protocol is a general guideline and may need optimization for specific kinases.

Materials:

  • Thienopyrimidine compounds

  • Recombinant kinase

  • Biotinylated kinase-specific substrate

  • ATP

  • Kinase Assay Buffer

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-antibody and Alexa Fluor™ 647-streptavidin)

  • Low-volume 384-well plates (black or white)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thienopyrimidine compounds in DMSO and then in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 4 µL of the diluted compound or vehicle to the wells.

    • Add 2 µL of a mixture of the kinase and biotinylated substrate.

    • Initiate the reaction by adding 4 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Add 10 µL of a solution containing the Eu-labeled anti-phospho-antibody and streptavidin-Alexa Fluor™ 647 conjugate.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition and IC50 values.

Protocol 3: ELISA-Based Kinase Assay

This protocol describes a solid-phase enzyme-linked immunosorbent assay to measure kinase activity.

Materials:

  • Thienopyrimidine compounds

  • Recombinant kinase

  • Kinase-specific substrate (can be coated on the plate or biotinylated)

  • ATP

  • Kinase Assay Buffer

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Plate Coating (if applicable): Coat the ELISA plate with the kinase substrate overnight at 4°C. Wash the plate three times with Wash Buffer.

  • Blocking: Block the plate with Blocking Buffer for 1 hour at room temperature. Wash the plate three times.

  • Kinase Reaction:

    • Add the diluted thienopyrimidine compounds or vehicle to the wells.

    • Add the kinase to the wells.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Washing: Wash the plate three times to remove the reaction components.

  • Primary Antibody Incubation: Add the phospho-specific primary antibody and incubate for 1-2 hours at room temperature. Wash the plate three times.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. Wash the plate three times.

  • Signal Development: Add TMB substrate and incubate until a blue color develops.

  • Stopping the Reaction: Add Stop Solution to turn the color yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition and IC50 values.

Best Practices and Troubleshooting

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. It is recommended to perform assays at an ATP concentration close to the Km value for the specific kinase.[13]

  • Enzyme Concentration and Linearity: Ensure that the kinase reaction is in the linear range with respect to time and enzyme concentration.

  • Compound Solubility: Poor solubility of test compounds can lead to inaccurate results. Ensure compounds are fully dissolved in DMSO and the final DMSO concentration in the assay is kept low (typically ≤1%).

  • Controls: Include appropriate controls in every assay:

    • No enzyme control: To determine background signal.

    • No substrate control: To measure kinase autophosphorylation.

    • Positive control (no inhibitor): Represents 100% kinase activity.

    • Reference inhibitor control: To validate assay performance.

  • Troubleshooting High Background: High background can be caused by contaminated reagents, plate phosphorescence, or compound interference with the detection system.[14]

  • Distinguishing On-target vs. Off-target Effects: To confirm that the observed cellular effects are due to the inhibition of the target kinase, consider using a structurally unrelated inhibitor for the same target or performing rescue experiments with a drug-resistant mutant of the kinase.[15]

By following these detailed protocols and best practices, researchers can obtain reliable and reproducible data on the in vitro kinase inhibitory activity of thienopyrimidine compounds, facilitating their development as potential therapeutic agents.

References

Application Notes: Cell-Based Assays for Anticancer Activity of 4-Chloro-5-methylthieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines, allowing them to interact with a wide range of biological targets. Notably, analogs of 4-Chloro-5-methylthieno[2,3-d]pyrimidine have emerged as promising candidates for anticancer drug development. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and interference with the cell cycle, crucial processes in cancer progression. This document provides detailed protocols for key cell-based assays to evaluate the anticancer activity of these analogs and summarizes their effects on cancer cell lines.

Key Mechanisms of Action

Research into thieno[2,3-d]pyrimidine analogs has revealed several key signaling pathways and cellular processes that are modulated to exert their anticancer effects. These include:

  • Induction of Apoptosis: Many thieno[2,3-d]pyrimidine derivatives trigger the intrinsic apoptotic pathway. This is often characterized by a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, resulting in cell death.

  • Cell Cycle Arrest: These compounds have been shown to halt the progression of the cell cycle at various checkpoints. For instance, some analogs cause an accumulation of cells in the G1 phase, preventing entry into the DNA synthesis (S) phase, while others induce a G2/M phase arrest, inhibiting cell division.

  • Kinase Inhibition: The thieno[2,3-d]pyrimidine scaffold is a common feature in many kinase inhibitors. Analogs have been reported to inhibit the activity of kinases such as Pim-1 and Phosphoinositide 3-kinase (PI3K), which are key components of signaling pathways that promote cell survival and proliferation. Deactivation of pathways like the MAPK pathway has also been observed.

Data Presentation: Anticancer Activity of Thieno[2,3-d]pyrimidine Analogs

The following tables summarize the in vitro anticancer activity (IC50 values) of various this compound analogs and related derivatives against several human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Analog Series 1
Compound 2MCF-70.013[1][2]
Compound 3MCF-70.045[3]
Compound 4MCF-70.11[3]
Compound 2MDA-MB-2310.16[3]
Compound 4MDA-MB-2310.24[3]
Analog Series 2
Compound 15A5490.94[4]
Analog Series 3
Compound 14MCF722.12[5]
Compound 13MCF722.52[5]
Compound 9MCF727.83[5]
Compound 12MCF729.22[5]
Doxorubicin (Control)MCF730.40[5]

Mandatory Visualizations

Experimental Workflows & Signaling Pathways

experimental_workflow General Experimental Workflow for Anticancer Activity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., MCF-7, A549) compound_prep 2. Prepare Stock Solutions of Thienopyrimidine Analogs cell_seeding 3. Seed Cells in 96-well plates compound_prep->cell_seeding treatment 4. Treat Cells with Serial Dilutions of Analogs (24-72h incubation) cell_seeding->treatment mtt_assay 5a. Cytotoxicity (MTT Assay) treatment->mtt_assay apoptosis_assay 5b. Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_assay 5c. Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay western_blot 5d. Protein Expression (Western Blot) treatment->western_blot ic50 6a. Calculate IC50 Values mtt_assay->ic50 apoptosis_quant 6b. Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist 6c. Determine Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist protein_quant 6d. Quantify Protein Levels western_blot->protein_quant

General Experimental Workflow

intrinsic_apoptosis_pathway Proposed Intrinsic Apoptosis Pathway compound This compound Analog bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c Releases caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates parp PARP Cleavage caspase3->parp Cleaves apoptosis Apoptosis parp->apoptosis

Proposed Intrinsic Apoptosis Pathway

cell_cycle_arrest Mechanism of Cell Cycle Arrest cluster_g1 G1 Phase Arrest (e.g., in MCF-7) cluster_g2m G2/M Phase Arrest compound This compound Analog g1_s_transition G1/S Transition compound->g1_s_transition Inhibits g2_m_transition G2/M Transition compound->g2_m_transition Inhibits g1 G1 Phase g1->g1_s_transition s S Phase g1_s_transition->s g2 G2 Phase g2->g2_m_transition m M Phase (Mitosis) g2_m_transition->m

Mechanism of Cell Cycle Arrest

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the thienopyrimidine analogs in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect both adherent and floating cells from the culture dish after treatment. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect approximately 1 x 10⁶ cells by centrifugation.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose/PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse cells in protein lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.

References

Application of 4-Chloro-5-methylthieno[2,3-d]pyrimidine and its Analogs in Organic Electronics: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While 4-Chloro-5-methylthieno[2,3-d]pyrimidine and its direct derivatives are predominantly explored within the realm of medicinal chemistry for their potential as potent anticancer and anti-inflammatory agents, their application in organic electronics remains a nascent and largely unexplored field. The inherent electronic properties of the thieno[2,3-d]pyrimidine scaffold, however, suggest a potential for its use in novel organic semiconducting materials. This document provides an overview of the prospective application of this class of compounds in organic electronics, drawing parallels from structurally related thieno-fused aromatic systems that have shown promise in this area.

Application Notes: Thieno-Fused Systems as Organic Semiconductors

The core thieno[2,3-d]pyrimidine structure, characterized by its electron-rich thiophene ring fused with an electron-deficient pyrimidine ring, presents an intriguing donor-acceptor (D-A) framework. This intramolecular D-A character is a desirable attribute for organic semiconductors, as it can facilitate charge separation and transport. While direct research on this compound in organic electronics is not yet available, studies on its isomers and related benzo-fused analogs, such as benzo[b]thieno[2,3-d]thiophene (BTT), have demonstrated their potential in Organic Field-Effect Transistors (OFETs).

These related compounds have been synthesized and incorporated into OFETs, exhibiting p-channel (hole-transporting) behavior. The performance of these devices, while not yet on par with state-of-the-art materials, provides a valuable proof-of-concept for the utility of the thieno-fused heterocyclic scaffold in organic electronics.

Quantitative Data Summary

The following table summarizes the performance of OFETs based on solution-processable benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, which serve as a relevant case study.

CompoundHole Mobility (cm²/Vs)Current On/Off RatioDeposition Method
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene0.005> 10⁶Solution Shearing
2-(dibenzo[b,d]thiophen-2-yl)benzo[b]thieno[2,3-d]thiopheneNot Reported> 10⁶Solution Shearing

Experimental Protocols

The following protocols are generalized based on methodologies reported for related thieno-fused compounds and provide a foundational approach for researchers interested in exploring this compound derivatives in organic electronics.

Synthesis of a Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative

This protocol outlines the synthesis of a representative BTT derivative, which can be adapted for the synthesis of other thieno-fused systems.

Materials:

  • 2-bromobenzo[b]thiophene

  • 5-stannylbenzo[b]thiophene

  • Pd(PPh₃)₄ catalyst

  • Toluene, anhydrous

Procedure:

  • In a nitrogen-purged Schlenk flask, dissolve 2-bromobenzo[b]thiophene (1.0 eq) and 5-stannylbenzo[b]thiophene (1.1 eq) in anhydrous toluene.

  • Add Pd(PPh₃)₄ (0.05 eq) to the solution.

  • Reflux the reaction mixture at 110 °C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the mixture into a saturated aqueous solution of KF and stir for 3 hours.

  • Extract the organic layer with dichloromethane, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired BTT derivative.

Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a bottom-gate, top-contact OFET using a solution-based deposition method.

Materials:

  • Heavily n-doped Si wafer with a 300 nm SiO₂ layer (gate and dielectric)

  • Synthesized thieno-fused semiconductor

  • Chlorobenzene (or other suitable organic solvent)

  • Gold (for source and drain electrodes)

  • Piranha solution (H₂SO₄:H₂O₂ = 3:1)

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonication in acetone and isopropyl alcohol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂ surface with an oxygen plasma or a piranha solution to create a hydrophilic surface.

  • Semiconductor Deposition:

    • Prepare a solution of the thieno-fused semiconductor in chlorobenzene (e.g., 5 mg/mL).

    • Deposit the solution onto the SiO₂ substrate using a solution shearing technique. This involves placing a blade at a small angle to the substrate and moving it at a constant speed to spread the solution, leading to the formation of a crystalline thin film upon solvent evaporation.

  • Electrode Deposition: Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes on top of the semiconductor film.

  • Device Annealing: Anneal the completed device at a moderate temperature (e.g., 90-120 °C) in a nitrogen-filled glovebox to improve film morphology and device performance.

  • Characterization: Characterize the electrical properties of the OFET using a semiconductor parameter analyzer in a shielded probe station under ambient or inert conditions.

Visualizations

Synthesis_of_BTT_Derivative reagent1 2-bromobenzo[b]thiophene reaction reagent1->reaction reagent2 5-stannylbenzo[b]thiophene reagent2->reaction catalyst Pd(PPh3)4 catalyst->reaction solvent Toluene, 110 °C solvent->reaction product 2-(benzo[b]thiophen-5-yl)benzo[b] thieno[2,3-d]thiophene reaction->product Stille Coupling

Caption: Synthetic scheme for a benzo[b]thieno[2,3-d]thiophene derivative.

OFET_Fabrication_Workflow sub Si/SiO2 Substrate clean Substrate Cleaning sub->clean treat Surface Treatment clean->treat deposit Solution Shearing of Semiconductor treat->deposit evap Au Electrode Evaporation deposit->evap anneal Device Annealing evap->anneal char Electrical Characterization anneal->char

Caption: Workflow for OFET fabrication and characterization.

Synthesis of 5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidines: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential as microtubule targeting agents, epidermal growth factor receptor (EGFR) inhibitors, and anti-inflammatory agents.[1][2][3] The core of this synthetic approach is the versatile Gewald reaction, which enables the efficient construction of the key 2-aminothiophene intermediate.[1][4][5][6][7][8]

Overview of the Synthetic Strategy

The principal route for synthesizing the 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine scaffold involves a multi-step sequence. The process begins with the Gewald three-component reaction to assemble the substituted 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This intermediate then undergoes cyclization to form the pyrimidine ring, followed by functionalization to yield a variety of derivatives.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives.

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
1. Gewald Reaction Cyclohexanone, Ethyl cyanoacetate, SulfurPiperidineEthanol50-6016~85
2. Pyrimidine Ring Formation Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateFormamide (HCONH₂)-Reflux3~90
3. Chlorination 5,6,7,8-Tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidin-4(3H)-onePhosphorus oxychloride (POCl₃)TolueneReflux3-4~75-80
4. Nucleophilic Substitution (Example) 4-Chloro-5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidineVarious aminesEthanol/Acetonitrile60-Reflux6-2460-95

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines.

Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)
  • To a solution of cyclohexanone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

  • Add piperidine (catalytic amount) to the mixture.

  • Heat the reaction mixture at 50-60°C with stirring for 16 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired product.

Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidin-4(3H)-one
  • In a round-bottom flask, place the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate obtained from Step 1.

  • Add an excess of formamide.

  • Heat the mixture to reflux for 3 hours.[9]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, which will result in the precipitation of the product.

  • Collect the precipitate by filtration, wash with water, and dry to yield the pyrimidinone derivative.

Step 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidine
  • Suspend the 5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidin-4(3H)-one from Step 2 in toluene.

  • Add phosphorus oxychloride (POCl₃) (1 to 1.5 equivalents) and a catalytic amount of pyridine.[1]

  • Reflux the mixture for 3-4 hours.[1][9]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully neutralize the mixture with an aqueous solution of ammonium hydroxide (NH₄OH) or sodium bicarbonate (NaHCO₃) to precipitate the product.[1]

  • Filter the resulting solid, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Step 4: Synthesis of 4-Substituted-5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidines (General Procedure)
  • Dissolve the 4-chloro-5,6,7,8-tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidine in a suitable solvent such as ethanol or acetonitrile.

  • Add the desired amine (1 to 1.2 equivalents) and a base such as triethylamine or cesium carbonate if necessary.

  • Heat the reaction mixture at a temperature ranging from 60°C to reflux for 6-24 hours, depending on the reactivity of the amine.[9]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the final 4-substituted derivative.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines.

G start_material Cyclohexanone, Ethyl Cyanoacetate, Sulfur gewald_reaction Gewald Reaction (Piperidine, Ethanol, 50-60°C, 16h) start_material->gewald_reaction intermediate1 Ethyl 2-amino-4,5,6,7- tetrahydrobenzo[b]thiophene-3-carboxylate gewald_reaction->intermediate1 cyclization Pyrimidine Ring Formation (Formamide, Reflux, 3h) intermediate1->cyclization intermediate2 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one cyclization->intermediate2 chlorination Chlorination (POCl3, Toluene, Reflux, 3-4h) intermediate2->chlorination intermediate3 4-Chloro-5,6,7,8-tetrahydrobenzo[4,5] thieno[2,3-d]pyrimidine chlorination->intermediate3 substitution Nucleophilic Substitution (Amines, Solvent, 60°C-Reflux, 6-24h) intermediate3->substitution final_product 4-Substituted-5,6,7,8-tetrahydrobenzo[4,5] thieno[2,3-d]pyrimidines substitution->final_product

Caption: Synthetic workflow for 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines.

The biological activity of these compounds is often linked to their ability to interfere with specific cellular signaling pathways. For instance, certain derivatives have been shown to act as microtubule targeting agents, disrupting microtubule polymerization. Others function as EGFR inhibitors, blocking the signaling cascade that can lead to cell proliferation in cancer.

G compound Tetrahydrobenzothieno- [2,3-d]pyrimidine Derivative tubulin Tubulin compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule mitosis Mitotic Arrest microtubule->mitosis Disrupts apoptosis Apoptosis mitosis->apoptosis

Caption: Mechanism of action for microtubule targeting derivatives.

References

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-5-methylthieno[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis and improve the yield of 4-Chloro-5-methylthieno[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent synthetic strategy is a two-stage process. The first stage involves constructing the thieno[2,3-d]pyrimidine core, typically starting from a 2-aminothiophene derivative which is then cyclized to form 5-methyl-3H-thieno[2,3-d]pyrimidin-4-one. The second stage is the critical chlorination step, where the 4-oxo group of the precursor is converted to the 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3]

Q2: What are the most critical parameters affecting the final yield?

A2: Several factors can significantly impact the yield. The most critical are:

  • Purity of the 4-oxo precursor: Impurities in the starting material can lead to side reactions.

  • Reagent Quality: The freshness and purity of the chlorinating agent (e.g., POCl₃) are paramount.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can decompose the chlorinating agent and the product. All glassware and solvents must be thoroughly dried.

  • Reaction Temperature and Time: Over- or under-heating can lead to incomplete reactions or the formation of degradation by-products.

Q3: My overall yield is consistently low. What are the likely causes?

A3: Low yields can often be attributed to issues in the chlorination step. Common causes include incomplete conversion of the starting material, degradation of the product under harsh reaction or work-up conditions, or the formation of stable by-products.[4] Mechanical losses during purification steps like extraction and chromatography can also contribute.

Q4: How can I effectively purify the final this compound product?

A4: The crude product obtained after work-up typically requires further purification. The most common methods are recrystallization from a suitable solvent (e.g., ethanol, hexane/dichloromethane) or column chromatography on silica gel.[5] The choice of method depends on the nature and quantity of the impurities present.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, particularly in the critical chlorination step.

Problem: The yield of the chlorination step is poor.

This is the most common challenge. The following workflow and table can help diagnose and solve the issue.

G cluster_conditions Condition Optimization Start Low Yield in Chlorination Step Check_Purity Is the 4-oxo precursor pure? (Check via NMR/TLC) Start->Check_Purity Action_Purify Purify precursor before use (e.g., Recrystallization) Check_Purity->Action_Purify No Check_Conditions Were reaction conditions optimal? Check_Purity->Check_Conditions Yes Action_Purify->Check_Conditions Action_Anhydrous Ensure strictly anhydrous conditions (Dry glassware, fresh solvents) Check_Conditions->Action_Anhydrous No Check_Crude Analyze crude product (TLC, ¹H NMR) Check_Conditions->Check_Crude Yes Action_Anhydrous->Check_Crude Action_Reagent Use fresh, high-purity POCl₃ or SOCl₂ Action_Reagent->Check_Crude Action_TempTime Optimize temperature and reaction time (Refer to Table 1) Action_TempTime->Check_Crude Result_SM High amount of starting material remains? -> Increase reaction time/temperature or use a catalyst (e.g., DMF, Pyridine) Check_Crude->Result_SM Incomplete Reaction Result_Decomp Significant degradation observed? -> Decrease reaction temperature or time Check_Crude->Result_Decomp Degradation End Yield Improved Result_SM->End Result_Decomp->End

Caption: Troubleshooting workflow for low chlorination yield.

Data Presentation: Comparison of Chlorination Conditions

The selection of the chlorinating agent and reaction conditions is crucial for achieving a high yield. The table below summarizes various reported methods.

Chlorinating Agent Catalyst / Solvent Temperature Time Reported Yield Reference
POCl₃Pyridine / TolueneReflux6 h68–75%[1]
SOCl₂N,N-dimethylformamide (DMF)80 °C4 hQuantitative (~100%)[6]
POCl₃None (used as solvent)Reflux6 h50–70%[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of Precursor (5-methyl-3H-thieno[2,3-d]pyrimidin-4-one)

This protocol involves a Gewald reaction followed by cyclization.

G A Starting Materials (Acetone, Ethyl Cyanoacetate, Sulfur) B Gewald Reaction (Base: Morpholine) A->B C Intermediate: Ethyl 2-amino-4-methylthiophene-3-carboxylate B->C D Cyclization (Reagent: Formamide, High Temp) C->D E Product: 5-methyl-3H-thieno[2,3-d]pyrimidin-4-one D->E

Caption: Workflow for the synthesis of the 4-oxo precursor.

Methodology:

  • Step 1: Gewald Reaction. To a solution of ethyl cyanoacetate (1 eq.) and acetone (1 eq.) in ethanol, add elemental sulfur (1 eq.).

  • Slowly add a catalytic amount of morpholine dropwise while stirring. An exothermic reaction should be observed.

  • Continue stirring the mixture at 50°C for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath. The resulting precipitate (ethyl 2-amino-4-methylthiophene-3-carboxylate) is collected by filtration, washed with cold ethanol, and dried.

  • Step 2: Cyclization. The dried thiophene intermediate (1 eq.) is suspended in formamide (5-10 eq.).

  • The mixture is heated to 180-190°C and refluxed for 4-6 hours.

  • After cooling to room temperature, the mixture is poured into water. The resulting precipitate is filtered, washed thoroughly with water, and dried to yield 5-methyl-3H-thieno[2,3-d]pyrimidin-4-one.

Protocol 2: Chlorination to Yield this compound

This protocol uses phosphorus oxychloride (POCl₃) for the chlorination.

Methodology:

  • Setup: All glassware must be oven- or flame-dried before use to ensure anhydrous conditions. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Suspend the 5-methyl-3H-thieno[2,3-d]pyrimidin-4-one precursor (1 eq.) in an excess of phosphorus oxychloride (POCl₃, which also acts as the solvent, ~10 eq.).

  • Optionally, add a catalytic amount of a base like pyridine or N,N-dimethylaniline (0.1-0.2 eq.).[1]

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 5-7 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic and hazardous step; perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

References

Side-product formation in thienopyrimidine cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thienopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to thienopyrimidine cyclization reactions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of thienopyrimidines, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Thienopyrimidine Product

Q1: I am getting a low yield or no product after attempting the cyclization of a 2-aminothiophene derivative. What are the common causes?

A1: Low yields in thienopyrimidine synthesis are a frequent issue and can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is recommended.[1]

Possible Causes and Solutions:

  • Purity of Starting Materials: Impurities in your 2-aminothiophene precursor, or the cyclizing agent (e.g., formamide), can significantly inhibit the reaction or lead to side-product formation.

    • Solution: Ensure the purity of your starting materials using techniques like recrystallization or column chromatography. Verify the purity by NMR and/or melting point analysis.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration are critical parameters.

    • Solution: The optimal temperature can vary significantly depending on the substrates. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C, and higher for cyclization with formamide).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation.

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture, which can either degrade starting materials or interfere with the reaction mechanism.

    • Solution: If your reactants are sensitive, employ inert atmosphere techniques, such as performing the reaction under a nitrogen or argon blanket, and use anhydrous solvents.

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure vigorous and efficient stirring, especially when dealing with slurries or viscous reaction mixtures.

  • Incomplete Cyclization: The final ring-closing step to form the pyrimidine ring may be slow or reversible under your current conditions.

    • Solution: For cyclizations using formamide, ensure the temperature is high enough (often reflux) to drive the reaction to completion.[1][2] In some cases, adding a catalytic amount of acid can facilitate the cyclization.

Issue 2: Formation of Unexpected Side-Products

Q2: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side-products in thienopyrimidine synthesis?

A2: Side-product formation is a common challenge. The nature of the side-products depends on the specific synthetic route and reaction conditions.

Common Side-Products and Prevention Strategies:

  • Dimerization of α,β-Unsaturated Nitrile (in Gewald Reaction): When preparing the 2-aminothiophene precursor via the Gewald reaction, the intermediate α,β-unsaturated nitrile can undergo dimerization, competing with the desired cyclization. The yield of this dimer is highly dependent on the reaction conditions.

    • Prevention: Adjusting the reaction temperature or the rate of addition of reagents can help minimize the formation of this dimer.

  • Unreacted Starting Material: Incomplete conversion is a common issue.

    • Prevention: As mentioned in Issue 1, optimize reaction conditions (temperature, time, stoichiometry of reagents). Consider using a moderate excess of the cyclizing agent, such as formamide.

  • Hydrolysis of Nitrile or Ester Groups: If your 2-aminothiophene precursor contains a nitrile or ester group, these can be susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid or amide.

    • Prevention: Carefully control the pH of your reaction mixture. If hydrolysis is a persistent issue, consider protecting the susceptible functional group.

  • Formation of Formamidine Intermediates: When using reagents like formamide or triethyl orthoformate, stable formamidine intermediates can sometimes be isolated if the cyclization is incomplete.

    • Prevention: Ensure the reaction temperature is sufficiently high and the reaction time is long enough to drive the cyclization to completion.

Frequently Asked Questions (FAQs)

Q3: What are the most common starting materials for thienopyrimidine synthesis?

A3: The most prevalent starting materials are 2-aminothiophene derivatives, which are often synthesized via the Gewald reaction. These precursors typically possess an ortho-amino group and a nitrile or ester group that can participate in the cyclization to form the pyrimidine ring.

Q4: Which cyclizing agents are commonly used to form the pyrimidine ring?

A4: A variety of one-carbon sources can be used as cyclizing agents. Some of the most common include:

  • Formamide: Reacting a 2-aminothiophene with formamide at high temperatures is a widely used method to produce thieno[2,3-d]pyrimidin-4(3H)-ones.[1][2]

  • Formic Acid: This can be used to cyclize 2-aminothiophene-3-carboxamides.[1]

  • Triethyl Orthoformate: This reagent can be used to form an intermediate which then cyclizes in the presence of an amine or other nucleophile.

  • Urea or Thiourea: These can be used to introduce a carbonyl or thiocarbonyl group at the 2-position of the pyrimidine ring.

Q5: How can I purify my final thienopyrimidine product?

A5: Purification strategies depend on the nature of the product and the impurities.

  • Recrystallization: This is often the most effective method for purifying solid thienopyrimidine products. The choice of solvent is crucial; you need a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A range of solvent systems, often involving mixtures of hexanes and ethyl acetate, can be used for elution.

  • Washing: If the main impurity is an unreacted water-soluble reagent, washing the crude product with water can be an effective purification step.

Data Presentation

The following table summarizes the effect of different cyclizing agents and conditions on the yield of thienopyrimidines.

Starting MaterialCyclizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminothiophene-3-carboxamideFormamide-Reflux1.592[3]
2-Aminothiophene-3-carboxylateFormamide-Reflux1880[2]
2-Aminothiophene-3-carboxylateUrea-High Temp2-372-91[1]
2-Aminothiophene-3-carboxylatePhenyl isothiocyanatePyridineReflux--[4]
2-Amino-3,5-dicyanothiopheneFormamide-Reflux-83[1]

Experimental Protocols

Protocol 1: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[5][6]thieno[2,3-d]pyrimidin-4-one

This protocol describes the cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with formamide.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

  • Formamide

  • Ethanol

  • Water

Procedure:

  • A mixture of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours.[3]

  • The reaction mixture is then allowed to cool to room temperature overnight.[3]

  • The solid that forms is collected by filtration.[3]

  • The collected solid is washed with water, dried, and then recrystallized from ethanol to yield the pure product.[3]

Visualizations

Troubleshooting Workflow for Low Thienopyrimidine Yield

Troubleshooting_Workflow start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_atmosphere Consider Reaction Atmosphere start->check_atmosphere check_mixing Evaluate Mixing Efficiency start->check_mixing purity_impure Impure Materials Detected check_purity->purity_impure Purity Issue? conditions_suboptimal Suboptimal Conditions Suspected check_conditions->conditions_suboptimal Condition Issue? atmosphere_issue Air/Moisture Sensitivity check_atmosphere->atmosphere_issue Sensitivity Issue? mixing_issue Inefficient Mixing check_mixing->mixing_issue Mixing Issue? purify Purify Starting Materials (Recrystallization, Chromatography) purity_impure->purify rerun_reaction Re-run Reaction purify->rerun_reaction optimize_conditions Optimize Temperature, Time, and Concentration conditions_suboptimal->optimize_conditions optimize_conditions->rerun_reaction inert_atmosphere Use Inert Atmosphere (N2 or Ar) and Anhydrous Solvents atmosphere_issue->inert_atmosphere inert_atmosphere->rerun_reaction improve_mixing Increase Stirring Rate mixing_issue->improve_mixing improve_mixing->rerun_reaction

Caption: A flowchart for troubleshooting low product yield in thienopyrimidine synthesis.

General Synthetic Pathway for Thieno[2,3-d]pyrimidin-4(3H)-ones

Synthetic_Pathway start_materials Ketone/Aldehyde + α-Cyanoester + Sulfur gewald Gewald Reaction start_materials->gewald aminothiophene 2-Aminothiophene Derivative gewald->aminothiophene cyclization Cyclization aminothiophene->cyclization thienopyrimidine Thieno[2,3-d]pyrimidin-4(3H)-one cyclization->thienopyrimidine reagents Formamide or other C1 source reagents->cyclization

Caption: A simplified workflow for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones.

References

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 4-Chlorothienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling reactions of 4-chlorothienopyrimidines.

Troubleshooting Guides

This section addresses common issues encountered during Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 4-chlorothienopyrimidine substrates.

Low to No Product Yield

Question: My Suzuki/Buchwald-Hartwig/Sonogashira reaction with 4-chlorothienopyrimidine is showing low to no conversion of the starting material. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in palladium-catalyzed cross-coupling reactions with heteroaromatic chlorides like 4-chlorothienopyrimidine is a common challenge. The primary reasons often involve catalyst deactivation, suboptimal reaction conditions, or issues with starting material quality. Here is a step-by-step troubleshooting guide:

  • Catalyst and Ligand System: The choice of catalyst and ligand is critical for the successful coupling of electron-deficient heteroaryl chlorides.

    • For Suzuki Coupling: Standard catalysts like Pd(PPh₃)₄ can be effective.[1] However, if you observe low reactivity, consider using a more active pre-catalyst combined with a bulky, electron-rich phosphine ligand.

    • For Buchwald-Hartwig Amination: A systematic screening of catalysts and ligands is often necessary. For instance, combinations like Pd₂(dba)₃ with XPhos or RuPhos have shown success with related heterocyclic systems.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective.

    • For Sonogashira Coupling: While traditional PdCl₂(PPh₃)₂/CuI systems can work, copper-free conditions are often preferred to avoid side reactions. The use of a palladium precatalyst with a bulky phosphine ligand can be beneficial.

  • Base Selection: The base plays a crucial role in the catalytic cycle.

    • In Suzuki reactions, inorganic bases like NaHCO₃ or K₂CO₃ are commonly used.[1]

    • For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or K₃PO₄ are often required.[2] The choice of base can significantly impact the reaction outcome, as shown in the optimization studies for related substrates.[2]

    • In Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically employed.

  • Solvent and Temperature:

    • Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation. Common solvents include DME, toluene, and dioxane.[1]

    • The reaction temperature may need optimization. While some reactions proceed at room temperature, others require heating. Monitor the reaction for potential decomposition of starting materials or products at elevated temperatures.

  • Starting Material Quality:

    • Verify the purity of your 4-chlorothienopyrimidine and the coupling partner. Impurities can poison the catalyst.

    • For Suzuki reactions, ensure the quality of the boronic acid, as they can degrade upon storage.

Side Product Formation

Question: I am observing significant side product formation in my cross-coupling reaction. What are the common side reactions and how can I minimize them?

Answer:

Side product formation can compete with the desired cross-coupling reaction, reducing the yield and complicating purification. Here are some common side reactions and mitigation strategies:

  • Homocoupling of the Boronic Acid (Suzuki Reaction): This can be minimized by the slow addition of the boronic acid or by using a slight excess of the 4-chlorothienopyrimidine.

  • Dehalogenation of 4-Chlorothienopyrimidine: This is often observed in Buchwald-Hartwig aminations and can be influenced by the catalyst-ligand system and the base.[2] Screening different ligands and bases can help identify conditions that favor the desired C-N bond formation over hydrodehalogenation.

  • Glaser Coupling (Sonogashira Reaction): Homocoupling of the terminal alkyne can be a significant side reaction, especially in the presence of copper co-catalysts. Using copper-free conditions or adding the alkyne slowly can help minimize this.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for the Suzuki coupling of 4-chlorothienopyrimidines?

A1: For the Suzuki coupling of related brominated thienopyrimidine systems, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has been used successfully with sodium bicarbonate as the base in a solvent mixture of DME and water.[1] This is a reasonable starting point for 4-chlorothienopyrimidines, although more electron-rich and bulky ligands may be required for the less reactive chloride.

Q2: What are the key parameters to optimize for a successful Buchwald-Hartwig amination with a 4-chlorothienopyrimidine?

A2: The most critical parameters to optimize for a Buchwald-Hartwig amination are the palladium source, the phosphine ligand, and the base. A screening approach is highly recommended. For a related 6-bromothieno[3,2-d]pyrimidin-4(3H)-one, a combination of Pd₂(dba)₃, XPhos, and NaOtBu in toluene was found to be optimal.[2]

Q3: Can I perform a Sonogashira coupling on a 4-chlorothienopyrimidine without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are well-established and can be advantageous in minimizing alkyne homocoupling (Glaser coupling). These reactions typically employ a palladium catalyst with a phosphine ligand and an amine base. There is a report of optimizing the Sonogashira reaction of 4-chlorothieno[3,2-d]pyrimidine in the green solvent eucalyptol, suggesting the feasibility of this transformation.[3]

Q4: My 4-chlorothienopyrimidine substrate is poorly soluble. What can I do?

A4: Poor solubility can hinder reaction rates. You can try screening different solvents in which your substrate has better solubility at the desired reaction temperature. Common solvents for cross-coupling reactions include toluene, dioxane, DMF, and DME. Ensure the chosen solvent is compatible with your catalyst system and reaction conditions.

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Amination of 6-bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-one with p-toluidine[2]

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)RuPhos (10)NaOtBu (3)Toluene10050
2Pd₂(dba)₃ (5)RuPhos (10)NaOtBu (3)Toluene10070
3Pd₂(dba)₃ (5)XPhos (10)NaOtBu (3)Toluene10099
4Pd₂(dba)₃ (5)XPhos (10)K₃PO₄ (3)Toluene100< 5
5Pd₂(dba)₃ (5)XPhos (10)Cs₂CO₃ (3)Toluene100< 5

Table 2: Suzuki Coupling of 7-bromo-4-(arylamino)thieno[3,2-d]pyrimidines with Arylboronic Acids[1]

EntryProductYield (%)
14-Methoxyphenyl4-Methoxyphenyl6a 85
24-Methoxyphenyl4-Fluorophenyl6b 82
34-Methoxyphenyl4-Chlorophenyl6c 80
44-Fluorophenyl4-Methoxyphenyl6g 83
54-Fluorophenyl4-Fluorophenyl6h 81

Experimental Protocols

General Protocol for Suzuki Coupling of 4-Chlorothienopyrimidines

This protocol is a general guideline based on successful couplings with related bromo-thienopyrimidines and may require optimization.[1]

  • To a reaction vessel, add the 4-chlorothienopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and NaHCO₃ (3.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,2-dimethoxyethane (DME) and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to reflux (e.g., 90 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimized Protocol for Buchwald-Hartwig Amination of Brominated Thienopyrimidines

The following protocol was optimized for the amination of a 6-bromothieno[3,2-d]pyrimidine derivative and serves as an excellent starting point for 4-chlorothienopyrimidines.[2]

  • In a glovebox, add Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and NaOtBu (3.0 equiv) to a reaction tube.

  • Add the brominated thienopyrimidine (1.0 equiv) and the amine (1.5 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the tube and stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Start: Low/No Product Yield check_catalyst 1. Review Catalyst System - Is the Pd source/ligand appropriate for heteroaryl chlorides? - Is the catalyst/ligand air/moisture sensitive? start->check_catalyst Initial Check change_catalyst Action: Screen different Pd sources (e.g., Pd₂(dba)₃) and electron-rich, bulky ligands (e.g., XPhos, RuPhos). check_catalyst->change_catalyst Issue Suspected check_base 2. Evaluate Base - Is the base strong enough? - Is it soluble in the reaction medium? check_catalyst->check_base System seems appropriate change_catalyst->check_base Re-evaluate change_base Action: Screen stronger or more soluble bases (e.g., NaOtBu, K₃PO₄ for C-N; K₂CO₃, Cs₂CO₃ for C-C). check_base->change_base Issue Suspected check_conditions 3. Assess Reaction Conditions - Is the solvent anhydrous and degassed? - Is the temperature optimal? check_base->check_conditions Base seems appropriate change_base->check_conditions Re-evaluate optimize_conditions Action: Use freshly distilled/dried solvents. Screen a range of temperatures (e.g., RT, 60°C, 100°C). check_conditions->optimize_conditions Issue Suspected check_reagents 4. Verify Reagent Quality - Are starting materials pure? - Has the boronic acid degraded? check_conditions->check_reagents Conditions seem appropriate optimize_conditions->check_reagents Re-evaluate purify_reagents Action: Purify starting materials. Use fresh boronic acid or a boronate ester. check_reagents->purify_reagents Issue Suspected success Problem Solved: Product Formation Observed purify_reagents->success Re-attempt Reaction

Caption: Troubleshooting workflow for low or no product yield.

Condition_Selection_Tree start Select Cross-Coupling Type suzuki Suzuki Coupling (C-C Bond) start->suzuki buchwald Buchwald-Hartwig (C-N Bond) start->buchwald sonogashira Sonogashira Coupling (C-C Alkyne) start->sonogashira suzuki_cat Catalyst/Ligand: Start with Pd(PPh₃)₄. Consider Pd₂(dba)₃/XPhos for low reactivity. suzuki->suzuki_cat Select buchwald_cat Catalyst/Ligand: Screen Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos or RuPhos. buchwald->buchwald_cat Select sonogashira_cat Catalyst: PdCl₂(PPh₃)₂/CuI (with caution for homocoupling) or Copper-Free: Pd(precatalyst)/phosphine ligand. sonogashira->sonogashira_cat Select suzuki_base Base: K₂CO₃ or NaHCO₃ in aqueous media. suzuki_cat->suzuki_base Next suzuki_solv Solvent: DME/H₂O, Toluene/H₂O, or Dioxane/H₂O. suzuki_base->suzuki_solv Next buchwald_base Base: Strong bases are often needed. Screen NaOtBu, K₃PO₄. buchwald_cat->buchwald_base Next buchwald_solv Solvent: Anhydrous, non-protic solvents like Toluene or Dioxane. buchwald_base->buchwald_solv Next sonogashira_base Base: Amine base such as Et₃N or DIPEA. sonogashira_cat->sonogashira_base Next sonogashira_solv Solvent: THF, DMF, or Toluene. sonogashira_base->sonogashira_solv Next

Caption: Decision tree for selecting initial reaction conditions.

References

Technical Support Center: Overcoming Poor Solubility of Thienopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for addressing the poor aqueous solubility of thienopyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many thienopyrimidine derivatives exhibit poor aqueous solubility?

A1: The poor aqueous solubility of many thienopyrimidine derivatives often stems from their molecular structure. These compounds typically possess a rigid, planar heterocyclic ring system, which can lead to strong crystal lattice energy.[1] High crystal lattice energy means that more energy is required to break the bonds of the crystal structure and allow the compound to dissolve in a solvent. Additionally, many thienopyrimidine derivatives are lipophilic ("fat-loving"), which further contributes to their limited solubility in aqueous media.[1]

Q2: What is the first step when encountering a solubility issue with a thienopyrimidine derivative?

A2: The initial and most critical step is to determine the compound's baseline solubility in a range of relevant solvents. This should include common organic solvents like dimethyl sulfoxide (DMSO) and ethanol, as well as aqueous buffers at various pH values.[1] This preliminary screening will inform the preparation of stock solutions and guide the selection of an appropriate solubility enhancement strategy. For many poorly soluble compounds, a high-concentration stock solution is first prepared in an organic solvent like DMSO, which is then diluted into the aqueous experimental medium.[1]

Q3: How does pH influence the solubility of thienopyrimidine derivatives?

A3: For thienopyrimidine derivatives containing ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the aqueous medium can significantly enhance solubility.[1][2] The solubility of a weakly basic compound will increase in an acidic buffer, while a weakly acidic compound will be more soluble in a basic buffer.[3] Determining the pKa of your compound is crucial to understanding how pH will affect its charge state and, consequently, its solubility.

Q4: What are some common strategies to improve the aqueous solubility of thienopyrimidine derivatives?

A4: Several techniques can be employed to enhance the solubility of poorly soluble drugs like thienopyrimidine derivatives. These can be broadly categorized as physical and chemical modifications.[2]

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[4]

    • Solid Dispersions: Dispersing the drug in an inert carrier matrix, often a hydrophilic polymer, can create an amorphous solid dispersion with enhanced solubility.[2]

    • Modification of Crystal Habit: Different crystalline forms (polymorphs) of a compound can have different solubilities. Screening for and selecting a more soluble polymorph can be a viable strategy.[2]

  • Chemical Modifications:

    • Salt Formation: For ionizable compounds, forming a salt can dramatically increase aqueous solubility.[2] This is a widely used and effective technique in drug development.

    • Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal packing and improve solubility.[4]

    • Use of Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the aqueous medium can increase the solubility of non-polar compounds.[5]

    • Complexation (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior that is more soluble in water.[6][7]

    • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Solutions
Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer. The aqueous medium cannot solubilize the compound at the final concentration.- Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous medium. - Increase the percentage of co-solvent: If experimentally permissible, slightly increasing the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your assay. - Use a different buffer or adjust the pH: If your compound has ionizable groups, its solubility will be pH-dependent. Test the solubility in a range of buffers with different pH values to find the optimal condition.[3]
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations of the compound. The compound may be precipitating in the assay medium over time.- Visually inspect for precipitation: Before and after the experiment, carefully inspect the assay plates or tubes for any signs of precipitation. - Filter the final solution: Before adding the compound to the assay, filter the final diluted solution through a 0.22 µm filter to remove any undissolved particles. - Employ a solubility enhancement technique: If precipitation is a persistent issue, a more robust solubility enhancement strategy such as the use of cyclodextrins or formulation as a solid dispersion may be necessary.
Difficulty preparing a concentrated aqueous stock solution. The intrinsic aqueous solubility of the compound is very low.- Utilize a co-solvent system: Prepare the stock solution in a mixture of water and a water-miscible organic solvent like ethanol or propylene glycol.[5] - Formulate with cyclodextrins: Prepare an inclusion complex with a suitable cyclodextrin to significantly increase the aqueous solubility.[6] - Investigate salt formation: If the compound has an ionizable group, perform a salt screening study to identify a salt form with higher aqueous solubility.[9]

Quantitative Data on Solubility Enhancement

The following table summarizes the impact of different solubility enhancement strategies on thienopyridine derivatives, which are structurally related to thienopyrimidines.

Compound Modification Initial Solubility (µg/mL) Enhanced Solubility (µg/mL) Fold Increase
Thieno[2,3-b]pyridine derivative 1Tethering a morpholine moiety1.21300~1083
Thieno[2,3-b]pyridine derivative 2Polymer EncapsulationVery low590 (encapsulated)Not directly comparable

Data extracted from a study on thieno[2,3-b]pyridine anti-proliferative agents.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of a compound.[10][11]

Materials:

  • Thienopyrimidine derivative (solid powder)

  • Purified water or aqueous buffer of choice

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of the thienopyrimidine derivative to a glass vial. The excess solid should be clearly visible.

  • Add a known volume of the aqueous medium (e.g., 1 mL) to the vial.

  • Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be maintained throughout the equilibration period.

  • After equilibration, centrifuge the vials at high speed to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • The measured concentration represents the thermodynamic solubility of the compound in the tested medium.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple and common method for preparing cyclodextrin inclusion complexes.[12][13]

Materials:

  • Thienopyrimidine derivative

  • Beta-cyclodextrin (β-CD) or a derivative (e.g., HP-β-CD)

  • Mortar and pestle

  • Water or a water-ethanol mixture

  • Drying oven or vacuum desiccator

Procedure:

  • Weigh out the thienopyrimidine derivative and the cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).

  • Place the cyclodextrin in a mortar and add a small amount of water or a water-ethanol mixture to form a paste.

  • Gradually add the thienopyrimidine derivative to the cyclodextrin paste while continuously triturating with the pestle.

  • Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.

  • The resulting paste is then dried in an oven at a controlled temperature or in a vacuum desiccator until a constant weight is achieved.

  • The dried complex can be passed through a sieve to obtain a fine powder.

  • The formation of the inclusion complex should be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Signaling Pathways

Many thienopyrimidine derivatives are developed as inhibitors of protein kinases involved in cancer signaling pathways. Below are diagrams of key pathways often targeted by these compounds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activation PI3K PI3K EGFR->PI3K Activation PLCg PLCγ EGFR->PLCg Activation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription IP3_DAG IP3 + DAG PLCg->IP3_DAG PIP2 hydrolysis PKC PKC IP3_DAG->PKC PKC->Transcription

Caption: EGFR Signaling Pathway.[14][15][16]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Proliferation_Migration Cell Proliferation & Migration Ras_Raf_MEK_ERK->Proliferation_Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival NO Nitric Oxide eNOS->NO Permeability Vascular Permeability NO->Permeability

Caption: VEGFR-2 Signaling Pathway.[3][5][17]

Experimental Workflow

The following diagram illustrates a typical workflow for addressing the poor solubility of a thienopyrimidine derivative.

Solubility_Enhancement_Workflow cluster_workflow Solubility Enhancement Workflow Start Start: Poorly Soluble Thienopyrimidine Derivative Initial_Screening Initial Solubility Screening (Aqueous buffers, Organic solvents) Start->Initial_Screening Soluble_in_Organic Is it soluble in a water-miscible organic solvent? Initial_Screening->Soluble_in_Organic Use_CoSolvent Use Co-solvent System (e.g., DMSO/water, ethanol/water) Soluble_in_Organic->Use_CoSolvent Yes Ionizable Does the compound have ionizable groups? Soluble_in_Organic->Ionizable No End End: Solubilized Compound for Further Experiments Use_CoSolvent->End pH_Adjustment pH Adjustment Ionizable->pH_Adjustment Yes Advanced_Techniques Consider Advanced Techniques Ionizable->Advanced_Techniques No Salt_Screening Salt Screening pH_Adjustment->Salt_Screening Salt_Screening->End Cyclodextrins Cyclodextrin Complexation Advanced_Techniques->Cyclodextrins Solid_Dispersion Amorphous Solid Dispersion Advanced_Techniques->Solid_Dispersion Nano Nanosuspension Advanced_Techniques->Nano Cyclodextrins->End Solid_Dispersion->End Nano->End

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Functionalization of the Thienopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the thienopyrimidine scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for electrophilic substitution on the thienopyrimidine scaffold?

A1: The reactivity of the thienopyrimidine scaffold towards electrophiles is dependent on the specific isomer (thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, etc.) and the reaction conditions. Generally, the thiophene ring is more susceptible to electrophilic attack than the pyrimidine ring due to its higher electron density. Within the thiophene ring, the C5 and C6 positions of thieno[2,3-d]pyrimidine and the C2 and C3 positions of thieno[3,2-d]pyrimidine are the most reactive sites. The pyrimidine ring is generally deactivated towards electrophilic attack but can undergo reaction under forcing conditions or if activated by electron-donating groups.

Q2: How can I control the regioselectivity of C-H arylation on the thieno[2,3-d]pyrimidine core?

A2: The regioselectivity of palladium-catalyzed C-H arylation of thieno[2,3-d]pyrimidines can be controlled by the choice of the arylating agent and the palladium catalyst. Reaction with aryl iodides tends to favor arylation at the C6-position, while reaction with aryl boronic acids can be selective for the C5-position. Mechanistic studies suggest that the nature of the palladium catalyst, specifically a cationic palladium species, favors arylation at the C5-position[1].

Q3: What is the typical outcome of halogenation on a thienopyrimidine scaffold?

A3: Halogenation, such as bromination or chlorination, typically occurs on the electron-rich thiophene ring. For instance, in thieno[3,2-d]pyrimidines, the C6 position can be brominated. Subsequent functionalization often involves nucleophilic substitution of a halogen on the pyrimidine ring, most commonly at the C4 position. This C4-halogen can be introduced by treating the corresponding thienopyrimidin-4-one with a halogenating agent like phosphorus oxychloride (POCl₃)[2].

Q4: I am having trouble with the alkylation of my thienopyrimidin-4-one. Am I likely to get N- or O-alkylation?

A4: The regioselectivity of alkylation on thienopyrimidin-4-ones is a common issue and depends on the specific structure of the starting material and the reaction conditions. For 2-aryl-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-ones, alkylation typically occurs at the N1-position. In contrast, for 2-aryl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones, O-alkylation is the selective outcome. The choice of solvent and base can also influence the regioselectivity.

Q5: Are there established methods for introducing a formyl group onto the thienopyrimidine ring system?

A5: Yes, the Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it can be applied to thienopyrimidines. This reaction uses a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the scaffold. The regioselectivity will depend on the specific thienopyrimidine isomer and any existing substituents.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation of Thieno[3,2-d]pyrimidines

Problem: My direct C-H arylation of a 4-substituted thieno[3,2-d]pyrimidine is giving a mixture of C2 and C3-arylated products, or no reaction.

Possible Causes and Solutions:

  • Incorrect Catalyst/Ligand Combination: The choice of palladium catalyst and ligand is critical for regioselectivity. For selective C2-arylation, a ligandless Pd(OAc)₂ system with a carbonate base is often effective. For C3-arylation, different conditions, potentially with a specific ligand, may be required.

  • Reaction Temperature and Time: These parameters significantly influence the reaction outcome. Optimization is often necessary. For C2-arylation, temperatures around 110-150 °C are common. If no reaction is observed, ensure the temperature is high enough. If a mixture of isomers is obtained, lowering the temperature might improve selectivity.

  • Base Selection: The type and amount of base can affect the catalytic cycle and, consequently, the regioselectivity. Potassium carbonate (K₂CO₃) is commonly used for C2-arylation. Other bases like potassium acetate (KOAc) could be screened.

  • Solvent Choice: The polarity and coordinating ability of the solvent can impact the solubility of reactants and the stability of catalytic intermediates. Toluene and DMF are common solvents for these reactions.

Issue 2: Unwanted N- vs. O-Alkylation in Thieno[2,3-d]pyrimidin-4-ones

Problem: I am trying to perform an N-alkylation on my thieno[2,3-d]pyrimidin-4-one, but I am observing O-alkylation as the major product.

Possible Causes and Solutions:

  • Tautomeric Equilibrium: The thienopyrimidin-4-one can exist in tautomeric forms, and the relative stability of the corresponding anions (N- vs. O-anion) will influence the alkylation site.

  • Solvent Effects: The choice of solvent can influence the position of alkylation. Polar aprotic solvents like DMF or DMSO often favor N-alkylation, while polar protic solvents like ethanol might lead to different outcomes.

  • Counter-ion of the Base: The nature of the counter-ion of the base used for deprotonation can affect the nucleophilicity of the N and O atoms through coordination. Using a base with a different counter-ion (e.g., NaH vs. K₂CO₃) might alter the regioselectivity.

  • Hard and Soft Acids and Bases (HSAB) Principle: The electrophilicity of the alkylating agent can play a role. "Harder" alkylating agents (e.g., dimethyl sulfate) may favor reaction at the "harder" oxygen atom, while "softer" alkylating agents (e.g., benzyl bromide) might prefer the "softer" nitrogen atom.

Data Presentation

Table 1: Regioselective C-H Arylation of 4-Substituted Thieno[3,2-d]pyrimidines
EntryAmine at C4Aryl BromideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)PositionYield (%)
1MorpholineBromobenzenePd(OAc)₂ (5)K₂CO₃ (2)Toluene15024C270
2Morpholine4-BromotoluenePd(OAc)₂ (5)K₂CO₃ (2)Toluene15024C265
3PiperidineBromobenzenePd(OAc)₂ (5)K₂CO₃ (2)Toluene15024C275
4Pyrrolidine4-BromotoluenePd(OAc)₂ (5)K₂CO₃ (2)Toluene15024C268
Table 2: Regioselective Alkylation of Thieno[2,3-d]pyrimidin-4-one Derivatives
Starting MaterialAlkylating AgentBaseSolventPosition of AlkylationYield (%)
2-Aryl-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-oneBenzyl chlorideK₂CO₃DMFN185-95
2-Aryl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-oneBenzyl chlorideK₂CO₃DMFO480-92
2-Aryl-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-oneN-substituted 2-chloroacetamideK₂CO₃DMFN188-96
2-Aryl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-oneN-substituted 2-chloroacetamideK₂CO₃DMFO482-94

Experimental Protocols

Protocol 1: General Procedure for C2-Arylation of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine

A mixture of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine (1 mmol), the corresponding aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (2 mmol) in toluene (5 mL) is heated at 150 °C in a sealed tube for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired C2-arylated product.

Protocol 2: General Procedure for N1-Alkylation of 2-Aryl-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one

To a solution of the 2-aryl-2,3,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one (1 mmol) in DMF (10 mL), K₂CO₃ (1.5 mmol) and the appropriate alkylating agent (1.1 mmol) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The mixture is then poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization.

Protocol 3: Synthesis of 4-Chloro-thieno[3,2-d]pyrimidine[2]

A mixture of thieno[3,2-d]pyrimidin-4-one (1 mmol) and phosphorus oxychloride (POCl₃) (10 mmol) is heated at reflux for 20-24 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃). The resulting precipitate is collected by filtration, washed with water, and dried to yield the 4-chlorothieno[3,2-d]pyrimidine.

Mandatory Visualizations

Regioselective_CH_Arylation cluster_Thieno_2_3_d_pyrimidine Thieno[2,3-d]pyrimidine Core cluster_Reagents Arylation Reagents cluster_Products Arylation Products Thieno_pyrimidine Thieno[2,3-d]pyrimidine C6_Arylation C6-Arylated Product Thieno_pyrimidine->C6_Arylation Pd Catalyst C5_Arylation C5-Arylated Product Thieno_pyrimidine->C5_Arylation Cationic Pd Catalyst Aryl_Iodide Aryl Iodide Aryl_Iodide->C6_Arylation Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->C5_Arylation

Caption: Regioselective C-H arylation of thieno[2,3-d]pyrimidine.

Halogenation_and_Substitution Start Thienopyrimidin-4-one Step1 Chlorination (POCl₃) Start->Step1 Intermediate 4-Chloro-thienopyrimidine Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (SNAr) Intermediate->Step2 Product 4-Substituted Thienopyrimidine Step2->Product Nucleophile Nucleophile (e.g., Amine, Alkoxide) Nucleophile->Step2 Alkylation_Selectivity cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_products Products Start1 2,3-Dihydro-thienopyrimidin-4(1H)-one Alkylation Alkylation (Alkyl Halide, Base, DMF) Start1->Alkylation Start2 Thienopyrimidin-4(3H)-one Start2->Alkylation Product1 N1-Alkylated Product Alkylation->Product1 Product2 O4-Alkylated Product Alkylation->Product2

References

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Substituted Thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected NMR shifts in substituted thienopyrimidines.

Frequently Asked Questions (FAQs)

A1: Unexpected chemical shifts in thienopyrimidine derivatives can arise from several factors:

  • Substituent Effects: The electronic nature of the substituents on the thienopyrimidine core has a profound impact on the chemical shifts of the ring protons. Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R) will generally cause a downfield shift (higher ppm) of nearby protons due to deshielding effects. Conversely, electron-donating groups (e.g., -NH₂, -OR, -CH₃) will cause an upfield shift (lower ppm) due to shielding.

  • Anisotropic Effects: Aromatic rings, carbonyl groups, and other unsaturated systems within your substituents can create local magnetic fields that shield or deshield nearby protons, depending on their spatial orientation relative to the proton. This is known as the anisotropic effect and can cause significant, and often unpredictable, shifts.[1][2]

  • Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts. Aromatic solvents like benzene-d₆ can cause significant upfield shifts for protons that are positioned to interact with the solvent's ring current. Hydrogen-bonding solvents like DMSO-d₆ can also cause notable changes in the chemical shifts of protons involved in or near hydrogen bonding, such as NH protons.[3][4][5]

  • Steric Compression: If a substituent forces a proton into close proximity with another atom or functional group, the resulting electron cloud repulsion can cause a downfield shift. This phenomenon is known as steric compression.[6]

Q2: I'm observing broader peaks than expected for my thienopyrimidine sample. What could be the issue?

A2: Peak broadening in the NMR spectrum of your substituted thienopyrimidine can be attributed to several factors:

  • Poor Sample Preparation: The presence of solid particles or paramagnetic impurities can lead to significant line broadening. It is crucial to ensure your sample is fully dissolved and filtered.

  • Compound Aggregation: At high concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.

  • Intermediate Rate Chemical Exchange: If your molecule is undergoing a chemical exchange process (e.g., tautomerism, rotamerism) on a timescale similar to the NMR experiment, the corresponding peaks can appear broad. Acquiring the spectrum at a different temperature (higher or lower) can help to either sharpen the peaks (by moving into the fast or slow exchange regime) or resolve the individual species.

  • Quadrupole Broadening: The nitrogen atoms in the pyrimidine ring possess a quadrupole moment which can sometimes lead to broadening of adjacent proton signals.

Q3: I have more signals in my ¹H NMR spectrum than I expect for my target thienopyrimidine. What is the likely cause?

A3: The presence of extra signals often points to one of the following:

  • Rotamers: If you have bulky substituents, rotation around a single bond might be hindered, leading to the presence of multiple stable conformations (rotamers) that are observable on the NMR timescale. Each rotamer will give rise to its own set of signals.

  • Tautomers: Thienopyrimidines with hydroxyl, amino, or thiol substituents can exist as a mixture of tautomers in solution. Each tautomer will produce a distinct set of NMR signals. The equilibrium between these forms can be influenced by the solvent and temperature.

  • Impurities: The extra signals could be from residual solvents, starting materials, or byproducts from the synthesis. Careful purification and checking for common solvent peaks is recommended.

Troubleshooting Guide

Problem: Unexplained Downfield Shift of a Thienopyrimidine Proton

Logical Workflow for Troubleshooting:

G start Unexpected Downfield Shift Observed check_substituent Analyze Substituents: Are there new electron-withdrawing groups (EWGs)? start->check_substituent check_anisotropy Consider Anisotropic Effects: Are aromatic rings or C=O groups nearby in space? check_substituent->check_anisotropy No conclusion_ewg Conclusion: Downfield shift is likely due to deshielding by EWG. check_substituent->conclusion_ewg Yes check_solvent Evaluate Solvent Effects: Is the solvent capable of strong hydrogen bonding? check_anisotropy->check_solvent No conclusion_anisotropy Conclusion: Shift is likely due to anisotropic deshielding. check_anisotropy->conclusion_anisotropy Yes check_steric Assess Steric Hindrance: Is the proton sterically crowded? check_solvent->check_steric No conclusion_solvent Conclusion: Shift is influenced by solvent interaction. check_solvent->conclusion_solvent Yes conclusion_steric Conclusion: Shift is likely due to steric compression. check_steric->conclusion_steric Yes

Caption: Troubleshooting workflow for downfield NMR shifts.

Quantitative Data: Substituent Effects on ¹H and ¹³C NMR Chemical Shifts

The following tables summarize typical chemical shifts for protons and carbons on the thienopyrimidine core. Note that these are approximate values and can vary based on other substituents and the solvent used.

Table 1: Approximate ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Thieno[2,3-d]pyrimidine Core in DMSO-d₆

PositionUnsubstitutedWith Electron-Donating Group (e.g., -NH₂) at C4With Electron-Withdrawing Group (e.g., -NO₂) at C6
H-5~7.5~7.3~7.8
H-6~7.9~7.7-
H-pyrimidine~8.4~8.2~8.6

Table 2: Approximate ¹³C NMR Chemical Shifts (δ, ppm) for Carbons on the Thieno[2,3-d]pyrimidine Core in DMSO-d₆

PositionUnsubstitutedWith Electron-Donating Group (e.g., -OCH₃) at C4With Electron-Withdrawing Group (e.g., -Cl) at C4
C-2~153~155~152
C-4~160~162~158
C-4a~120~118~122
C-5~128~126~130
C-6~130~129~131
C-7a~165~163~167

Note: Data is compiled and generalized from various sources including[7][8][9][10][11][12].

Experimental Protocols

Standard Protocol for NMR Sample Preparation

Objective: To prepare a high-quality NMR sample of a substituted thienopyrimidine for analysis.

Methodology:

  • Determine Sample Quantity: For ¹H NMR, weigh 5-25 mg of your purified thienopyrimidine derivative. For ¹³C NMR, a higher concentration is preferable, typically 50-100 mg, or as much as will dissolve to form a saturated solution.[13][14]

  • Choose an Appropriate Solvent: Select a deuterated solvent in which your compound is fully soluble. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆. The choice of solvent can be used to resolve overlapping signals.

  • Dissolution: Place the weighed sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[14] Vortex or gently agitate the vial until the sample is completely dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Cotton wool should be avoided as it can leach impurities.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for routine analysis.[13][15]

Signaling Pathways Involving Thienopyrimidine Inhibitors

Many substituted thienopyrimidines are developed as inhibitors of protein kinases involved in cancer signaling pathways. Understanding these pathways can provide context for the rational design of these compounds.

PI3K/Akt/mTOR Signaling Pathway

Thienopyrimidines have been identified as potent inhibitors of PI3K, a key enzyme in this pathway that is often dysregulated in cancer.[1][2][4][16][17]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates Thieno Thienopyrimidine Inhibitor Thieno->PI3K inhibits VEGFR_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis PI3K->Angiogenesis Thieno Thienopyrimidine Inhibitor Thieno->VEGFR2 inhibits EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Thieno Thienopyrimidine Inhibitor Thieno->EGFR inhibits

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 4-Chloro-5-methylthieno[2,3-d]pyrimidine for preclinical studies.

Overall Synthesis Workflow

The synthesis of this compound is typically a three-step process, beginning with the Gewald reaction to form the thiophene ring, followed by cyclization to build the pyrimidine ring, and finally, chlorination to yield the target compound.

Synthesis_Workflow A Step 1: Gewald Reaction B Step 2: Cyclization A->B 2-Amino-5-methyl- thiophene-3-carbonitrile C Step 3: Chlorination B->C 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one D Final Product: This compound C->D

Caption: Three-step synthesis of this compound.

Step 1: Gewald Reaction - Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

This one-pot, multi-component reaction involves the condensation of propionaldehyde, malononitrile, and elemental sulfur in the presence of a base.

Troubleshooting and FAQs
Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
Low yield of 2-amino-5-methylthiophene-3-carbonitrile. - Incomplete reaction. - Suboptimal temperature control. - Inefficient mixing. - Formation of byproducts.- Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure completion. - Temperature Control: Maintain the reaction temperature, especially during the initial exothermic Knoevenagel condensation. For larger scales, ensure adequate cooling capacity. - Mixing: Use appropriate agitation to ensure good mixing of the heterogeneous mixture (elemental sulfur). - Base Selection: The choice and amount of base (e.g., morpholine, triethylamine) can be critical. Titrate the base carefully.
Formation of a dark, tarry reaction mixture. - Overheating during the initial condensation. - Polymerization of reactants.- Controlled Addition: Add the base or one of the reactants slowly to control the initial exotherm. - Solvent Choice: Ensure the chosen solvent (e.g., ethanol, DMF) is appropriate for the scale and helps in heat dissipation.
Difficulty in isolating the product. - Product oiling out instead of precipitating. - Fine precipitate that is difficult to filter.- Crystallization: Ensure the quench with ice/water is done with vigorous stirring to promote the formation of a filterable solid. Seeding with a small amount of pure product can aid crystallization. - Filter Aid: For very fine precipitates, a filter aid (e.g., celite) can be used.
Data Presentation: Scale-Up Comparison for Gewald Reaction
ParameterLab Scale (grams)Pilot Scale (kilograms)Key Considerations for Scale-Up
Propionaldehyde 1.0 eq1.0 eqMonitor for potential dimerization/trimerization.
Malononitrile 1.0 eq1.0 eqEnsure complete dissolution before reaction.
Sulfur 1.0 eq1.0 eqUse finely powdered sulfur for better reactivity.
Base (Morpholine) 1.2 eq1.1 - 1.2 eqControl addition rate to manage exotherm.
Solvent (Ethanol) ~5 mL/g~3-4 mL/gReduced solvent volume can improve throughput but requires better heat management.
Reaction Time 2-4 hours4-8 hoursMonitor by in-process controls (e.g., HPLC).
Typical Yield 75-85%70-80%Yields may slightly decrease on scale-up due to handling losses and mixing inefficiencies.
Purity (crude) >95%>90%Impurity profile may change with longer reaction times at scale.
Experimental Protocol: Pilot Scale Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
  • To a temperature-controlled reactor equipped with a mechanical stirrer, addition funnel, and reflux condenser, charge ethanol (30 L).

  • Add propionaldehyde (5.8 kg, 100 mol), malononitrile (6.6 kg, 100 mol), and finely powdered sulfur (3.2 kg, 100 mol).

  • Stir the mixture to form a suspension.

  • Cool the mixture to 15-20°C.

  • Slowly add morpholine (9.6 kg, 110 mol) via the addition funnel over 1-2 hours, maintaining the internal temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to 50-55°C and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC until the starting materials are consumed.

  • Cool the reaction mixture to 20-25°C.

  • Pour the reaction mixture into a separate vessel containing ice water (100 L) with vigorous stirring.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Isolate the solid product by filtration and wash with water (2 x 20 L).

  • Dry the product under vacuum at 50-60°C to a constant weight.

Step 2: Cyclization - Synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one

This step involves the cyclization of 2-amino-5-methylthiophene-3-carbonitrile with formamide at high temperatures.

Troubleshooting and FAQs
Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
Incomplete cyclization. - Insufficient reaction temperature or time. - Impurities in the starting material.- Temperature and Time: Ensure the reaction is heated to the specified temperature (typically 150-180°C) for a sufficient duration. Monitor by HPLC. - Purity of Starting Material: Use purified 2-amino-5-methylthiophene-3-carbonitrile from the previous step.
Product discoloration (dark brown/black). - Decomposition at high temperatures. - Presence of residual impurities from the Gewald reaction.- Temperature Control: Avoid exceeding the recommended reaction temperature. - Purification of Intermediate: Consider a purification step (e.g., recrystallization) for the 2-amino-5-methylthiophene-3-carbonitrile if significant discoloration occurs.
Solidification of the reaction mixture upon cooling. - The product is often a solid at room temperature.- This is expected. The product is typically isolated by filtration after cooling and dilution with a suitable solvent.
Data Presentation: Scale-Up Comparison for Cyclization
ParameterLab Scale (grams)Pilot Scale (kilograms)Key Considerations for Scale-Up
2-Amino-5-methylthiophene-3-carbonitrile 1.0 eq1.0 eqEnsure it is completely dry.
Formamide ~10-15 eq~8-12 eqUse of excess formamide acts as both reactant and solvent. Consider recovery of excess formamide at scale.
Reaction Temperature 160-180°C155-175°CPrecise temperature control is crucial to prevent degradation.
Reaction Time 4-6 hours6-10 hoursMonitor by in-process controls.
Typical Yield 80-90%75-85%Longer reaction times at scale may lead to some product degradation.
Purity (crude) >97%>95%The primary impurity is often unreacted starting material.
Experimental Protocol: Pilot Scale Synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one
  • Charge a reactor equipped with a mechanical stirrer and a distillation setup with 2-amino-5-methylthiophene-3-carbonitrile (13.8 kg, 100 mol) and formamide (45 kg, 1000 mol).

  • Heat the mixture to 160-170°C and maintain for 6-8 hours.

  • Monitor the reaction by HPLC until the starting material is less than 2%.

  • Cool the reaction mixture to 80-90°C.

  • Slowly add water (50 L) to the reaction mixture with good stirring to precipitate the product.

  • Cool the slurry to 20-25°C and stir for 1-2 hours.

  • Isolate the solid product by filtration and wash with water (2 x 20 L).

  • Dry the product under vacuum at 70-80°C to a constant weight.

Step 3: Chlorination - Synthesis of this compound

This step involves the conversion of the hydroxyl group of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one to a chloro group using a chlorinating agent, typically phosphoryl chloride (POCl₃).

Troubleshooting and FAQs
Question/Issue Possible Cause(s) Troubleshooting/Solution(s)
Incomplete chlorination. - Insufficient amount of POCl₃. - Reaction temperature too low or reaction time too short. - Presence of moisture.- Reagent Stoichiometry: Use at least one equivalent of POCl₃. On a large scale, a slight excess (1.1-1.2 eq) might be necessary.[1] - Reaction Conditions: Ensure the reaction reaches the required temperature (typically reflux) and is maintained for a sufficient time.[1] Monitor by HPLC. - Anhydrous Conditions: Ensure all reagents and equipment are dry, as POCl₃ reacts violently with water.
Exothermic and difficult to control reaction during POCl₃ addition or quenching. - POCl₃ is highly reactive, especially with water and hydroxyl groups. The quenching of excess POCl₃ is highly exothermic.[1]- Controlled Addition: Add POCl₃ slowly to the substrate, especially at the beginning of the reaction. - Safe Quenching: Quench the reaction mixture by slowly adding it to a large amount of ice/water with vigorous stirring and efficient cooling. Perform this in a well-ventilated area. Using an equimolar amount of POCl3 can mitigate the risk of a violent quench.[2]
Formation of dark-colored byproducts. - Decomposition at high temperatures. - Side reactions catalyzed by acidic conditions.- Temperature Control: Avoid excessive heating. - Reaction Time: Do not prolong the reaction unnecessarily after completion.
Difficulty in purifying the final product. - Presence of polar, phosphorus-containing byproducts. - Product instability during purification.- Work-up: A thorough aqueous work-up is essential to remove phosphorus byproducts. This may include a basic wash (e.g., with sodium bicarbonate solution) to neutralize any acidic residues. - Purification Method: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) is a scalable purification method. Column chromatography is generally not feasible for large quantities.
Data Presentation: Scale-Up Comparison for Chlorination
ParameterLab Scale (grams)Pilot Scale (kilograms)Key Considerations for Scale-Up
5-Methylthieno[2,3-d]pyrimidin-4(3H)-one 1.0 eq1.0 eqEnsure the material is completely dry.
POCl₃ 5-10 eq (as solvent) or 1.2-1.5 eq (with other solvent)1.1-1.2 eq (solvent-free or with a high-boiling solvent)Using a minimal amount of POCl₃ is safer and more environmentally friendly for large-scale operations.[1][2]
Base (e.g., N,N-dimethylaniline) Optional, can be used as a catalystOften used in catalytic amounts to facilitate the reaction.
Reaction Temperature 100-110°C (reflux)100-120°CRequires careful monitoring and control of heating.
Reaction Time 2-4 hours4-8 hoursMonitor by in-process controls.
Typical Yield 85-95%80-90%Careful work-up is crucial to maximize yield.
Purity (after work-up) >98%>95%Key impurities can include the starting material and hydrolysis products.
Experimental Protocol: Pilot Scale Synthesis of this compound
  • Charge a dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and an addition funnel with 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (16.6 kg, 100 mol).

  • Slowly add phosphoryl chloride (16.9 kg, 110 mol) via the addition funnel over at least 1 hour. An initial exotherm may be observed.

  • Heat the reaction mixture to 105-110°C and maintain for 4-6 hours.

  • Monitor the reaction by HPLC until the starting material is less than 1%.

  • Cool the reaction mixture to 50-60°C.

  • In a separate, larger reactor, prepare a mixture of ice and water (200 L).

  • With vigorous stirring and external cooling, slowly transfer the reaction mixture into the ice/water mixture, ensuring the temperature of the quench mixture does not exceed 25°C.

  • Stir the resulting slurry for 1-2 hours.

  • Isolate the solid product by filtration and wash thoroughly with water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent like isopropanol.

  • Dry the purified product under vacuum at 50-60°C to a constant weight.

Signaling Pathways and Logical Relationships

For the synthesis of a chemical entity, the primary logical diagram is the reaction workflow itself. However, troubleshooting often involves a decision-making process.

Troubleshooting_Logic Start Low Yield or Purity Issue IPC Review In-Process Controls (IPC) Data Start->IPC SM Analyze Starting Material Purity IPC->SM Params Evaluate Reaction Parameters (Temp, Time, Stoichiometry) IPC->Params Workup Investigate Work-up and Isolation Procedure IPC->Workup Optimize Optimize Reaction Conditions SM->Optimize Params->Optimize Byproducts Identify Byproducts (e.g., via MS, NMR) Workup->Byproducts Purify Develop Improved Purification Method Byproducts->Purify

Caption: A logical workflow for troubleshooting synthesis issues.

References

Preventing degradation of 4-Chloro-5-methylthieno[2,3-d]pyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-5-methylthieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during reactions?

A1: The primary degradation pathway for this compound in the presence of nucleophiles is nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom is susceptible to displacement by various nucleophiles, such as amines, alkoxides, and thiols, leading to the formation of 4-substituted-5-methylthieno[2,3-d]pyrimidines.[1][2][3] This is often the desired reaction, but under uncontrolled conditions, it can be considered a degradation of the starting material if the substitution is unintended.

Q2: What are the general signs of degradation of this compound in my reaction?

A2: Signs of degradation typically include:

  • The appearance of new spots on Thin Layer Chromatography (TLC) that correspond to more polar products (e.g., the resulting amine, alcohol, or thiol adducts).

  • A decrease in the isolated yield of the desired product.

  • Complex proton NMR spectra of the crude product, showing a mixture of the starting material and one or more substitution products.

  • In some cases, the formation of a precipitate if the substituted product is less soluble in the reaction solvent.

Q3: Can this compound degrade under acidic or basic conditions?

A3: Yes, the stability of the compound can be affected by both acidic and basic conditions.

  • Acidic Conditions: While the thieno[2,3-d]pyrimidine core is relatively stable, strong acidic conditions, especially at elevated temperatures, can potentially lead to hydrolysis of the chloro group to a hydroxyl group, forming 5-methylthieno[2,3-d]pyrimidin-4(3H)-one.

  • Basic Conditions: Basic conditions, particularly in the presence of water or other nucleophilic species, will promote nucleophilic substitution of the chlorine atom. Strong bases can also deprotonate other positions on the heterocyclic ring, potentially leading to side reactions.

Q4: Is this compound sensitive to heat?

A4: Thieno[2,3-d]pyrimidine derivatives generally exhibit good thermal stability.[4] However, prolonged heating at high temperatures, especially in the presence of nucleophilic solvents or reagents, will accelerate the rate of nucleophilic substitution, which can be considered thermal degradation if the substitution is not the intended reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Unwanted Nucleophilic Substitution by Amine Nucleophiles

Problem: During my reaction, which is not intended to be an amination, I am observing the formation of a 4-amino-5-methylthieno[2,3-d]pyrimidine derivative.

Possible Causes & Solutions:

CauseRecommended Solution
Presence of amine impurities Use freshly distilled and high-purity solvents and reagents. If using a reagent that may contain amine impurities (e.g., DMF), consider using a freshly opened bottle or purifying it before use.
Reaction with an amine reagent If your reaction involves an amine that should not react at the C4 position, consider protecting the amine or choosing a less nucleophilic amine if possible. Alternatively, lower the reaction temperature.
High reaction temperature Reduce the reaction temperature. Nucleophilic aromatic substitution is often temperature-dependent. Running the reaction at a lower temperature can significantly decrease the rate of the unwanted side reaction.
Use of a basic catalyst If a base is required, consider using a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate, rather than an amine-based catalyst like triethylamine if it is acting as a nucleophile.
Issue 2: Formation of 4-Alkoxy or 4-Hydroxy Byproducts

Problem: My reaction is producing 4-alkoxy-5-methylthieno[2,3-d]pyrimidine or 5-methylthieno[2,3-d]pyrimidin-4(3H)-one as a significant byproduct.

Possible Causes & Solutions:

CauseRecommended Solution
Reaction with alcohol solvent Avoid using alcohol-based solvents (e.g., methanol, ethanol) if possible, especially at elevated temperatures or in the presence of a base. Opt for aprotic solvents like THF, dioxane, acetonitrile, or toluene.
Presence of water in the reaction Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Use of alkoxide or hydroxide bases If a base is necessary, use a non-nucleophilic base. If an alkoxide base is required for another transformation, consider adding it at a low temperature and carefully controlling the stoichiometry. For hydroxide, its presence should be strictly avoided unless hydrolysis is intended.
High reaction temperature with protic solvents If a protic solvent is unavoidable, conduct the reaction at the lowest possible temperature to minimize the rate of solvolysis.

Experimental Protocols

Protocol 1: General Procedure for Controlled Nucleophilic Substitution with an Amine

This protocol aims to maximize the yield of the desired 4-amino-5-methylthieno[2,3-d]pyrimidine derivative while minimizing side reactions.

  • Reagents and Materials:

    • This compound

    • Amine nucleophile (1.1 - 1.5 equivalents)

    • Anhydrous solvent (e.g., isopropanol, toluene, or DMF)

    • Non-nucleophilic base (e.g., DIPEA or K₂CO₃, 1.5 - 2.0 equivalents)

    • Inert atmosphere (Nitrogen or Argon)

    • Dry glassware

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add this compound and the anhydrous solvent.

    • Add the amine nucleophile, followed by the non-nucleophilic base.

    • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C). The optimal temperature will depend on the reactivity of the amine.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • If a solid precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Monitoring Degradation by TLC
  • TLC System:

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve good separation (e.g., 7:3 or 1:1 hexane:ethyl acetate).

  • Procedure:

    • Dissolve a small amount of the pure this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to use as a standard.

    • During the reaction, periodically take a small aliquot of the reaction mixture and spot it on the TLC plate alongside the standard.

    • The starting material is relatively non-polar. Degradation products resulting from nucleophilic substitution will be more polar and will have a lower Rf value.

    • Visualize the spots under UV light (254 nm).

Visualizations

degradation_pathways cluster_main This compound cluster_products Degradation/Reaction Products A This compound B 4-Amino-5-methyl- thieno[2,3-d]pyrimidine A->B Amine (R₂NH) C 4-Alkoxy-5-methyl- thieno[2,3-d]pyrimidine A->C Alkoxide (RO⁻) D 4-Thio-5-methyl- thieno[2,3-d]pyrimidine A->D Thiol (RSH) E 5-Methyl-thieno[2,3-d]pyrimidin-4(3H)-one A->E Hydrolysis (H₂O)

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification A Combine Reactants under Inert Atmosphere B Controlled Heating A->B C Monitor by TLC/LC-MS B->C D Quench and Extract C->D E Purify by Chromatography or Recrystallization D->E

Caption: General experimental workflow for reactions with this compound.

References

Technical Support Center: Purification of 4-Chloro-5-methylthieno[2,3-d]pyrimidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-5-methylthieno[2,3-d]pyrimidine and its derivatives.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound and related compounds.

Q1: My final product is an oil and won't crystallize. What should I do?

A1: Oily products can be frustrating but are a common issue. Here are several strategies to induce crystallization:

  • Trituration: Attempt to solidify the oil by stirring it with a solvent in which the desired compound is insoluble but the impurities are soluble. Common solvents for trituration of thienopyrimidine derivatives include ethers or hexane.

  • Solvent Removal: Ensure all residual solvents from the reaction or extraction have been thoroughly removed under high vacuum. Trace amounts of solvent can prevent crystallization.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil to initiate crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Two-Solvent System: Dissolve the oil in a minimum amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes turbid. Add a few drops of the good solvent to clarify and then allow it to cool slowly.[1]

Q2: I'm having trouble removing phosphorus-containing byproducts from my reaction mixture. How can I get rid of them?

A2: Phosphorus-containing byproducts, often from reagents like Lawesson's reagent or phosphorus oxychloride (POCl₃), can be challenging to remove as they may co-elute with the product during column chromatography.[2] Consider the following approaches:

  • Trituration: As a first step, triturating the crude product with a suitable solvent like ether can help remove these byproducts.[2]

  • Alternative Chromatography: If silica gel chromatography is ineffective, switching the stationary phase to alumina might provide different selectivity and better separation.[2]

  • Aqueous Wash: In some cases, a carefully planned aqueous work-up with a dilute base may help to hydrolyze and remove some phosphorus reagents, but be mindful of the stability of your target compound.

Q3: My purified compound shows an extra peak in the NMR that I suspect is an impurity. What could it be?

A3: The nature of the impurity will depend on the synthetic route. A common byproduct in the synthesis of some thieno[2,3-d]pyrimidines is the 4-chloro-thienopyrimidine derivative, which can form during certain cyclization reactions.[3] Other possibilities include unreacted starting materials or isomers. Careful analysis of the NMR shifts and coupling constants, along with techniques like mass spectrometry, can help identify the structure of the impurity.

Q4: What are the most effective general purification techniques for thieno[2,3-d]pyrimidine derivatives?

A4: The two most commonly cited and effective purification techniques for this class of compounds are recrystallization and column chromatography.

  • Recrystallization: This is often the preferred method for obtaining highly pure crystalline material and can be very cost-effective.[1][2] Success is highly dependent on finding the right solvent or solvent system.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities.[2] Gradient elution with a mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, acetone) is typically employed.[2] For basic compounds that may exhibit tailing on silica gel, adding a small amount of triethylamine to the eluent can improve peak shape.[2]

Data on Purification Solvents

The choice of solvent is critical for successful purification. The following table summarizes solvent systems reported for the purification of various thieno[2,3-d]pyrimidine derivatives.

Compound TypePurification MethodSolvent SystemReference
Substituted Pyrimidine ThionesRecrystallizationEthanol, Methanol, Acetic Acid[2]
Tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidineRecrystallizationMethanol[5]
Tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidineRecrystallizationChloroform[5]
Tetrahydrobenzo[1][4]thieno[2,3-d]pyrimidineColumn ChromatographyFlash chromatography, recrystallized from Ethyl Acetate[4]
Substituted Pyrimidine ThionesColumn ChromatographyHexane/Ethyl Acetate or Petroleum Ether/Acetone (gradient)[2]

Experimental Protocols

Below are generalized protocols for the key purification techniques. Note: These are starting points and may require optimization for your specific compound.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, methanol, and ethyl acetate.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. For maximum yield, you can further cool the flask in an ice bath.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Protocol 2: Column Chromatography on Silica Gel
  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.

Visualizations

General Purification Workflow

Purification Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Attempt first pure_solid Pure Solid Product recrystallization->pure_solid Success oily_impure Oily or Impure Product recrystallization->oily_impure Failure column Column Chromatography column->pure_solid Success column->oily_impure Failure oily_impure->column trituration Trituration oily_impure->trituration trituration->column

Caption: A general workflow for the purification of thieno[2,3-d]pyrimidine derivatives.

Troubleshooting Decision Tree

Troubleshooting Tree start Product is Impure After Initial Purification q1 Is the product an oil? start->q1 a1_yes Try Trituration or Two-Solvent Crystallization q1->a1_yes Yes q2 Are phosphorus byproducts suspected? q1->q2 No a1_yes->q2 a2_yes Consider Alumina Chromatography or Trituration with Ether q2->a2_yes Yes a2_no Re-purify using Column Chromatography with a different solvent gradient q2->a2_no No end_node Analyze Purity (NMR, LC-MS) a2_yes->end_node a2_no->end_node

References

Technical Support Center: Enhancing the Stability of Thienopyrimidine Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of thienopyrimidine compounds for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of thienopyrimidine compounds?

A1: The stability of thienopyrimidine compounds can be compromised by several factors, including exposure to light (photodegradation), high temperatures, humidity (hydrolysis), extreme pH conditions (acidic or alkaline), and strong oxidizing agents.[1] Their structural similarity to purine bases makes them susceptible to enzymatic degradation in cellular environments.[2][3]

Q2: What are the recommended storage conditions for thienopyrimidine compounds?

A2: For optimal stability, thienopyrimidine compounds should be stored at 2-8°C in a tightly sealed container, protected from light.[1] For long-term storage, maintaining the compound at -20°C or -80°C under an inert atmosphere, such as nitrogen or argon, is advisable to minimize oxidative and hydrolytic degradation.[1][4]

Q3: My thienopyrimidine compound shows variable activity in assays performed on different days. What could be the cause?

A3: The primary suspect for this issue is the instability of your compound in the solvent, most commonly dimethyl sulfoxide (DMSO).[4] Some thienopyrimidine derivatives can undergo degradation in DMSO, and the presence of water in the DMSO can accelerate this process.[4][5][6] To mitigate this, it is crucial to use high-purity, anhydrous DMSO and to prepare fresh stock solutions whenever possible.[4] Minimizing freeze-thaw cycles by aliquoting stock solutions is also a critical step.[4][7]

Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous assay buffer. How can I prevent this?

A4: This is a common issue for poorly water-soluble compounds and is often referred to as "solvent shock."[8] The compound, which is soluble in the organic solvent, precipitates when introduced to the aqueous environment where its solubility is much lower.[6][9] Several strategies can address this, including lowering the final compound concentration, performing serial dilutions, and maintaining a small, tolerated percentage of DMSO in the final assay medium (typically 0.1-1%).[8][10] The use of co-solvents or solubilizing agents can also be explored.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell-Based Assays

Question: My thienopyrimidine compound precipitates in the cell culture medium upon addition, leading to inconsistent results. What troubleshooting steps can I take?

Answer: Compound precipitation in cell-based assays is a frequent challenge that can significantly impact data quality. Here is a logical workflow to troubleshoot this issue:

A Precipitation Observed in Assay B Verify Stock Solution Integrity (Visually inspect for crystals) A->B C Determine Kinetic Solubility (Nephelometry or visual inspection) B->C D Is the final concentration below the kinetic solubility limit? C->D E Yes D->E Yes F No D->F No G Investigate Assay Components (e.g., serum protein binding) E->G H Optimize Formulation F->H L Proceed with Assay G->L I Lower Final Concentration H->I J Increase Final DMSO % (if tolerated by cells) H->J K Use Co-solvents or Excipients H->K I->C J->C K->C

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Steps:

  • Assess Solubility: Before conducting cell-based assays, perform a kinetic solubility test to determine the concentration at which your compound precipitates in the assay buffer.[4]

  • Lower Final Concentration: The most direct solution is to work at a final concentration below the determined solubility limit.[6]

  • Optimize Dilution Protocol: Instead of a single dilution, perform a stepwise serial dilution. Add the compound stock solution to the medium while vortexing to ensure rapid mixing and avoid localized high concentrations.[8]

  • Adjust Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v).[11] Increasing the final DMSO percentage within this tolerated range can help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration.

  • Explore Solubilizing Agents: For particularly challenging compounds, consider the use of solubilizing agents. The choice of agent and its concentration must be carefully validated to ensure it does not interfere with the assay or cause cellular toxicity.

Strategy Typical Concentration Range Considerations
pH Adjustment of Buffer pH 4-8Solubility of ionizable compounds is pH-dependent. Ensure the pH is compatible with the biological assay.[8][12]
Co-solvents (e.g., Ethanol, PEG 400) 1-10% (v/v)Can improve solubility but may also affect biological activity.[12][13]
Surfactants (e.g., Tween® 80, Pluronic® F-68) 0.01-0.1% (w/v)Effective for highly hydrophobic compounds but can interfere with cell membranes and protein function.
Cyclodextrins (e.g., HP-β-CD) 1-10 mMForms inclusion complexes to enhance solubility.[14]

Table 1: Common Strategies to Enhance Aqueous Solubility.

Issue 2: Inconsistent Dose-Response Curves and Loss of Potency

Question: My thienopyrimidine compound yields shallow or inconsistent dose-response curves, and the calculated IC50/EC50 values vary between experiments. What could be the cause?

Answer: This variability often points to compound instability in the assay medium or degradation of the stock solution over time.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: Avoid using old stock solutions. Whenever possible, prepare fresh solutions from solid material immediately before use.[4]

  • Use High-Purity Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can lead to compound degradation.[5][6] Use anhydrous, high-purity DMSO and handle it in a low-humidity environment.

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can compromise compound integrity.[4][7]

  • Perform a Stability Assessment: Conduct a simple experiment to assess the stability of your compound in the assay buffer over the duration of your experiment. This can be done by incubating the compound in the buffer at the assay temperature and analyzing its concentration at different time points using HPLC.

Storage Condition Recommended Practice Rationale
Solid Compound Store at 2-8°C, protected from light. For long-term, -20°C or -80°C under inert gas.[1]Prevents photodegradation, hydrolysis, and oxidation.
DMSO Stock Solution Aliquot into single-use tubes, store at -80°C.[4]Minimizes freeze-thaw cycles and water absorption.
Aqueous Working Solution Prepare fresh immediately before each experiment.Thienopyrimidines can be unstable in aqueous buffers over time.[8]

Table 2: Recommended Storage and Handling of Thienopyrimidine Compounds.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol provides a method to determine the concentration at which a compound begins to precipitate from an aqueous solution, which is crucial for designing reliable in vitro assays.

Objective: To measure the kinetic solubility of a thienopyrimidine compound in a buffered aqueous solution.

Materials:

  • Thienopyrimidine compound (10 mM stock in 100% DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Plate-reading nephelometer or a spectrophotometer capable of reading absorbance at ~620 nm

  • Multichannel pipette

Methodology:

cluster_0 Plate Preparation cluster_1 Compound Addition & Dilution cluster_2 Incubation & Measurement cluster_3 Data Analysis A Add 198 µL of PBS to each well B Add 2 µL of 10 mM compound stock to the first row (100 µM) A->B C Perform serial dilutions across the plate B->C D Incubate at room temperature for 1-2 hours C->D E Measure light scattering (Nephelometry) D->E F Plot light scattering vs. concentration E->F G Determine the precipitation point F->G

Caption: Workflow for the nephelometric kinetic solubility assay.

  • Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM compound stock solution in DMSO to the first row of wells. This creates a 1:100 dilution, resulting in a starting concentration of 100 µM with 1% DMSO.

  • Serial Dilution: Perform a serial dilution (e.g., 1:2) across the plate to generate a range of concentrations.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: Plot the light scattering signal (Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[15]

Protocol 2: HPLC-Based Stability Assay

This protocol outlines a method to assess the chemical stability of a thienopyrimidine compound in a specific solvent or buffer over time.

Objective: To quantify the degradation of a thienopyrimidine compound under specific conditions.

Materials:

  • Thienopyrimidine compound

  • Chosen solvent/buffer (e.g., DMSO, PBS)

  • HPLC system with a UV detector and a suitable C18 column

  • Mobile phase (e.g., water/acetonitrile with 0.1% formic acid)

  • Autosampler vials

Methodology:

  • Sample Preparation: Prepare a solution of the thienopyrimidine compound in the test solvent/buffer at a known concentration (e.g., 10 µM).

  • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the solution into the HPLC system. Record the peak area of the parent compound.

  • Incubation: Incubate the remaining solution under the desired test conditions (e.g., 37°C for 24 hours).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots, transfer them to autosampler vials, and inject them into the HPLC system.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial (Time 0) peak area. A plot of the percentage remaining versus time can be used to determine the degradation rate.

Signaling Pathway Diagrams

Thienopyrimidine compounds are known to interact with various signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for interpreting experimental results.

PI3K/Akt/mTOR Signaling Pathway

Many thienopyrimidine derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[2][4][16][17][18]

RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Thieno Thienopyrimidine Inhibitor Thieno->PI3K Thieno->Akt

Caption: Inhibition of the PI3K/Akt pathway by thienopyrimidines.

VEGFR Signaling Pathway

Thienopyrimidines have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth.[7][19][20]

VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLC PLCγ VEGFR->PLC Ras Ras/Raf/MEK/ERK Pathway VEGFR->Ras PI3K PI3K/Akt Pathway VEGFR->PI3K Angiogenesis Angiogenesis & Cell Proliferation PLC->Angiogenesis Ras->Angiogenesis PI3K->Angiogenesis Thieno Thienopyrimidine Inhibitor Thieno->VEGFR

Caption: Inhibition of the VEGFR signaling pathway.

Wnt/β-catenin Signaling Pathway

Aberrant activation of the Wnt/β-catenin pathway is implicated in various cancers, and thienopyrimidine scaffolds have been identified as inhibitors of this pathway.[21][22][23]

cluster_n Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh APC_Axin APC/Axin/ CK1 Complex Dsh->APC_Axin inhibits GSK3b GSK3β beta_catenin β-catenin APC_Axin->beta_catenin phosphorylates for Degradation Degradation beta_catenin->Degradation beta_catenin->Nucleus translocates to TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression activates Thieno Thienopyrimidine Inhibitor Thieno->beta_catenin downstream inhibition

Caption: Downstream inhibition of Wnt/β-catenin signaling.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activity of 4-Substituted Thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in the design of novel anticancer agents. Its derivatives have demonstrated a wide range of pharmacological activities, including potent antitumor effects. This guide provides an objective comparison of the anticancer activity of various 4-substituted thienopyrimidine derivatives, supported by experimental data, to aid researchers in the field of oncology drug discovery.

Data Presentation: Anticancer Activity of 4-Substituted Thienopyrimidines

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine derivatives against the human breast cancer cell line MCF-7. This particular series highlights the impact of different substituents at the 4-position on anticancer potency.

Compound ID4-SubstituentIC50 (µM) against MCF-7[3]
7b 4-Methoxyanilino8.80 ± 0.08
7t 4-(Dimethylamino)anilino7.45 ± 0.26
Camptothecin (Standard) ->10
Etoposide (Standard) ->10

Note: Lower IC50 values indicate higher cytotoxic activity.

In a different study, a series of novel thieno[2,3-d][1][4][5]triazolo[1,5-a]pyrimidines were evaluated against three human cancer cell lines: MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate). The results for selected compounds are presented below.

Compound IDR group on triazole ringIC50 (µM) against MCF-7[6]IC50 (µM) against HCT-116[6]IC50 (µM) against PC-3[6]
10b 4-bromophenyl19.4 ± 0.22>100>100
10e anthracen-9-yl14.5 ± 0.3057.01 ± 0.5525.23 ± 0.33
Doxorubicin (Standard) -40.0 ± 3.955.3 ± 4.560.2 ± 5.1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

General Synthesis of 4-Substituted 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines

A common synthetic route to this class of compounds involves a multi-step process starting from the Gewald reaction to construct the thiophene ring, followed by cyclization to form the thienopyrimidine core, and finally, a nucleophilic aromatic substitution (SNAr) to introduce the desired 4-substituent.[5]

Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate A mixture of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol is treated with a base such as morpholine and heated. The reaction mixture is then cooled, and the precipitated product is filtered, washed, and dried.

Step 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one The product from Step 1 is heated in an excess of formamide. Upon cooling, the product crystallizes and is collected by filtration.

Step 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine The thienopyrimidinone from Step 2 is refluxed with phosphorus oxychloride (POCl3). After the reaction is complete, the excess POCl3 is removed under reduced pressure, and the residue is poured onto crushed ice. The resulting solid is filtered, washed with water, and dried.

Step 4: Synthesis of 4-(Substituted-anilino)-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines (e.g., 7b, 7t) The 4-chloro derivative from Step 3 is reacted with the appropriate substituted aniline in a solvent like dimethylformamide (DMF) under microwave irradiation to yield the final product.[3] The product is then purified by chromatography.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the test compounds for a specified period.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.

Signaling Pathways and Mechanisms of Action

4-Substituted thienopyrimidines exert their anticancer effects through various mechanisms, primarily by inhibiting key enzymes involved in cancer cell proliferation and survival.

Topoisomerase Inhibition

Certain 4-substituted thienopyrimidines have been identified as dual inhibitors of topoisomerase I and II.[3] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and recombination. By inhibiting these enzymes, the compounds induce DNA damage, leading to cell cycle arrest and apoptosis.

Topoisomerase_Inhibition cluster_0 Normal DNA Replication/Transcription cluster_1 Inhibition by Thienopyrimidine DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Cleavage Transient DNA Double-Strand Break TopoII->Cleavage Religation Religation of DNA Cleavage->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Thieno 4-Substituted Thienopyrimidine Inhibition Stabilization of Cleavage Complex Thieno->Inhibition Block Re-ligation Blocked Inhibition->Block Apoptosis Apoptosis Block->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M phase) Block->CellCycleArrest Cleavage_Inhibited Transient DNA Double-Strand Break Cleavage_Inhibited->Inhibition EGFR_Inhibition cluster_0 EGFR Signaling Pathway cluster_1 Inhibition by 4-Anilino Thienopyrimidine EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thieno_Anilino 4-Anilino Thienopyrimidine Inhibition Inhibition Thieno_Anilino->Inhibition Inhibition->Dimerization

References

The Pivotal Role of Substitution: A Comparative Guide to the Structure-Activity Relationship of 5-Methylthieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of 5-methylthieno[2,3-d]pyrimidine analogs is paramount for the rational design of potent and selective therapeutics. This guide provides a comprehensive comparison of these analogs, focusing on their inhibitory activities against various biological targets, supported by experimental data and detailed protocols. The thieno[2,3-d]pyrimidine scaffold, a bioisostere of the purine base, has proven to be a versatile framework for developing inhibitors of key signaling molecules, particularly protein kinases, implicated in a range of diseases from cancer to inflammation.[1][2]

Deciphering the Structure-Activity Landscape

The biological activity of 5-methylthieno[2,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Modifications at the 2, 4, and 6-positions have been extensively explored, leading to the identification of key structural motifs that govern potency and selectivity.

Substitutions at the 2- and 4-Positions: A Gateway to Potency

Systematic modifications at the 2- and 4-positions of the thieno[2,3-d]pyrimidine ring have yielded potent inhibitors of various kinases. The introduction of aryl and heteroaryl groups at the 2-position, often in combination with substituted anilino or morpholino moieties at the 4-position, has been a particularly fruitful strategy.

For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines has demonstrated significant inhibitory activity against phosphoinositide 3-kinases (PI3Ks).[3] The substitution pattern on the 2-phenyl ring is a critical determinant of their biological activity. A hydroxyl group at the 3-position of the 2-phenyl ring appears to be crucial for potent PI3K inhibition.[3]

Similarly, in the context of Epidermal Growth Factor Receptor (EGFR) inhibition, substitutions at both the 2-phenyl and the 4-anilino positions are vital for high potency.[3] The presence of a small, electron-donating group like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity against both wild-type and mutant forms of EGFR.[3]

The Impact of Modifications at the 5- and 6-Positions

While the 2- and 4-positions have been the primary focus of medicinal chemistry efforts, substitutions at the 5- and 6-positions of the thieno[2,3-d]pyrimidine core also play a significant role in modulating biological activity. The introduction of a methyl group at the 5-position, as specified in this guide's topic, can influence the overall conformation of the molecule and its interaction with the target protein.

Furthermore, modifications at the 6-position, such as the introduction of carboxylate groups, have been shown to be important for the antiproliferative activity of these compounds against breast cancer cell lines.[4]

Quantitative Analysis of Inhibitory Activity

To facilitate a clear comparison of the performance of various 5-methylthieno[2,3-d]pyrimidine analogs, the following tables summarize their inhibitory activities against different biological targets.

Compound IDR (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)Reference
IIIa 3-OH6270[3]
VIb 3-OH, 5-OCH37284[3]
IIIb 4-OH<40<40[3]
VIc 4-OH, 5-OCH350<40[3]
IIIk 3-OCH3<4048[3]
Compound IDR1 (at 2-position)R2 (at 4-position)EGFR (wild-type) IC50 (nM)EGFR (T790M mutant) IC50 (nM)Reference
1a 4-methoxyphenyl3-ethynylanilino1025[3]
1b 4-ethoxyphenyl3-ethynylanilino820[3]
1c 4-methylphenyl3-ethynylanilino1540[3]
Compound NumberR GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. MDA-MB-231Reference
2 Benzyl0.0130.056[4]
3 4-Methoxyphenyl0.0230.25[4]
4 3,4,5-Trimethoxyphenyl>50>50[4]
CompoundTarget KinaseIC50 (µM)Reference
17f VEGFR-20.23[5]
Sorafenib (Reference) VEGFR-20.23[5]
5 FLT332.435[6][7]
9a PI3Kα9.47[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-methylthieno[2,3-d]pyrimidine analogs.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of a compound by measuring the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition.[9]

Materials:

  • Kinase enzyme (e.g., VEGFR-2, PI3K, EGFR)

  • Peptide substrate specific to the kinase

  • ATP

  • Assay buffer

  • Test compounds dissolved in DMSO

  • ATP detection reagent

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.[9]

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls (DMSO for 0% inhibition, known inhibitor for positive control) to the wells of a 384-well plate.[9]

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, its specific substrate, and ATP in the assay buffer.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Include a "no kinase" control for 100% inhibition.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[9]

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.[9]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell Viability (MTT) Assay

The anti-proliferative effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT reagent

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubate for 48 to 72 hours.[3]

  • MTT Addition: Add the MTT reagent to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[3]

  • Formazan Solubilization: After a few hours of incubation, add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) cells and determine the IC50 values.

Visualizing a Key Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth and proliferation that is often targeted by thieno[2,3-d]pyrimidine inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition by thienopyrimidine analogs.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel 5-methylthieno[2,3-d]pyrimidine analogs.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization Synthesis Chemical Synthesis of Thienopyrimidine Analogs Purification Purification & Characterization Synthesis->Purification Biochem_Assay Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochem_Assay Cell_Assay Cell-Based Assays (e.g., MTT) Biochem_Assay->Cell_Assay Data_Analysis Data Analysis & IC50 Determination Cell_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

References

In Vivo Efficacy of Thieno[2,3-d]pyrimidine Derivatives in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Structurally analogous to purines, they have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src kinase. The promising in vitro anticancer activity of these derivatives against a range of cancer cell lines underscores the need for their evaluation in in vivo models to determine their therapeutic potential.

Comparative In Vitro Anticancer Activity

While in vivo data is limited, numerous studies have demonstrated the potent cytotoxic and antiproliferative effects of thieno[2,3-d]pyrimidine derivatives in vitro. The following table summarizes the activity of various analogs against different human cancer cell lines.

Compound ClassSpecific Derivative ExampleTarget Cell Line(s)Reported IC50 ValuesPotential Target(s)
4-Amino-thieno[2,3-d]pyrimidines Linked to N,N'-diaryl urea moietiesHT1080 (Fibrosarcoma)3 nMVEGFR/KDR, PDGFR
Substituted at the 6th position-0.07 µMTie-2
2-Aryl substitutedMCF-7 (Breast)9.1 nM, 28.0 nMEGFR-TK
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones R110 and its optimized derivative 5dNon-Small Cell Lung CancerIC50 of 1.0 μM for 5dd-dopachrome tautomerase (MIF2)
Thieno[2,3-d]pyrimidin-4(3H)-ones Benzimidazole derivatives (Compound 21)MDA-MB-231 (Breast), MCF-7 (Breast)0.029 µM (MDA-MB-231), 0.074 µM (MCF-7)EGFR/HER2
General Thieno[2,3-d]pyrimidines Compound 17fHCT-116 (Colon), HepG2 (Liver)2.80 µM (HCT-116), 4.10 µM (HepG2)VEGFR-2

Experimental Protocol for In Vivo Xenograft Studies

The following is a detailed, generalized protocol for evaluating the in vivo efficacy of thieno[2,3-d]pyrimidine derivatives in a subcutaneous xenograft mouse model.

1. Cell Culture and Preparation:

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Prior to inoculation, cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 1x10^6 to 1x10^7 cells per 100-200 µL.

2. Animal Model and Tumor Implantation:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • The cell suspension is subcutaneously injected into the flank of each mouse.

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

3. Treatment Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

  • The investigational thieno[2,3-d]pyrimidine derivative is formulated in a suitable vehicle (e.g., saline, DMSO/Cremophor EL/water mixture).

  • The compound is administered to the treatment group via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), at a specified dose and schedule (e.g., daily, twice daily). The control group receives the vehicle only.

4. Efficacy Evaluation:

  • Tumor volumes and body weights are measured 2-3 times per week.

  • The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Other endpoints may include tumor growth delay, survival analysis, and assessment of metastasis.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for a Xenograft Study

xenograft_workflow cluster_pre_vivo In Vitro Preparation cluster_in_vivo In Vivo Experiment cluster_post_vivo Data Analysis cell_culture Cancer Cell Culture & Expansion cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest inoculation Subcutaneous Inoculation cell_harvest->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring data_analysis Tumor Growth Inhibition Analysis monitoring->data_analysis histology Histopathology & Biomarker Analysis monitoring->histology survival Survival Analysis monitoring->survival VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis ThienoPyrimidine Thieno[2,3-d]pyrimidine Derivative ThienoPyrimidine->VEGFR2 Inhibits

A Comparative Analysis of the Kinase Inhibitory Profile of Thienopyrimidines and Approved Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a potent inhibitor of a diverse range of protein kinases. This guide provides a comparative overview of the kinase inhibitory profile of a representative thienopyrimidine compound against established multi-kinase inhibitors: Sorafenib, Sunitinib, and Erlotinib. The information presented herein is intended to offer an objective comparison to aid researchers in the evaluation and development of novel kinase inhibitors.

Kinase Inhibitory Profile Comparison

To provide a direct and objective comparison, this guide focuses on a specific thienopyrimidine derivative, compound 17f , which has been identified as a potent VEGFR-2 inhibitor with an IC50 value comparable to the well-established drug, Sorafenib[1]. While a comprehensive head-to-head kinome scan of compound 17f against Sorafenib, Sunitinib, and Erlotinib under identical experimental conditions is not publicly available, this guide compiles and compares their reported inhibitory activities against key kinases.

Kinase TargetThienopyrimidine (Compound 17f) IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)Erlotinib IC50 (nM)
VEGFR-2 230[1]9080>10,000
FLT3 Data not available58Data not availableData not available
c-Kit Data not available68Data not availableData not available
PDGFRβ Data not available572>10,000
EGFR Data not available>10,000>10,0002
Aurora A Data not availableData not availableData not availableData not available
Aurora B Data not availableData not availableData not availableData not available
PI3Kα Data not availableData not availableData not availableData not available

Note: The IC50 values presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution. The potency of thienopyrimidine derivatives can be significantly modulated by substitutions on the core scaffold.

Key Signaling Pathway: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Both the representative thienopyrimidine compound 17f and the known inhibitors Sorafenib and Sunitinib demonstrate potent inhibition of VEGFR-2. The binding of VEGF to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Permeability Vascular Permeability AKT->Permeability mTOR->Proliferation Thieno Thienopyrimidines Thieno->VEGFR2 Inhibit Known Known Inhibitors (Sorafenib, Sunitinib) Known->VEGFR2 Inhibit

Caption: Simplified VEGFR-2 signaling pathway and points of inhibition.

Experimental Protocols

The determination of a compound's inhibitory activity is crucial for its characterization. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. Below is a representative protocol for a luminescent kinase assay, a common method for determining IC50 values.

Luminescent Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The amount of ADP is detected through a coupled enzymatic reaction that ultimately produces a luminescent signal.

Materials:

  • Purified kinase of interest (e.g., VEGFR-2, PI3Kα, Aurora A)

  • Kinase-specific substrate

  • ATP

  • Test compounds (Thienopyrimidines, known inhibitors) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

Kinase_Assay_Workflow A 1. Compound Dilution Prepare serial dilutions of test compounds. B 2. Kinase Reaction Setup Add kinase, substrate, and test compound to plate. A->B C 3. Reaction Initiation Add ATP to start the kinase reaction. B->C D 4. Incubation Incubate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 min). C->D E 5. ADP Detection - Step 1 Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. D->E F 6. Incubation Incubate at room temperature (e.g., 40 min). E->F G 7. ADP Detection - Step 2 Add Kinase Detection Reagent to convert ADP to ATP and generate light. F->G H 8. Incubation Incubate at room temperature (e.g., 30-60 min). G->H I 9. Data Acquisition Measure luminescence using a plate reader. H->I J 10. Data Analysis Calculate IC50 values from the dose-response curve. I->J

Caption: A typical workflow for a luminescent kinase assay to determine IC50 values.

Data Analysis:

The luminescent signal is inversely proportional to the kinase activity. The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

Thienopyrimidine-based compounds represent a promising class of kinase inhibitors with the potential to target a range of kinases implicated in cancer and other diseases. As demonstrated by compound 17f, these scaffolds can yield highly potent inhibitors of clinically relevant targets such as VEGFR-2. Further comprehensive profiling of optimized thienopyrimidine derivatives against broad kinase panels will be instrumental in fully elucidating their selectivity and potential for therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers engaged in the discovery and characterization of novel kinase inhibitors.

References

Validating 4-Chloro-5-methylthieno[2,3-d]pyrimidine as a Microtubule Targeting Agent: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of 4-Chloro-5-methylthieno[2,3-d]pyrimidine as a potential microtubule targeting agent (MTA). Due to the limited publicly available data on this specific compound, this report utilizes experimental data for a closely related and well-characterized thieno[2,3-d]pyrimidine derivative, compound 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one , which has demonstrated significant anticancer activity.[1] This analysis compares its performance against established MTAs—Paclitaxel, Vincristine, and Colchicine—providing researchers, scientists, and drug development professionals with a valuable reference for future investigations in this promising class of compounds.

Executive Summary

Microtubules are crucial components of the cellular cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport.[2] Their dynamic nature makes them a prime target for anticancer drug development.[2] Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with diverse biological activities, including potent anticancer effects.[1][3][4][5] This guide presents a comparative analysis of a representative thieno[2,3-d]pyrimidine compound against well-established microtubule inhibitors, offering insights into its potential as a novel therapeutic agent.

Comparative Performance Data

The following tables summarize the cytotoxic activity and in vitro effects on microtubule polymerization of the representative thieno[2,3-d]pyrimidine and standard microtubule targeting agents.

Table 1: Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µM)
Representative Thieno[2,3-d]pyrimidine MDA-MB-435Melanoma~0.03 (GP=-31.02%)
HCT-116Colon Carcinoma~2.80[3]
HepG2Hepatocellular Carcinoma~4.10[3]
MCF-7Breast Adenocarcinoma>10[4]
Paclitaxel MDA-MB-231Breast Cancer0.3 - 5[6]
SK-BR-3Breast CancerNot specified
T-47DBreast CancerNot specified
Ovarian Carcinoma Cell Lines (7 types)Ovarian Cancer0.0004 - 0.0034[7]
Human Tumour Cell Lines (8 types)Various0.0025 - 0.0075[8]
Vincristine MCF7-WTBreast Cancer0.007371[9]
VCR/MCF7 (resistant)Breast Cancer10.574[9]
L1210Murine Leukemia~0.1 (for 1-3h exposure)[10]
CEMHuman Lymphoblastoid Leukemia~0.1 (for 1-3h exposure)[10]
Colchicine BT-12Atypical Teratoid/Rhabdoid Tumor0.016[11]
BT-16Atypical Teratoid/Rhabdoid Tumor0.056[11]
HepG-2Hepatocellular Carcinoma7.40
HCT-116Colon Carcinoma9.32[12]
MCF-7Breast Adenocarcinoma10.41[12]

Note: The IC50 values for the representative thieno[2,3-d]pyrimidine are derived from studies on different derivatives within the same class. The value for MDA-MB-435 is an estimation based on Growth Percent (GP) data.

Table 2: In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the assembly of tubulin into microtubules.

CompoundAssay TypeEffect on Tubulin PolymerizationIC50 (µM)
Representative Thieno[2,3-d]pyrimidine Fluorescence-basedInhibition~2.78 (for a related derivative)[13]
Paclitaxel Fluorescence-basedPromotes polymerizationNot applicable (stabilizer)
Vincristine Not specifiedInhibitionNot specified
Colchicine Not specifiedInhibition~10.6 nM (for a derivative)[12]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[14][15]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound (this compound or its analog)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).[16]

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[17]

  • Washing: Wash the plates four times with slow-running tap water to remove the TCA.[17]

  • Staining: Add 100 µL of 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.[17]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.[17]

  • Drying: Allow the plates to air-dry completely.[17]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[17]

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.[15]

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in real-time using a fluorescent reporter.[18][19]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP (1 mM final concentration)

  • Glycerol (15% final concentration)

  • Fluorescent reporter dye

  • Test compound, positive control (e.g., Paclitaxel), and negative control (e.g., Nocodazole)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare a tubulin reaction mix containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.[18]

  • Assay Setup: Pre-warm the fluorescence plate reader to 37°C.[20] Add 5 µL of 10x test compound, controls, or vehicle to the appropriate wells of the 96-well plate.[18]

  • Initiation of Polymerization: Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.[18]

  • Data Acquisition: Immediately place the plate in the pre-warmed plate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.[18][20]

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves.[18] Analyze the curves to determine the effect of the test compound on the rate and extent of tubulin polymerization.[20]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells and treat them with the test compound at various concentrations for a specified duration.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and Propidium Iodide.

  • Incubation: Incubate the cells in the staining solution in the dark for at least 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate key pathways and experimental workflows relevant to the validation of microtubule targeting agents.

Microtubule_Dynamics_Pathway cluster_tubulin Tubulin Pool cluster_microtubule Microtubule Polymer cluster_agents Microtubule Targeting Agents αβ-Tubulin Dimer αβ-Tubulin Dimer Microtubule Microtubule αβ-Tubulin Dimer->Microtubule Polymerization Microtubule->αβ-Tubulin Dimer Depolymerization Mitotic Arrest Mitotic Arrest Microtubule->Mitotic Arrest Leads to Stabilizing Agents\n(e.g., Paclitaxel) Stabilizing Agents (e.g., Paclitaxel) Stabilizing Agents\n(e.g., Paclitaxel)->Microtubule Inhibits Depolymerization Destabilizing Agents\n(e.g., Vincristine, Colchicine,\nThieno[2,3-d]pyrimidines) Destabilizing Agents (e.g., Vincristine, Colchicine, Thieno[2,3-d]pyrimidines) Destabilizing Agents\n(e.g., Vincristine, Colchicine,\nThieno[2,3-d]pyrimidines)->αβ-Tubulin Dimer Inhibits Polymerization Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Test Compound (Serial Dilutions) incubate1->add_compound incubate2 Incubate (e.g., 72h) add_compound->incubate2 fix_cells Fix Cells with TCA incubate2->fix_cells wash1 Wash with Water fix_cells->wash1 stain_srb Stain with SRB wash1->stain_srb wash2 Wash with Acetic Acid stain_srb->wash2 dry_plate Air Dry Plate wash2->dry_plate solubilize Solubilize Dye with Tris Base dry_plate->solubilize read_absorbance Read Absorbance (510 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end Cell_Cycle_Analysis_Workflow start Start treat_cells Treat Cells with Compound start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells fix_cells Fix with Cold Ethanol harvest_cells->fix_cells stain_cells Stain with PI and RNase A fix_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry data_analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow_cytometry->data_analysis end End data_analysis->end

References

Thienopyrimidines vs. Quinazolines: A Head-to-Head Comparison of EGFR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, structure-activity relationships, and experimental evaluation of two prominent scaffolds in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

The relentless pursuit of effective cancer therapeutics has led to the extensive exploration of small molecule inhibitors targeting key oncogenic drivers. Among these, the Epidermal Growth Factor Receptor (EGFR) has emerged as a critical target, particularly in non-small cell lung cancer (NSCLC). Two heterocyclic scaffolds, thienopyrimidines and quinazolines, have proven to be particularly fruitful in the development of potent EGFR inhibitors. This guide provides a comprehensive, data-driven comparison of these two classes of compounds, offering researchers, scientists, and drug development professionals a detailed overview to inform future discovery efforts.

At a Glance: Key Differences and Similarities

FeatureThienopyrimidinesQuinazolines
Core Structure A fused bicyclic system consisting of a thiophene ring and a pyrimidine ring.A fused bicyclic system consisting of a benzene ring and a pyrimidine ring.
Generations of Inhibitors Primarily explored in later-generation and mutant-selective inhibitors.Foundational scaffold for first, second, and third-generation EGFR inhibitors.
Key Examples Osimertinib (third-generation, mutant-selective)Gefitinib, Erlotinib (first-generation), Afatinib (second-generation)
Binding Mode Can be designed for both reversible and irreversible covalent binding.Both reversible and irreversible inhibitors have been developed.
Selectivity Often engineered for high selectivity against mutant forms of EGFR (e.g., T790M).Early examples showed activity against wild-type EGFR, leading to side effects. Later generations have improved selectivity.

Quantitative Comparison of Inhibitory Activity

The potency of EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the EGFR kinase by 50%. The following tables summarize the IC50 values for representative thienopyrimidine and quinazoline derivatives against various EGFR genotypes and cancer cell lines.

Thienopyrimidine-Based EGFR Inhibitors: IC50 Values
CompoundTargetIC50 (nM)Cell LineReference CompoundReference IC50 (nM)
Osimertinib EGFR T790M~1-Erlotinib~200
Osimertinib EGFR L858R~1-Erlotinib~2
Osimertinib -~10PC-9 (EGFR del19)Erlotinib~5
Compound 5b EGFR WT37.19-Erlotinib5.9
Compound 5b EGFR T790M204.10-Erlotinib212.2
Compound 7a EGFR WT & T790M-HepG2, PC3--
Thienopyrimidine 111 EGFR WT0.9---
Thienopyrimidine 111 EGFR T790M/L858R4---
Thienopyrimidine 118 EGFR0.7---
Thienopyrimidine 123 EGFR0.9---
Thienopyrimidine 133 EGFR9---

Data compiled from multiple sources.[1][2][3][4][5][6][7]

Quinazoline-Based EGFR Inhibitors: IC50 Values
CompoundTargetIC50 (nM)Cell LineReference CompoundReference IC50 (nM)
Gefitinib EGFR23-79---
Erlotinib EGFR80---
Afatinib EGFR0.5---
Lapatinib EGFR/HER2----
Vandetanib EGFR/VEGFR2500 (EGFR)---
Compound 1i EGFR0.05A549, HepG2, MCF-7, PC-3--
Compound 1j EGFR0.1A549, HepG2, MCF-7, PC-3--
Compound 8b EGFR-TK1.37-Erlotinib-
Compound 23 EGFR L858R/T790M0.2Ba/F3--
Compound 23 EGFR L858R/T790M/C797S-Ba/F3 (EC50: 0.05 µM)--
Compound 6 EGFR10-Sorafenib20
Compound 1 (Chen et al.) EGFR WT20.72-Lapatinib27.06

Data compiled from multiple sources.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the EGFR signaling cascade and the workflows for key assays used to evaluate inhibitor efficacy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates Ligand EGF/TGF-α Ligand->EGFR Binds Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription PKC PKC PLCg->PKC PKC->Transcription STAT->Transcription Thienopyrimidine_Quinazoline Thienopyrimidines & Quinazolines Thienopyrimidine_Quinazoline->EGFR Inhibit

Caption: The EGFR signaling pathway and points of inhibition.

Experimental_Workflow cluster_kinase_assay EGFR Kinase Assay cluster_cell_assay Cell-Based Assays k_start Start k_reagents Prepare Reagents: - Recombinant EGFR - ATP - Substrate - Inhibitor k_start->k_reagents k_incubate Incubate k_reagents->k_incubate k_detect Detect Kinase Activity (e.g., ADP-Glo) k_incubate->k_detect k_analyze Analyze Data (IC50) k_detect->k_analyze k_end End k_analyze->k_end c_start Start c_culture Culture Cancer Cells c_start->c_culture c_treat Treat with Inhibitor c_culture->c_treat c_incubate Incubate (e.g., 72h) c_treat->c_incubate c_viability Cell Viability Assay (e.g., MTS) c_incubate->c_viability c_western Western Blot (p-EGFR, Total EGFR) c_incubate->c_western c_analyze_via Analyze Viability (IC50) c_viability->c_analyze_via c_analyze_wb Analyze Protein Expression c_western->c_analyze_wb c_end_via End c_analyze_via->c_end_via c_end_wb End c_analyze_wb->c_end_wb

Caption: General experimental workflows for inhibitor evaluation.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

EGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This assay biochemically quantifies the activity of an EGFR inhibitor by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • ATP

  • Poly (Glu, Tyr) peptide substrate

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

  • Test compounds (Thienopyrimidines or Quinazolines) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. Prepare a master mix of the EGFR enzyme and substrate in kinase buffer. Prepare a separate master mix of ATP in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the plate.

    • Add 10 µL of the enzyme/substrate master mix to each well.

    • Initiate the reaction by adding 10 µL of the ATP master mix to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control).

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic).

Cell Viability Assay (MTS Assay)

This cell-based assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A549, PC-9, H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Addition and Measurement:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot for Phosphorylated EGFR (p-EGFR)

This technique is used to detect the phosphorylation status of EGFR in cells treated with an inhibitor, providing a direct measure of target engagement.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells with the inhibitor as for the cell viability assay.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.

    • Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-EGFR signal to the total EGFR signal and/or a loading control.

Conclusion

Both thienopyrimidines and quinazolines have proven to be highly valuable scaffolds in the design of EGFR inhibitors. Quinazolines laid the groundwork for the first generation of clinically successful EGFR tyrosine kinase inhibitors, and subsequent modifications have continued to yield potent molecules. Thienopyrimidines, exemplified by the highly successful osimertinib, have demonstrated exceptional utility in developing next-generation inhibitors that overcome resistance mechanisms and exhibit improved selectivity profiles.

The choice between these scaffolds for future drug discovery efforts will depend on the specific therapeutic goal. For targeting novel resistance mutations or achieving high selectivity, the thienopyrimidine core offers a promising starting point. The extensive structure-activity relationship data available for quinazolines, however, continues to make them an attractive and well-understood scaffold for further optimization and development of novel inhibitors. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

A Comparative Guide to the Selectivity of Novel Thienopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold has emerged as a privileged structure in the development of kinase inhibitors, demonstrating potent activity against a range of therapeutically relevant kinases. This guide provides a comparative assessment of the selectivity of novel thienopyrimidine-based kinase inhibitors, contrasting their performance with established alternatives. The information presented herein is supported by experimental data from publicly available research to aid in the evaluation and selection of compounds for further investigation.

Introduction to Thienopyrimidine Kinase Inhibitors

Thienopyrimidines are heterocyclic compounds that are structurally analogous to purines, enabling them to effectively compete for the ATP-binding site of a wide array of kinases.[1] This structural feature has been exploited to develop inhibitors targeting various kinase families, including PI3Ks, receptor tyrosine kinases (RTKs) like VEGFR and EGFR, and cell cycle-regulating kinases such as Aurora kinases.[1][2] This guide will focus on two notable examples of thienopyrimidine inhibitors, Pictilisib (GDC-0941) and AT9283, and compare their selectivity profiles with those of the well-established multi-kinase inhibitors Sorafenib, Vandetanib, and Erlotinib.

Comparative Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The following tables summarize the inhibitory activity of selected thienopyrimidine inhibitors and their alternatives against a panel of kinases.

Data Presentation:

It is important to note that the following data has been compiled from various sources, and direct comparison of absolute IC50 or Kd values should be interpreted with caution due to potential inter-assay variability. The data is presented to illustrate the broader selectivity trends of these inhibitors.

Table 1: Selectivity Profile of Thienopyrimidine Kinase Inhibitors

Kinase TargetPictilisib (GDC-0941) (IC50, nM)AT9283 (IC50, nM)
PI3Kα 3[3]-
PI3Kβ 33[3]-
PI3Kδ 3[3]-
PI3Kγ 75[3]-
mTOR ~580 (193-fold less active than against p110α)[3]-
Aurora A -1-30[4]
Aurora B -1-30[4]
JAK2 -1-30[4]
JAK3 -1-30[4]
Abl (T315I) -1-30[4]
Flt3 -1-30[4]

Table 2: Selectivity Profile of Alternative Kinase Inhibitors

Kinase TargetSorafenib (IC50, nM)Vandetanib (IC50, nM)Erlotinib (IC50, nM)
VEGFR-2 90[5]40[5]-
VEGFR-3 20[5]110[5]-
PDGFRβ 57[5]>1100[6]-
c-Kit 68[5]>10000[6]-
Flt3 58[5]--
RET -130[5]-
EGFR 6000[5]500[5]2[7]
B-Raf 22[5]--
C-Raf 6[5]--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of kinase inhibitor selectivity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Test compounds (e.g., thienopyrimidine inhibitors)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, and the test compound at various concentrations in kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).[8][9]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[8][9]

    • Incubate for 40 minutes at room temperature.[8][9]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8][9]

    • Incubate for 30-60 minutes at room temperature.[8][9]

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay measures the binding of a test compound to its target kinase within living cells.

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer specific for the target kinase

  • Test compounds

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Cell Preparation:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and plate in the assay plates.

    • Incubate for 24 hours to allow for protein expression.

  • Compound and Tracer Addition:

    • Treat the cells with a serial dilution of the test compound.

    • Add the specific NanoBRET™ tracer at a concentration pre-determined to be optimal for the target.

    • Incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • Read the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • A decrease in the BRET ratio indicates displacement of the tracer by the test compound.

    • Determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Cell-Based Phosphorylation Assay (Phospho-Flow Cytometry)

This method quantifies the phosphorylation status of a kinase's downstream substrate in response to inhibitor treatment.[10]

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Stimulant to activate the signaling pathway (e.g., growth factor)

  • Test compounds

  • Fixation buffer (e.g., 1.5% formaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol)

  • Fluorochrome-conjugated antibodies specific for the phosphorylated substrate and total protein

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Culture cells and treat with various concentrations of the test compound for a specified duration.

    • Stimulate the cells with the appropriate agonist to induce phosphorylation of the target pathway.[11]

  • Fixation and Permeabilization:

    • Fix the cells with formaldehyde to crosslink proteins and preserve the phosphorylation state.[9]

    • Permeabilize the cells with methanol to allow for intracellular antibody staining.[9]

  • Antibody Staining:

    • Stain the cells with a cocktail of fluorescently labeled antibodies against the phospho-protein of interest and, if desired, cell surface markers to identify specific cell populations.[10]

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity for each cell.[11]

    • Analyze the data to determine the percentage of cells with phosphorylated protein and the median fluorescence intensity, which reflects the level of phosphorylation.

    • A decrease in phosphorylation in the presence of the inhibitor indicates target engagement and pathway inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the methodologies used to study them is essential for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in kinase inhibitor assessment.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2->AKT Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Thieno_Inhibitor Thienopyrimidine Inhibitor (e.g., Pictilisib) Thieno_Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and the point of inhibition by thienopyrimidine inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Primary_Screen Primary Screen (Single Concentration) Dose_Response Dose-Response (IC50 Determination) Primary_Screen->Dose_Response Hits Selectivity_Panel Kinome-wide Selectivity Profiling Dose_Response->Selectivity_Panel Potent Hits Target_Engagement Target Engagement (e.g., NanoBRET, CETSA) Selectivity_Panel->Target_Engagement Selective Hits Pathway_Inhibition Pathway Inhibition (e.g., Phospho-Flow) Target_Engagement->Pathway_Inhibition Functional_Assay Functional Assays (e.g., Proliferation, Apoptosis) Pathway_Inhibition->Functional_Assay

Caption: A generalized experimental workflow for the identification and characterization of kinase inhibitors.

Selectivity_Assessment_Logic Start Kinase Inhibitor Candidate Biochemical_Assay Biochemical Kinase Assay (IC50 vs. Primary Target) Start->Biochemical_Assay Is_Potent Is IC50 < Threshold? Biochemical_Assay->Is_Potent Kinome_Scan Kinome-wide Selectivity Screen (% Inhibition or Kd) Is_Potent->Kinome_Scan Yes Discard_Or_Optimize Discard or Optimize Is_Potent->Discard_Or_Optimize No Analyze_Off_Targets Analyze Off-Target Profile Kinome_Scan->Analyze_Off_Targets Is_Selective Is Selectivity Acceptable? Analyze_Off_Targets->Is_Selective Cell_Based_Assay Cell-Based Target Engagement and Pathway Analysis Is_Selective->Cell_Based_Assay Yes Is_Selective->Discard_Or_Optimize No Lead_Candidate Lead Candidate Cell_Based_Assay->Lead_Candidate

Caption: A logical workflow for assessing the selectivity of a kinase inhibitor candidate.

Conclusion

The thienopyrimidine scaffold continues to be a valuable starting point for the design of potent and selective kinase inhibitors. As demonstrated by compounds like Pictilisib and AT9283, this chemical class can be tailored to target specific kinases or kinase families with high affinity. However, a thorough assessment of their kinome-wide selectivity is paramount to understanding their full biological activity and potential for clinical translation. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous evaluation of novel thienopyrimidine inhibitors and their comparison to existing therapeutic agents. By employing a multi-faceted approach that combines biochemical and cell-based assays, researchers can gain a comprehensive understanding of an inhibitor's selectivity profile, ultimately leading to the development of safer and more effective targeted therapies.

References

A Comparative Guide to the Cytotoxicity of 4-Amino vs. 4-Chloro Thieno[2,3-d]pyrimidines on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its significant potential in the development of novel anticancer agents. A key point of chemical modification and a determinant of biological activity is the substitution at the 4-position of the pyrimidine ring. This guide provides a comparative analysis of 4-amino and 4-chloro substituted thieno[2,3-d]pyrimidines, focusing on their cytotoxic effects on cancer cell lines.

While a direct, head-to-head quantitative comparison of the cytotoxicity of 4-chloro-thieno[2,3-d]pyrimidines and their analogous 4-amino counterparts is not extensively documented in publicly available literature, a clear distinction in their roles in drug discovery is evident. The 4-chloro derivatives are consistently utilized as reactive intermediates for the synthesis of a diverse range of 4-amino substituted thieno[2,3-d]pyrimidines, which are subsequently evaluated for their biological, including cytotoxic, activities. This suggests that the primary value of the 4-chloro analogues lies in their synthetic utility rather than their inherent cytotoxicity.

The substitution of the 4-chloro group with various amines allows for the introduction of diverse functionalities, which can significantly modulate the compound's biological activity, target specificity, and pharmacokinetic properties. The resulting 4-amino derivatives have demonstrated potent cytotoxic effects across a variety of cancer cell lines.

Data Presentation: Cytotoxicity of 4-Amino-Thieno[2,3-d]pyrimidine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of a selection of 4-amino-thieno[2,3-d]pyrimidine derivatives from various studies, highlighting the influence of substitutions on their potency against different cancer cell lines.

Compound ID/ReferenceSubstitution at 4-positionOther SubstitutionsCancer Cell LineIC50 (µM)
Compound 2 [1]4-amino2-(4-chlorophenyl), 5-methyl, 6-ethoxycarbonylMCF-70.013
Compound 3 [1]4-amino2-(4-methoxyphenyl), 5-methyl, 6-ethoxycarbonylMCF-70.023
Compound 2 [2][3]2-alkyl-4-amino2-chloroethyl, 6-ethoxycarbonylMDA-MB-2310.16
Compound 4 [2][3]2-alkyl-4-amino2-ethyl, 6-ethoxycarbonylMDA-MB-2310.24
Compound 3 [2][3]2-alkyl-4-amino2-chloroethyl, 6-ethoxycarbonylMCF-70.045
Compound 4 [2][3]2-alkyl-4-amino2-ethyl, 6-ethoxycarbonylMCF-70.11
Compound 8d [4]5-amino-4-phenyl2-ethylmercapto, 6-(p-chlorophenyl)aminocarbonylMCF-78.3 (µg/mL)
Compound 8d [4]5-amino-4-phenyl2-ethylmercapto, 6-(p-chlorophenyl)aminocarbonylHUH-75.8 (µg/mL)
Compound 8d [4]5-amino-4-phenyl2-ethylmercapto, 6-(p-chlorophenyl)aminocarbonylBHK17 (µg/mL)

Experimental Protocols

A detailed methodology for a key experiment cited, the MTT assay for cell viability, is provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The thieno[2,3-d]pyrimidine derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions. A series of dilutions of the test compounds are prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the wells. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals. The plate is gently shaken for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of around 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: EGFR signaling pathway, a target for some thieno[2,3-d]pyrimidine inhibitors.

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Thieno[2,3-d]pyrimidines (Varying Concentrations) incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read_absorbance Read Absorbance (~570 nm) solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for a cytotoxicity (MTT) assay.

References

Evaluating the Off-Target Effects of 4-Chloro-5-methylthieno[2,3-d]pyrimidine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-5-methylthieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. While on-target potency is a primary goal in drug design, understanding and mitigating off-target effects is critical for developing safe and effective therapeutics. This guide provides a comparative overview of the off-target profiles of thieno[2,3-d]pyrimidine-based compounds, supported by experimental data from published studies, and details the methodologies for assessing these effects.

Kinase Selectivity Profiling: A Crucial Step in Drug Development

Kinase inhibitors, particularly those targeting the ATP-binding site, often exhibit polypharmacology due to the conserved nature of this pocket across the kinome. Comprehensive kinase profiling is therefore essential to identify unintended targets that could lead to adverse effects or, in some cases, beneficial polypharmacology.

Experimental Protocol: In Vitro Kinase Profiling using ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a widely used method to quantify kinase activity by measuring the amount of ADP produced during a kinase reaction. This luminescent assay is suitable for high-throughput screening and selectivity profiling of kinase inhibitors.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which in turn is proportional to the kinase activity.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a multi-well plate, add the purified recombinant kinase, its specific substrate, and the kinase buffer.

  • Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include a vehicle control (e.g., DMSO) for 100% kinase activity and a no-kinase control for background.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine IC50 values by fitting the data to a dose-response curve.

Comparative Off-Target Profiles of Thieno[2,3-d]pyrimidine Derivatives

Table 1: Selectivity of Thieno[2,3-d]pyrimidine-Based Inhibitors Against Various Kinases
Compound ID/ReferencePrimary Target(s)Off-Target Kinase(s) with Significant Inhibition (>50% at 1 µM)Off-Target IC50 (nM)
Compound 7a Mnk1/2Data not provided in a panel screen format-
Compound 8k ROCK1/ROCK2Data not provided in a panel screen format-
RIPK2 Inhibitor Series RIPK2Screened against 58 kinases, showing high specificity for RIPK2.-
VEGFR-2 Inhibitor 17f VEGFR-2Data not provided in a panel screen format-
PI3K Inhibitor VIb PI3Kβ, PI3KγNot specified-
EGFR Inhibitor Series EGFRHER2, HER4, FGR, LYN A/B-

Note: This table is a compilation from multiple sources and the compounds are structurally related but not a single homologous series. The lack of standardized kinase panel data highlights a gap in the publicly available information.

Cellular Target Engagement: Validating Intracellular Activity

Biochemical assays provide valuable information on direct enzyme inhibition, but it is crucial to confirm that a compound engages its intended and potential off-targets within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature (Tm). This thermal shift can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control and incubate to allow for compound uptake and target binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect

Safety Operating Guide

Safe Disposal of 4-Chloro-5-methylthieno[2,3-d]pyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Chloro-5-methylthieno[2,3-d]pyrimidine, a chemical intermediate used in pharmaceutical research, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, in line with general hazardous waste protocols.

Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally similar compounds suggest a potential hazard profile. Analogous chemicals are classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation[1][2]. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to manage its waste as hazardous. The compound is a solid at room temperature[2].

Disposal Procedure

The disposal of this compound must be conducted through an approved hazardous waste program[1][3][4]. Disposal in regular trash or down the drain is not permissible for hazardous chemicals[3][5].

Step 1: Waste Characterization and Segregation

  • Identify as Hazardous Waste : Based on the hazard profile of similar compounds, this compound waste should be treated as hazardous chemical waste.

  • Segregate Waste : Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Store separately to avoid unintended reactions.

Step 2: Containerization

  • Primary Container :

    • For solid waste such as contaminated lab supplies (e.g., gloves, absorbent paper), double-bag the waste in clear plastic bags to allow for visual inspection[6].

    • For the pure chemical or residues, use a clearly labeled, leak-proof container with a secure screw-on cap[6]. The container must be compatible with the chemical.

  • Secondary Containment : Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential spills or leaks. The secondary container should be capable of holding 110% of the volume of the primary container[6].

Step 3: Labeling

All hazardous waste containers must be clearly labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

  • The words "Hazardous Waste"[3].

  • The full chemical name: "this compound". Avoid abbreviations or chemical formulas[3].

  • The quantity of waste.

  • The date of waste generation[3].

  • The location of origin (e.g., building and room number)[3].

  • The name and contact information of the principal investigator or responsible party[3].

  • Appropriate hazard pictograms (e.g., harmful/irritant)[3].

Step 4: Storage

  • Store the properly labeled and containerized waste in a designated hazardous waste storage area within the laboratory.

  • Keep the waste container closed at all times, except when adding waste[6].

  • Ensure the storage area is away from ignition sources and incompatible materials.

Step 5: Disposal Request and Pickup

  • Contact EHS : Once the waste container is full or has been in storage for the maximum allowable time (e.g., 90 days), contact your institution's EHS office to arrange for a hazardous waste collection[6].

  • Documentation : Complete any required hazardous waste disposal forms provided by your EHS department. This may include a detailed list of the chemical constituents and their quantities[3].

  • Pickup : Have the waste ready for collection by trained EHS personnel or a certified hazardous waste contractor. Do not attempt to transport the hazardous waste yourself.

Summary of Disposal Guidelines

ParameterGuidelineSource
Waste Classification Hazardous WasteInferred from similar compounds[1][2]
Disposal Method Collection by approved hazardous waste program[1][3][4]
Prohibited Disposal Regular trash, sewer/drain disposal[3][5]
Container Type Leak-proof, screw-on cap, compatible material[6]
Labeling "Hazardous Waste" tag with full chemical name, quantity, date, location, contact information, and hazard pictograms[3]
Storage Time Limit Typically up to 90 days before collection is required[6]

Disposal Workflow

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Environmental Health & Safety (EHS) A Waste Generation (this compound) B Characterize as Hazardous Waste A->B C Segregate from Incompatible Waste B->C D Package in a Labeled, Sealed Container C->D E Place in Secondary Containment D->E F Store in Designated Hazardous Waste Area E->F G Request Waste Collection from EHS F->G H EHS/Certified Contractor Picks Up Waste G->H I Transport to Approved Waste Disposal Facility H->I

References

Personal protective equipment for handling 4-Chloro-5-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Chloro-5-methylthieno[2,3-d]pyrimidine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are based on safety data for structurally similar thienopyrimidine and pyrimidine compounds and are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[1][2][3][4]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves that have been inspected prior to use.[3][5] Disposable nitrile or neoprene gloves are recommended for protection.[3] A long-sleeved laboratory coat should be worn to prevent skin contact.[1][2]
Respiratory Respirator (as needed)Use only in a well-ventilated area, preferably a chemical fume hood.[2][6] If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA approved particulate respirator.[6] For firefighting, a self-contained breathing apparatus (SCBA) is required.[2][6][7]

Experimental Protocols: Handling and Disposal

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][6] The container should be kept tightly closed.[1][2][6]

Handling and Use
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][6]

  • Personal Protective Equipment: Before beginning work, ensure all recommended PPE is worn correctly.

  • Dispensing: Carefully weigh and dispense the solid material, avoiding the generation of dust.[2][6]

  • Spill Management: In case of a spill, avoid breathing dust.[1][2] Sweep up the material and place it into a suitable, labeled container for disposal.[1][2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][2][6] Do not eat, drink, or smoke in the laboratory.[5][8]

Disposal Plan
  • Waste Collection: Collect all waste material, including contaminated PPE and disposable labware, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1][2][6] Do not dispose of it down the drain or in the regular trash.[2]

Workflow and Safety Diagram

References

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methylthieno[2,3-d]pyrimidine
Reactant of Route 2
4-Chloro-5-methylthieno[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.